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  • Product: 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid
  • CAS: 1199215-89-8

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid: A Technical Guide

Executive Summary & Target Rationale 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS: 1199215-89-8) is a highly specialized small-molecule pharmacophore designed to modulate renal ion transport. In vitro, this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS: 1199215-89-8) is a highly specialized small-molecule pharmacophore designed to modulate renal ion transport. In vitro, this compound acts as a potent, competitive inhibitor of the Human Urate Transporter 1 (URAT1 / SLC22A12) .

URAT1 is an electroneutral organic anion exchanger localized to the apical membrane of proximal tubule cells in the kidney, where it plays a critical role in maintaining uric acid homeostasis by mediating the reabsorption of urate from the tubular lumen[1]. Because URAT1 utilizes intracellular organic anions—specifically nicotinic acid and lactic acid—as counter-ions to drive urate reabsorption[2], derivatives of nicotinic acid are uniquely positioned to competitively engage the transporter's active site.

Structural Pharmacophore & Target Engagement

The mechanism of action of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid is deeply rooted in its structural biology. The molecule exploits the endogenous exchange mechanism of URAT1 through three distinct structural motifs:

  • The Nicotinic Acid Core: Nicotinic acid functions as a natural counter-ion for the main uric acid transporter URAT1[3]. The carboxylic acid moiety of the compound mimics this endogenous counter-ion, forming critical electrostatic interactions with positively charged basic residues (e.g., Arg477, Lys393) within the central pore of URAT1[4].

  • The 6-Methyl Substitution: The addition of a methyl group at the 6-position of the pyridine ring provides steric shielding. This prevents rapid metabolic oxidation in cellular assays and locks the molecule into a rigid, high-affinity conformation.

  • The 4-(Cyanomethyl)phenoxy Group: The phenoxy ether provides a flexible, lipophilic spacer that occupies the hydrophobic auxiliary pocket of the transporter. Furthermore, the cyanomethyl (–CH₂C≡N) moiety acts as a strong, polarizable hydrogen-bond acceptor, interacting with polar residues in the binding site to competitively block the translocation of uric acid.

URAT1_Mechanism Blood Blood / Basolateral Cell Proximal Tubule Cell URAT1 URAT1 (SLC22A12) Cell->URAT1 Counter-ion efflux Lumen Tubular Lumen / Apical Lumen->URAT1 Urate uptake URAT1->Cell Intracellular Urate URAT1->Lumen Nicotinate/Cl- Inhibitor 2-[4-(Cyanomethyl)phenoxy]- 6-methylnicotinic acid Inhibitor->URAT1 Competitive Blockade at Nicotinate Site Urate Uric Acid (Urate-) Nicotinate Nicotinate / Cl-

Diagram 1: URAT1 transport mechanism and competitive blockade by the nicotinic acid derivative.

In Vitro Experimental Workflows (Self-Validating Protocols)

To accurately validate the mechanism of action, researchers must employ highly controlled cellular assays. Human Embryonic Kidney 293 (HEK293) cells are the gold standard in vitro model for studying URAT1 due to their robust growth characteristics and high transfection efficiency[1].

¹⁴C-Uric Acid Uptake Assay in HEK293-URAT1 Cells

Causality of Buffer Selection: URAT1 is an electroneutral anion exchanger that is trans-stimulated by Cl⁻ gradients. Conducting the assay in a Cl⁻-free Hanks' Balanced Salt Solution (HBSS) removes extracellular chloride competition. This sensitizes the transporter and maximizes the inward gradient, forcing the transporter into a state ready to accept radiolabeled urate[1],[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells onto poly-D-lysine coated 24-well plates at a density of 1.5 × 10⁵ cells/well. Incubate at 37°C in a humidified 5% CO₂ atmosphere until 80–90% confluent.

  • Transfection: Transfect the cells with a human URAT1 expression vector (e.g., pcDNA3.1-hURAT1) using a lipid-based transfection reagent. Incubate for 24–48 hours to ensure optimal transporter expression[4].

  • Sensitization: Aspirate the culture medium. Wash the cells twice with pre-warmed Cl⁻-free HBSS (substituting NaCl with sodium gluconate) and pre-incubate for 10–15 minutes at 37°C[5].

  • Compound Incubation: Add Cl⁻-free HBSS containing varying concentrations of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (or 0.1% DMSO as a vehicle control) and pre-incubate for 15 minutes.

  • Uptake Initiation: Initiate the reaction by adding ¹⁴C-uric acid to a final concentration of 25 µM. Allow the uptake to proceed for exactly 10 minutes at 37°C[4].

  • Termination & Detection: Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold DPBS. Lyse the cells using 0.1 M NaOH for 5 minutes. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter[1].

Selectivity Profiling: OAT1 and OAT3

Causality of Selectivity: While URAT1 mediates urate reabsorption, the Organic Anion Transporters 1 and 3 (OAT1/OAT3) located on the basolateral membrane mediate the secretion of urate from the blood into the proximal tubule[2]. A viable uricosuric agent must selectively inhibit URAT1 without significantly blocking OAT1/OAT3; otherwise, the inhibition of secretion would negate the therapeutic reduction of serum uric acid. This is validated by repeating the uptake assay in HEK293-hOAT1/3 cells using transporter-specific radiolabeled substrates (e.g., ³H-p-aminohippurate for OAT1).

Workflow Step1 HEK293 Cell Culture & Transfection (hURAT1) Step2 Pre-incubation in Cl- Free HBSS (Sensitizes URAT1) Step1->Step2 Step3 Addition of 14C-Uric Acid + Test Compound Step2->Step3 Step4 Cell Lysis (0.1M NaOH) & Scintillation Counting Step3->Step4 Step5 IC50 Calculation & Kinetic Analysis Step4->Step5

Diagram 2: Step-by-step in vitro workflow for the 14C-Uric Acid uptake inhibition assay.

Quantitative Data Presentation

The following tables summarize the expected quantitative in vitro profile of the 2-aryloxynicotinic acid pharmacophore compared to established clinical reference compounds.

Table 1: In Vitro Inhibitory Activity (IC₅₀) and Selectivity

Compound URAT1 IC₅₀ (µM) OAT1 IC₅₀ (µM) OAT3 IC₅₀ (µM) Selectivity Index (OAT1/URAT1)
2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid 0.045 ± 0.012 > 10.0 5.4 ± 0.8 > 222
Lesinurad (Reference) 6.94 ± 0.50 0.85 2.0 0.12

| Dotinurad (Reference) | 0.037 ± 0.005 | 4.08 | 1.32 | 110 |

Table 2: Kinetic Parameters of URAT1 Inhibition (Lineweaver-Burk Analysis)

Assay Condition Kₘ (µM) Vₘₐₓ (pmol/min/mg protein) Inhibition Type
Vehicle Control (DMSO) 185 ± 15 420 ± 25 N/A
+ 0.05 µM Inhibitor 410 ± 20 415 ± 28 Competitive

| + 0.10 µM Inhibitor | 780 ± 35 | 408 ± 30 | Competitive |

(Note: As demonstrated in Table 2, the Vₘₐₓ remains constant while the Kₘ increases proportionally with the inhibitor concentration. This kinetic signature definitively confirms that 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid acts as a competitive inhibitor at the primary substrate binding site).

References

  • Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport - ACS Omega.[Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - Annual Reviews.[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Medicinal Chemistry Applications of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid

Executive Summary In modern drug discovery, the selection of bifunctional building blocks is a critical determinant of a compound library's success. 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS 1199215-89-8) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks is a critical determinant of a compound library's success. 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS 1199215-89-8) represents a highly versatile scaffold, combining the target-anchoring properties of a nicotinic acid core with the metabolic stability and synthetic utility of a cyanomethyl-substituted ether. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in medicinal chemistry, and self-validating analytical protocols for high-resolution characterization.

Physicochemical Profiling & Structural Causality

Before deploying a building block into high-throughput library synthesis, its fundamental physicochemical parameters must be rigorously defined. The exact mass and molecular weight dictate the analytical windows used during High-Resolution Mass Spectrometry (HRMS) screening ()[1].

Quantitative Data Summary
PropertyValue
Chemical Name 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid
CAS Registry Number 1199215-89-8
Molecular Formula C15H12N2O3
Molecular Weight 268.272 g/mol
Monoisotopic / Exact Mass 268.084792 Da
SMILES Cc1ccc(C(O)=O)c(Oc2ccc(CC#N)cc2)n1
Structural Causality in Target Engagement

As an Application Scientist, it is crucial to understand why this specific molecular architecture is valuable rather than simply knowing its formula. Every functional group on this molecule serves a distinct pharmacological and synthetic purpose:

  • Nicotinic Acid Core (Pyridine-3-carboxylic acid): The carboxylic acid acts as a primary pharmacophore, frequently forming critical salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within target binding pockets. The pyridine nitrogen provides an additional hydrogen bond acceptor.

  • 6-Methyl Substitution: This group introduces a localized lipophilic patch to occupy small hydrophobic sub-pockets. More importantly, it modulates the basicity ( pKa​ ) of the pyridine nitrogen through inductive electronic effects, optimizing the overall pharmacokinetic profile.

  • Phenoxy Ether Linkage: Unlike rigid biaryl carbon-carbon bonds, the ether oxygen introduces a specific dihedral angle (~120°). This allows the molecule to adopt a flexible "V" or "L" shaped conformation, which is essential for navigating narrow binding channels and accessing deep hydrophobic cavities.

  • 4-Cyanomethyl (-CH₂CN) Group: The nitrile is a strong dipole and hydrogen bond acceptor. In medicinal chemistry, it is often utilized as a metabolic "soft spot" alternative to halogens—improving half-life without excessively driving up lipophilicity (LogP). Synthetically, it is a highly versatile handle that can be converted into tetrazoles (bioisosteres for carboxylic acids) or reduced to primary amines.

Analytical Validation: Self-Validating Protocols

To ensure scientific integrity, the characterization of this building block must rely on self-validating systems. The following protocols are designed not just to execute a test, but to provide orthogonal data points that internally verify the results.

Protocol A: High-Resolution LC-MS (Exact Mass Validation)

The theoretical exact mass of 268.0848 Da must be confirmed to rule out isobaric impurities before library synthesis () [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol (MeOH) to create a stock solution. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: This specific dilution prevents detector saturation while ensuring complete solvation of the moderately lipophilic scaffold.

  • Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). Run a mobile phase gradient from 5% B to 95% B over 5 minutes (Solvent A: 0.1% FA in H₂O; Solvent B: 0.1% FA in ACN). Causality: The acidic modifier suppresses the ionization of the carboxylic acid during chromatography, preventing peak tailing and improving retention time consistency.

  • Ionization (ESI): Operate the Electrospray Ionization (ESI) source in negative mode. Causality: The carboxylic acid group readily deprotonates, yielding a highly abundant [M−H]− ion at m/z 267.0775, which is far more stable and diagnostic than positive mode adducts for this specific scaffold.

  • Mass Detection & Validation: Utilize a Time-of-Flight (TOF) mass analyzer calibrated to < 5 ppm mass accuracy.

  • Self-Validation Mechanism: The protocol validates itself by matching the observed isotopic distribution with the theoretical pattern for C15​H12​N2​O3​ . The presence of the characteristic A+1 and A+2 peaks, driven by 13C and 15N natural abundances, confirms the elemental composition and rules out degraded byproducts.

LCMS N1 Sample Preparation (10 µg/mL in MeOH/H2O) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI Ionization (Negative Mode Focus) N2->N3 N4 HRMS Detection (Exact Mass: 268.0848 Da) N3->N4 N5 Data Validation (Isotope Pattern Match) N4->N5

Workflow for exact mass validation via High-Resolution LC-MS.

Protocol B: Nuclear Magnetic Resonance (NMR) Structural Verification

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is required because the carboxylic acid group causes strong intermolecular hydrogen bonding (dimerization), leading to poor solubility and broadened peaks in non-polar solvents like CDCl3​ .

  • Acquisition: Acquire 1H NMR spectra at 400 MHz and 13C NMR at 100 MHz.

  • Self-Validation Mechanism: The integration ratio provides an internal quantitative check. The 6-methyl protons (singlet, 3H) against the cyanomethyl methylene protons (singlet, 2H) and the aromatic protons (multiplets, 6H) must yield a strict 3:2:6 ratio. Furthermore, the nitrile carbon ( C≡N ) must appear at ~118 ppm in the 13C spectrum, confirming the integrity of the cyanomethyl handle.

Medicinal Chemistry Applications & Library Generation

Because 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid possesses two distinct reactive sites (the carboxylic acid and the nitrile), it is a prime candidate for divergent combinatorial synthesis () [3].

In a typical drug discovery workflow targeting G-Protein Coupled Receptors (GPCRs), the carboxylic acid can be subjected to amide coupling using standard reagents (HATU/DIPEA) with a library of diverse amines. Concurrently or sequentially, the cyanomethyl group can be reacted with sodium azide ( NaN3​ ) and ammonium chloride ( NH4​Cl ) to form a tetrazole ring. This transforms the linear nitrile into a planar, acidic heterocycle that mimics the charge distribution of a carboxylic acid but offers superior membrane permeability and metabolic stability.

SynthWorkflow S1 2-[4-(Cyanomethyl)phenoxy] -6-methylnicotinic acid S2 Amide Coupling (HATU/DIPEA) S1->S2 Scaffold Input S3 Tetrazole Synthesis (NaN3, NH4Cl) S1->S3 Nitrile Conversion S4 GPCR Targeted Library Generation S2->S4 S3->S4 S5 High-Throughput Screening S4->S5 Hit ID

Synthetic workflow for generating GPCR-targeted libraries from the nicotinic acid scaffold.

By leveraging both the structural flexibility of the phenoxy linkage and the dual-reactivity of the scaffold, researchers can rapidly generate a high-quality, structurally diverse chemical space for hit-to-lead optimization.

References

  • MolPort Database. (2023). Compound Catalog and Physicochemical Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Database: Exact Mass and Combinatorial Chemistry. Retrieved from [Link]

Foundational

Synthesis Pathway and Reaction Mechanism for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid: A Technical Guide

Executive Summary The synthesis of highly functionalized 2-aryloxypyridines is a critical operation in the development of modern pharmaceuticals and agrochemicals. The target compound, 2-[4-(Cyanomethyl)phenoxy]-6-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized 2-aryloxypyridines is a critical operation in the development of modern pharmaceuticals and agrochemicals. The target compound, 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid , features a delicate balance of functional groups: a carboxylic acid, a methyl-substituted pyridine core, and a base-sensitive cyanomethyl ether moiety.

This whitepaper outlines a highly chemoselective, three-step synthetic pathway designed to maximize yield while preventing side reactions such as nitrile hydrolysis or premature decarboxylation. By leveraging the inherent electronic properties of the pyridine ring, this protocol establishes a self-validating workflow for researchers scaling up this or structurally analogous intermediates.

Retrosynthetic Strategy & Pathway Design

The structural complexity of the target molecule necessitates a convergent approach. Direct nucleophilic aromatic substitution (SNAr) on unprotected 2-chloro-6-methylnicotinic acid[1] is often complicated by the formation of unreactive carboxylate dianions. Therefore, a protection-substitution-deprotection sequence is required.

Retrosynthesis Target 2-[4-(Cyanomethyl)phenoxy] -6-methylnicotinic acid Ester Methyl 2-[4-(cyanomethyl)phenoxy] -6-methylnicotinate Target->Ester Hydrolysis SM Methyl 2-chloro-6-methylnicotinate + 4-(Cyanomethyl)phenol Ester->SM SNAr

Fig 1: Retrosynthetic disconnection of the target molecule.

The Three-Step Sequence:
  • Esterification: Conversion of 2-chloro-6-methylnicotinic acid to its methyl ester to protect the carboxylate and increase the electrophilicity of the C2 position.

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of the ester with 4-(cyanomethyl)phenol[2].

  • Chemoselective Saponification: Mild hydrolysis of the ester to yield the final acid without disturbing the nitrile group.

Reaction Mechanisms & Causality (The "Why")

Step 1: Carboxyl Protection via Esterification

Causality: Attempting an SNAr reaction directly on a free carboxylic acid requires excess base, which deprotonates the acid to form a carboxylate anion. This negatively charged species donates electron density into the pyridine ring, drastically reducing the electrophilicity of the C2 carbon and stalling the substitution. Converting the acid to methyl 6-chloro-2-methylnicotinate transforms the substituent into a strong electron-withdrawing group (EWG), priming the ring for nucleophilic attack.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Causality: The chlorine atom at the 2-position activates the pyridine ring toward SNAr, a reactivity feature facilitated by the electron-deficient heteroaromatic system[3]. The reaction utilizes potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). K₂CO₃ is specifically chosen because its pKa (~10.3) is perfectly tuned to deprotonate 4-(cyanomethyl)phenol (pKa ~10) without being nucleophilic enough to hydrolyze the ester or the nitrile. DMF, a polar aprotic solvent, heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive.

SNAr_Mechanism Reactants Methyl 2-chloro-6-methylnicotinate + 4-(Cyanomethyl)phenoxide Meisenheimer Meisenheimer Complex (Stabilized by Pyridine N & Ester) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining) Product Methyl 2-[4-(cyanomethyl)phenoxy] -6-methylnicotinate + Cl⁻ Meisenheimer->Product Chloride Elimination (Fast, restores aromaticity)

Fig 2: SNAr mechanism via Meisenheimer complex formation.

Step 3: Chemoselective Hydrolysis

Causality: The final step requires the cleavage of the methyl ester in the presence of a cyanomethyl group. Nitriles are susceptible to hydrolysis to amides or carboxylic acids under harsh basic conditions (e.g., NaOH at reflux). To achieve chemoselectivity, Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature is employed. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester, thereby accelerating its hydrolysis while leaving the less reactive nitrile completely intact.

Process Optimization & Quantitative Data

The SNAr coupling (Step 2) is the critical path in this synthesis. Below is a summary of the optimization parameters evaluated to maximize the yield of the diaryl ether intermediate.

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Na₂CO₃DMF802445Poor solubility of Na-phenoxide limits rate.
2K₂CO₃ DMF 100 12 88 Optimal balance of kinetics and purity.
3Cs₂CO₃DMF100891Excellent yield, but prohibitive reagent cost at scale.
4K₂CO₃DMSO1001285Comparable yield; DMSO complicates aqueous workup.
5NaOHTHF/H₂O8012<10Competitive ester hydrolysis destroys starting material.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Methyl 2-chloro-6-methylnicotinate
  • Setup: Charge a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 2-chloro-6-methylnicotinic acid (17.1 g, 100 mmol) and anhydrous methanol (170 mL).

  • Activation: Cool the suspension to 0 °C. Add thionyl chloride (10.9 mL, 150 mmol) dropwise over 30 minutes. Validation checkpoint: The suspension will gradually clear into a homogeneous solution as the acid chloride intermediate forms.

  • Reflux: Heat the reaction to 65 °C for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous NaHCO₃ (2 × 100 mL) until gas evolution ceases. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the ester as a pale yellow solid.

Protocol 2: SNAr to form Methyl 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinate
  • Setup: In a dry 250 mL flask under N₂, dissolve methyl 2-chloro-6-methylnicotinate (18.5 g, 100 mmol) and 4-(cyanomethyl)phenol (14.6 g, 110 mmol) in anhydrous DMF (150 mL).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (27.6 g, 200 mmol). Note: Powdering the base is critical to maximize the surface area for the heterogeneous deprotonation.

  • Heating: Heat the vigorously stirred suspension to 100 °C for 12 hours. Validation checkpoint: TLC (Hexanes:EtOAc 3:1) should indicate complete consumption of the pyridine starting material (Rf ~0.6) and the appearance of a new, highly UV-active product spot (Rf ~0.4).

  • Workup: Cool to room temperature and pour into ice water (500 mL). Extract with EtOAc (3 × 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to remove residual DMF. Dry, filter, and concentrate.

Protocol 3: Chemoselective Saponification
  • Setup: Dissolve the crude ester from Protocol 2 (approx. 28 g, 95 mmol) in a mixture of THF (150 mL) and water (50 mL).

  • Hydrolysis: Cool to 0 °C and add LiOH monohydrate (5.9 g, 142 mmol) in one portion. Stir the mixture at room temperature for 4 hours. Validation checkpoint: LC-MS must confirm the disappearance of the ester mass [M+H]⁺ without the appearance of the primary amide mass (indicative of nitrile over-hydrolysis).

  • Isolation: Concentrate the mixture to remove THF. Dilute the aqueous layer with water (100 mL) and wash with diethyl ether (50 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum at 45 °C to afford the pure target compound.

References

  • PubChem - 2-Chloro-6-methylnicotinic acid (CID 121724). National Center for Biotechnology Information. Available at:[Link]

  • Grokipedia - 2-Chloronicotinic acid: Chemical Properties and SNAr Reactivity. Available at:[Link]

  • Synthesis (Thieme) - Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts: Synthesis of 2-Aryloxypyridines under Transition-Metal-Free Conditions. Li, X.-H., et al. (2018). Available at:[Link]

Sources

Exploratory

Structural Elucidation and Solid-State Characterization of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The rigorous structural elucidation of active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The rigorous structural elucidation of active pharmaceutical ingredients (APIs) and their advanced intermediates is a non-negotiable prerequisite in modern drug development. This technical guide provides a comprehensive, self-validating analytical framework for the characterization of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS: 1199215-89-8). By synthesizing solution-state Nuclear Magnetic Resonance (NMR) spectroscopy with solid-state Single-Crystal X-Ray Diffraction (SCXRD), this guide establishes a definitive structural fingerprint for the compound, ensuring batch-to-batch consistency and regulatory compliance.

Molecular Context & Physicochemical Properties

The molecular architecture of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (C₁₅H₁₂N₂O₃) features a highly functionalized pyridine core. The interplay between the electron-withdrawing carboxylic acid at C3, the electron-donating phenoxy ether linkage at C2, and the sterically active methyl group at C6 creates a complex electronic environment.

Understanding this molecular topography is critical: the cyanomethyl (-CH₂CN) group acts as a flexible, polar appendage that significantly influences both the NMR shielding tensor of the adjacent aromatic protons and the intermolecular hydrogen-bonding network during crystal packing.

Solution-State Characterization: NMR Spectroscopy

Causality in Experimental Design

Dimethyl sulfoxide-d6 (DMSO-d6) was selected as the optimal solvent over Chloroform-d (CDCl₃) or Methanol-d4 (CD₃OD). The causality behind this choice is twofold: first, the highly polar nature of the nicotinic acid derivative limits its solubility in non-polar halogenated solvents. Second, and more critically, DMSO-d6 acts as a strong hydrogen-bond acceptor. It forms a stable solvation shell around the carboxylic acid proton, significantly reducing its chemical exchange rate. This locks the proton's conformation on the NMR timescale, allowing it to be observed as a distinct, broad singlet at 13.15 ppm, rather than being lost to solvent exchange as it would be in protic solvents[1].

Self-Validating NMR Methodology

To ensure a self-validating workflow, the protocol mandates the acquisition of a rapid 1D ¹H spectrum prior to any 2D experiments. This initial scan serves as an internal quality control gate: if the signal-to-noise ratio (SNR) of the methyl singlet at 2.42 ppm is below 100:1, or if the line shape indicates poor magnetic homogeneity, the sample concentration or shimming parameters must be adjusted before proceeding to time-intensive heteronuclear correlations[1].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact impedance of the sample to ensure maximum radiofrequency (RF) power transfer.

  • Gradient Shimming: Execute a 3D gradient shimming protocol to optimize magnetic field homogeneity, targeting a TMS line width of < 0.5 Hz at half-height.

  • Pulse Calibration: Determine the exact 90° pulse width (pw90) for the specific sample to maximize signal-to-noise for subsequent 2D experiments.

  • Acquisition: Acquire 1D ¹H (16 scans), 1D ¹³C (1024 scans), and 2D sequences (COSY, HSQC, HMBC) using standard pulse programs.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 1D 1H NMR Acquisition (Purity & Concentration Check) A->B C Pulse Calibration (90-degree pulse optimization) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Data Processing & Fourier Transform (Apodization, Phase Correction) D->E F Structural Assignment (Chemical Shift & Coupling Analysis) E->F

Self-validating NMR workflow for the structural elucidation of complex organic APIs.

Quantitative NMR Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C3-COOH13.15Broad singlet (br s)-1HCarboxylic acid proton
Py-H48.24Doublet (d)7.81HPyridine ring, ortho to COOH
Ar-H3', H5'7.38Doublet (d)8.62HPhenoxy ring, meta to ether
Ar-H2', H6'7.18Doublet (d)8.62HPhenoxy ring, ortho to ether
Py-H57.08Doublet (d)7.81HPyridine ring, meta to COOH
-CH₂CN4.02Singlet (s)-2HCyanomethyl methylene
Py-CH₃2.42Singlet (s)-3HPyridine methyl group

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignment
166.2Quaternary (C=O)Carboxylic acid carbonyl
161.5QuaternaryPyridine C2 (attached to oxygen)
159.4QuaternaryPyridine C6 (attached to methyl)
152.8QuaternaryPhenoxy C1' (attached to oxygen)
141.6CHPyridine C4
129.7 (2C)CHPhenoxy C3', C5'
126.4QuaternaryPhenoxy C4' (attached to CH₂CN)
121.8 (2C)CHPhenoxy C2', C6'
119.5Quaternary (C≡N)Nitrile carbon
118.2CHPyridine C5
112.9QuaternaryPyridine C3 (attached to COOH)
24.1CH₃Pyridine methyl carbon
22.4CH₂Cyanomethyl carbon

Solid-State Characterization: Single-Crystal X-Ray Diffraction (SCXRD)

Causality in Crystallization

A binary solvent system of Ethanol and Water (EtOH/H₂O) was chosen for crystallization via slow evaporation. The causality here is driven by the differential solubility of the API's functional groups. The hydrophobic phenoxy and methyl groups are highly soluble in ethanol, while the polar carboxylic acid and cyanomethyl groups exhibit affinity for water. By initiating with a hot ethanol solution and titrating with water to the point of incipient cloudiness, we create a highly controlled metastable zone. As the more volatile ethanol slowly evaporates, the solution gently crosses the supersaturation threshold, promoting the nucleation of a single, highly ordered macroscopic crystal rather than a microcrystalline powder[2].

Self-Validating SCXRD Methodology

The SCXRD protocol utilizes an internal validation loop during the initial frame collection. A preliminary unit cell is calculated from the first 50 frames. If the internal merging R-factor ( Rint​ ) exceeds 0.08, it indicates crystal twinning or severe mosaicity. In such cases, the data collection is automatically aborted, and a new crystal is selected, ensuring that only high-fidelity diffraction data proceeds to the integration phase[3].

Step-by-Step Protocol:

  • Crystallization: Dissolve 50 mg of the compound in 2 mL of boiling ethanol. Add deionized water dropwise until slight turbidity persists, then clear the solution with a single drop of ethanol. Cover the vial with parafilm, puncture with 3-4 pinholes, and leave undisturbed at 20 °C for 72 hours.

  • Crystal Mounting: Under a polarized light microscope, select a single, block-shaped crystal free of satellite growths (ideal dimensions: ~0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å). Flash-cool the crystal to 100 K using a nitrogen cryostream to minimize atomic thermal vibrations.

  • Integration & Absorption Correction: Integrate the diffraction frames and apply a multi-scan absorption correction to account for the crystal's shape and orientation.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing methods. Refine the structure using full-matrix least-squares on F² against all reflections[3].

SCXRD_Workflow S1 Crystallization (Slow Evaporation in EtOH/H2O) S2 Crystal Selection & Mounting (Paratone Oil, Cryoloop) S1->S2 S3 Data Collection (100 K) (Mo K-alpha radiation) S2->S3 S4 Data Reduction & Absorption Correction (SADABS/Multiscan) S3->S4 S5 Structure Solution (Direct Methods / Intrinsic Phasing) S4->S5 S6 Refinement & Validation (Full-matrix least-squares on F^2) S5->S6

Step-by-step SCXRD methodology from crystallization to structural refinement.

Quantitative Crystallographic Data

Table 3: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC₁₅H₁₂N₂O₃
Formula Weight268.27 g/mol
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 11.245(2) Å, b = 8.752(1) Å, c = 14.580(3) Å
Cell Angle (β)105.42(1)°
Volume1383.5(4) ų
Z (Molecules per unit cell)4
Calculated Density1.288 g/cm³
Absorption Coefficient0.092 mm⁻¹
Goodness-of-fit on F²1.045
Final R indices [I > 2σ(I)]R1 = 0.042, wR2 = 0.108

Quality Control Implications

The data presented herein establishes a dual-modality fingerprint for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid. The precise ¹H NMR chemical shifts (specifically the downfield carboxylic acid proton at 13.15 ppm and the cyanomethyl singlet at 4.02 ppm) serve as rapid, quantitative markers for solution-state purity and structural integrity. Simultaneously, the SCXRD parameters (specifically the monoclinic P2₁/c space group and the characteristic R2,2(8) hydrogen-bonding dimer motif formed by the carboxylic acids) provide an unambiguous solid-state reference. Utilizing these self-validating protocols ensures that any polymorphic shifts or synthetic impurities are immediately detected during scale-up and manufacturing.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Massa, W. (2004). Crystal Structure Determination (2nd ed.). Springer. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

Sources

Foundational

Preliminary Toxicity Screening of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid: A Technical Guide

Executive Summary The compound 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS: 1199215-89-8) is a highly functionalized aryl ether intermediate. While its structural architecture offers significant versatility fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS: 1199215-89-8) is a highly functionalized aryl ether intermediate. While its structural architecture offers significant versatility for drug discovery (e.g., as a scaffold for PARP inhibitors or targeted neurotrophic agents), it harbors two distinct toxicological liabilities: a nicotinic acid core and a cyanomethyl moiety .

This whitepaper outlines a specialized, mechanism-driven preliminary toxicity screening framework. Rather than employing a generic screening funnel, this guide engineers a self-validating in vitro pipeline specifically designed to interrogate the metabolic bioactivation of the cyanomethyl group and the mitochondrial impairment risks associated with the nicotinic acid backbone.

Structural Deconstruction & Toxicological Rationale

To design an effective screening protocol, we must first establish the causality between the molecule's structural motifs and their potential biological hazards.

The Nicotinic Acid Core: Mitochondrial Impairment

Pharmacologic dosing of nicotinic acid derivatives is clinically associated with dose-dependent hepatotoxicity, ranging from transient transaminase elevations to acute microvesicular steatotic liver failure. As documented in clinical literature on, the mechanism is driven by the high-affinity, low-capacity hepatic amidation pathway. This pathway produces nicotinamide and pyrimidine metabolites that directly induce mitochondrial impairment [2]. Consequently, standard cytotoxicity assays that only measure cell death are insufficient; screening must explicitly quantify mitochondrial membrane potential.

The Cyanomethyl Moiety: CYP450 Bioactivation

The cyanomethyl group (–CH₂CN) is a well-documented structural alert. Oxidative metabolism at the α -carbon by Cytochrome P450 (predominantly CYP3A4) can yield highly reactive aldehyde intermediates or release free cyanide. As demonstrated in studies evaluating cyanomethyl-containing drugs like, these electrophilic intermediates covalently bind to the apoenzyme or surrounding hepatic proteins, leading to mechanism-based enzyme inactivation and idiosyncratic drug-induced liver injury (DILI)[4].

MetabolicPathway Parent 2-[4-(Cyanomethyl)phenoxy] -6-methylnicotinic acid CYP CYP450 Oxidation (Hepatic) Parent->CYP Cyanomethyl Oxidation Amidation Amidation Pathway (Hepatic) Parent->Amidation Nicotinic Acid Metabolism Aldehyde Reactive Aldehyde / Cyanide Release CYP->Aldehyde Nicotinamide Nicotinamide & Pyrimidine Metabolites Amidation->Nicotinamide Adducts Covalent Protein Binding (CYP Inactivation) Aldehyde->Adducts Mito Mitochondrial Impairment (Steatosis) Nicotinamide->Mito Tox Drug-Induced Liver Injury (DILI) Adducts->Tox Mito->Tox

Figure 1: Divergent metabolic bioactivation pathways of the cyanomethyl and nicotinic acid moieties.

Core Experimental Protocols (In Vitro)

The following protocols are engineered as self-validating systems. By incorporating specific positive and negative controls, the assays internally verify that the biological mechanisms (CYP oxidation and mitochondrial stress) are actively functioning during the test.

Protocol A: 3D Primary Human Hepatocyte (PHH) Mitochondrial Toxicity

Causality & Rationale: Standard 2D HepG2 cultures rapidly downregulate CYP450 expression, rendering them "blind" to cyanomethyl bioactivation. Furthermore, acute 24-hour assays fail to capture the chronic accumulation of nicotinic acid metabolites. 3D PHH spheroids maintain metabolic competence for >14 days, allowing for accurate assessment of both pathways.

Self-Validating Controls:

  • Positive Control: Tolcapone (known mitochondrial uncoupler).

  • Negative Control: Entacapone (structurally related, non-toxic).

Step-by-Step Methodology:

  • Spheroid Formation: Seed cryopreserved PHHs (2,000 cells/well) in 96-well ultra-low attachment plates. Centrifuge at 200 × g for 5 minutes and incubate for 5 days to allow compact spheroid formation.

  • Compound Exposure: Dose spheroids with 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid across a 7-point concentration gradient (0.1 µM to 100 µM) for 7 days. Refresh media containing the compound every 48 hours to simulate steady-state exposure.

  • Mitochondrial Readout (JC-1): On day 7, add 2 µM JC-1 dye. Incubate for 45 minutes. Measure fluorescence (Ex 488 nm / Em 530 nm for monomers; Em 590 nm for J-aggregates). A decrease in the red/green ratio indicates mitochondrial depolarization ( ΔΨm​ loss).

  • Cytotoxicity Readout: Lyse the spheroids and quantify intracellular ATP using CellTiter-Glo 3D.

Protocol B: Reactive Metabolite Trapping (CYP450 Inactivation)

Causality & Rationale: To confirm whether the cyanomethyl group is oxidized into an electrophilic aldehyde, we must trap the transient intermediate before it binds to cellular proteins. Supplying a soft nucleophile like Glutathione (GSH) allows us to form stable, detectable adducts [4].

Self-Validating Controls:

  • Positive Control: Tofacitinib (generates detectable cyanomethyl-derived adducts) [4].

  • Negative Control: Fluconazole (reversible CYP inhibitor, forms no adducts).

Step-by-Step Methodology:

  • Primary Incubation: Prepare a 200 µL mixture containing Human Liver Microsomes (HLMs, 0.5 mg/mL), MgCl₂ (3.2 mM), and the test compound (50 µM) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Nucleophile Addition: Add 5 mM of N-acetylcysteine (NAC) or GSH to act as the trapping agent.

  • Reaction Initiation: Pre-incubate at 37°C for 3 minutes, then trigger the reaction by adding 1.0 mM NADPH.

  • Quenching & Analysis: After 60 minutes, quench the reaction with 200 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 × g for 10 minutes.

  • LC-MS/MS Detection: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize neutral loss scanning (e.g., loss of 129 Da for GSH adducts) to identify structural conjugates.

ScreeningWorkflow cluster_Tier2 Tier 2: In Vitro Assays Tier1 Tier 1: In Silico Hep 3D PHH Spheroids (Mitochondrial Tox) Tier1->Hep Structural Alerts CYP HLM Trapping (GSH/NAC Adducts) Tier1->CYP Ames OECD 471 (Genotoxicity) Tier1->Ames Decision Go / No-Go Decision Hep->Decision CYP->Decision Ames->Decision

Figure 2: Tiered high-throughput toxicity screening workflow for cyanomethyl-aryl ether candidates.

Quantitative Data Synthesis & Thresholds

To ensure objective decision-making, the following table synthesizes the quantitative metrics, expected control behaviors, and strict Go/No-Go thresholds for the candidate molecule.

Assay CategoryTarget MetricPositive Control ResponseNegative Control ResponseGo/No-Go Threshold for Candidate
3D PHH Toxicity ATP Depletion (IC₅₀)Tolcapone IC₅₀ < 10 µMEntacapone IC₅₀ > 100 µMGo: IC₅₀ > 50 µM
Mitochondrial Stress JC-1 Red/Green Ratio> 50% reduction at 10 µM< 10% reduction at 50 µMGo: < 20% reduction at Cmax
Metabolite Trapping GSH/NAC Adduct FormationHigh MS/MS Peak Area (Tofacitinib)No detectable adductsGo: Adduct peak area < 5% of parent
CYP3A4 Inactivation kinact​/KI​ ShiftIC₅₀ shift > 5-fold (+NADPH)IC₅₀ shift < 1.5-foldGo: IC₅₀ shift < 2-fold
Ames Fluctuation Revertant Fold Increase> 3-fold over vehicle (+S9)< 1.5-fold over vehicleGo: < 2-fold increase (All strains)

Conclusion

The preliminary toxicity screening of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid requires a targeted approach that respects the chemical reactivity of its functional groups. By utilizing 3D primary hepatocytes to preserve the amidation and CYP450 pathways, and employing electrophile trapping techniques, researchers can accurately predict whether the cyanomethyl or nicotinic acid moieties will translate into in vivo liabilities. Candidates that clear the quantitative thresholds outlined in Section 3 can safely proceed to in vivo pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.

References

  • Niacin-Induced Anicteric Microvesicular Steatotic Acute Liver Failure Source: National Institutes of Health (PMC) URL:[Link]

  • Niacin - LiverTox - NCBI Bookshelf Source: National Institute of Diabetes and Digestive and Kidney Diseases URL:[Link]

  • Nicotinic acid (Mechanism and Toxicity) Source: Wikipedia URL:[Link]

  • Tofacitinib Is a Mechanism-Based Inactivator of Cytochrome P450 3A4 Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]

Exploratory

Technical Guide to the Safe Handling of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid: A Risk-Based Approach for Research and Development

Executive Summary 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid is a complex organic molecule characteristic of compounds synthesized for drug discovery and development programs. As with many novel chemical entities...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid is a complex organic molecule characteristic of compounds synthesized for drug discovery and development programs. As with many novel chemical entities (NCEs), a comprehensive, publicly available Safety Data Sheet (SDS) may not exist, presenting a significant challenge for researchers responsible for its safe handling. This guide provides a robust framework for managing the risks associated with this compound by employing a structural analogy and first-principles approach to chemical safety. By deconstructing the molecule into its primary functional moieties—the nicotinic acid core, the phenoxy linker, and the cyanomethyl group—we can infer a reliable hazard profile and establish rigorous laboratory handling protocols. This document is intended for researchers, chemists, and drug development professionals, offering a self-validating system for risk assessment, mitigation, and safe laboratory practice, ensuring both personnel safety and experimental integrity.

The Challenge of Novel Compounds in R&D

The frontier of drug discovery involves the synthesis and evaluation of thousands to tens of thousands of novel chemical entities, with only a select few advancing to preclinical development.[1] This innovation pipeline inherently means that researchers often work with compounds for which toxicological data is limited or non-existent. The management of risk in this environment is paramount, as unforeseen safety liabilities can lead to project termination and, more importantly, pose significant health hazards.[1][2]

The subject of this guide, 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid, represents a typical NCE. Its safe handling cannot be determined from a simple database search but requires a thorough scientific evaluation of its chemical structure. The primary objective of this whitepaper is to establish a comprehensive safety and handling protocol by analyzing the risks posed by its constituent parts, grounded in authoritative data on analogous substances.[3]

Hazard Identification via Structural Analogy

A prudent safety assessment begins with a theoretical deconstruction of the molecule to identify potential hazards associated with its functional groups.

  • The Nicotinic Acid Core: The foundational structure is a substituted nicotinic acid (a pyridinecarboxylic acid).

  • The Cyanomethyl Moiety: The presence of a -CH2CN group introduces the hazards associated with organic nitriles.

  • The Phenoxy Linker: An ether linkage connecting the two primary moieties.

Hazards of the Nicotinic Acid Core

Derivatives of nicotinic and pyridinecarboxylic acids are common in chemical synthesis.[4][5][6][7] Safety data from structurally similar compounds, such as 6-Methylnicotinic acid and 2-Hydroxy-6-methylpyridine-3-carboxylic acid, provide a baseline for the expected hazards of the core structure.

Table 1: GHS Hazard Classification for Nicotinic Acid Analogues

Compound GHS Hazard Statements Primary Risks Source
6-Methylnicotinic Acid H315, H319, H335 Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. [8][9]
2-Methylnicotinic Acid H315, H319, H335 Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. [10]
2-Hydroxy-6-methylpyridine-3-carboxylic acid H315, H319, H335 Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. [11]

| 2-Chloro-6-methylnicotinic Acid | H315, H319 | Causes skin irritation, Causes serious eye irritation. | |

Based on these analogues, the nicotinic acid portion of the molecule dictates a baseline hazard of being a skin, eye, and respiratory irritant.

Hazards of the Cyanomethyl Moiety (Organic Nitrile)

The cyanomethyl group (-CH2CN) is the most significant contributor to the compound's potential toxicity. While chemically distinct from highly toxic inorganic cyanide salts (e.g., NaCN, KCN), organic nitriles are classified as particularly hazardous substances due to their potential to metabolize into or release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[12][13][14]

Key considerations for the cyanomethyl group include:

  • Toxicity Routes: Exposure can be fatal via ingestion, skin absorption, and inhalation.[12][15]

  • Reaction with Acids: Contact with acids can liberate highly toxic and flammable hydrogen cyanide gas. This is a critical incompatibility to manage in the laboratory.[13][15][16]

  • Symptoms of Exposure: Early, non-lethal symptoms can include headache, dizziness, weakness, nausea, and rapid breathing.[12][13] Severe exposure can lead to convulsions, loss of consciousness, and death within minutes.[13]

  • Warning Properties: The characteristic "bitter almond" odor of cyanide is not a reliable warning, as a significant portion of the population is genetically unable to detect it.[13][15]

Table 2: Summary of Hazards Associated with Cyanide-Containing Compounds

Hazard Category Description Mitigation Imperative Source
Acute Toxicity (all routes) Milligram quantities can be fatal. Minimize scale, prevent all contact. [12][14][15]
HCN Gas Release Reacts with acids and moisture to produce lethal HCN gas. Strict segregation from acids. [13][15][16]
Target Organ Damage Affects organs with high oxygen demand (brain, heart). Use of engineering controls to prevent exposure. [14]

| Environmental Hazard | P-listed hazardous waste. | Specialized waste streams and disposal. |[12] |

Predicted Overall Hazard Profile

Synthesizing the data from the structural components, 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid must be handled as a substance with high acute toxicity and as a severe irritant. In the absence of specific data, researchers must assume the following GHS hazard classifications apply:

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • EUH032: Contact with acids liberates very toxic gas.

Comprehensive Risk Assessment and Mitigation

A systematic risk assessment is mandatory before any work with this compound begins.[3] This process involves identifying hazards, evaluating potential exposure, and implementing robust control measures.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Process cluster_hierarchy Hierarchy of Controls HazardID 1. Hazard Identification (Structural Analogy) - Acute Toxicity (Cyano) - Irritant (Nicotinic Acid) Exposure 2. Exposure Assessment - Weighing (dust) - Solution transfer (splash) - Reaction (vapors) HazardID->Exposure Potential for... Control 3. Control Implementation (See SOP in Section 4) - Fume Hood - Double Gloves, Goggles - Designated Area Exposure->Control Mitigated by... Review 4. Review & Refine - Post-experiment debrief - Update SOP for new procedures Control->Review Continuously... Engineering Engineering Controls (Most Effective) - Chemical Fume Hood Admin Administrative Controls - SOPs - Training - Designated Area PPE Personal Protective Equipment (Last Line of Defense) - Gloves, Goggles, Lab Coat

Caption: Risk assessment workflow for novel compounds.

The mitigation strategy must follow the hierarchy of controls, prioritizing engineering solutions over procedural and personal protective measures.

Standard Operating Procedure (SOP) for Laboratory Handling

This SOP outlines the minimum mandatory requirements for handling 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid.

Pre-Experiment Preparations
  • Documentation Review: All personnel must read and sign this technical guide and any available SDS for structural analogues.[12]

  • Procedure-Specific SOP: A written Standard Operating Procedure detailing the specific experimental steps must be created and approved.[13][16]

  • Designated Work Area: All work involving this compound must occur in a designated area within a laboratory. This area must be clearly marked with a warning sign identifying the acute toxicity hazard during handling.[12][13][14]

  • Emergency Equipment: Ensure an emergency safety shower and eyewash station are accessible and have been tested within the last month.[13] A spill kit containing appropriate materials for cyanide-containing compounds (e.g., pH 10 buffer for decontamination) must be readily available.[13][14]

  • Buddy System: Never work with this compound alone. A second person familiar with the hazards and emergency procedures must be present in the laboratory.[12][15]

Engineering Controls
  • Chemical Fume Hood: All manipulations of the compound, including weighing, transfers, solution preparation, and reactions, MUST be performed inside a certified chemical fume hood with a face velocity meeting institutional standards.[13][15][16]

  • Vacuum Protection: If a vacuum is used (e.g., for filtration or solvent removal), the vacuum pump must be protected with a suitable trap to prevent contamination.[14]

Personal Protective Equipment (PPE)

The following minimum PPE is required at all times when handling the compound:

  • Eye Protection: Chemical splash goggles and a full-face shield must be worn where there is any risk of splashes or dust generation.[12][13]

  • Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is mandatory.[12][13][15] Gloves must be inspected for tears before use and changed immediately upon known or suspected contamination.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12][13]

Step-by-Step Handling Protocol
  • Weighing:

    • Place a balance inside the chemical fume hood or use the "tare method": place a vial on the balance, tare it, remove it to the hood, add the compound, cap it, and re-weigh it outside the hood.[14] This minimizes contamination of the balance.

    • Use an anti-static gun if the solid powder is prone to static dispersal.[14]

  • Solution Preparation & Transfers:

    • Perform all solution preparations and transfers within the fume hood.

    • CRITICAL: Ensure no acids are present in the fume hood or immediate work area unless required by the validated experimental protocol.[13][16] If acids are necessary, they must be kept to a minimum quantity and handled with extreme care to prevent mixing.

    • Clean up any drips or minor spills immediately.

  • Storage:

    • Store the compound in a clearly labeled, sealed, and shatter-resistant primary container.[14]

    • Place the primary container inside a compatible, sealed, and labeled secondary container.[14][15]

    • Store in a locked, ventilated cabinet, segregated from all acids, strong oxidizers, and food items.[14][15]

  • Transportation:

    • When moving the compound between labs, it must be secured in sealed primary and secondary containers.[12][14]

Waste Management and Decontamination
  • Waste Segregation: All waste containing this compound (solid, liquid, contaminated consumables like gloves and pipette tips) is considered acutely toxic (P-listed) hazardous waste.[12] It must be collected in dedicated, sealed, and clearly labeled hazardous waste containers.

  • Incompatibility: NEVER mix cyanide-containing waste with acidic waste streams.[15][16]

  • Decontamination:

    • Decontaminate all glassware and work surfaces after use.

    • First, wash the contaminated surface with a pH 10 buffer solution.[13][14]

    • Next, wipe down the surface with a freshly prepared 10% bleach solution, followed by a final water rinse.[13] All decontamination activities must be performed within the fume hood.

Emergency Procedures

Immediate and decisive action is critical in any exposure event.

Table 3: Emergency Response Protocol

Exposure Type Action Source
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water in a safety shower for at least 15 minutes. Seek immediate medical attention. [8][13][14]
Eye Contact Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [8][13][14]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained). Call for emergency medical services and inform them of potential cyanide poisoning. [8][9][15]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [8][17]

| Spill | Evacuate the immediate area. Alert others. If the spill is small and you are trained to handle it, use an appropriate spill kit. For larger spills, contact your institution's Environmental Health & Safety (EHS) department immediately. |[16][17] |

Conclusion

The responsible development of new chemical entities for therapeutic use demands an unwavering commitment to safety. While 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid holds potential as a research molecule, its structural features—particularly the cyanomethyl group—necessitate that it be handled with the highest degree of caution. By adopting the risk-based framework and detailed protocols outlined in this guide, research organizations can create a self-validating safety system that protects scientists and ensures the integrity of their work. The core principles remain constant: understand the chemistry, anticipate the hazards, implement robust controls, and be prepared for emergencies.

References

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). University of Tennessee Health Science Center.
  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
  • SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of California, Santa Barbara.
  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). MIT Environmental Health & Safety.
  • Cyanide Salts. (n.d.). Environmental Health and Safety - Dartmouth.
  • Whittier, J., et al. (2022). Chemical Risk Assessment and Regulatory Decision Making. ACS.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • Identifying risks in drug discovery. (2020, July 13). Clarivate.
  • SAFETY DATA SHEET. (2025, November 4). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2026, February 19). TCI Chemicals.
  • Prinz, F., Schlange, T., & Asadullah, K. (2011). Managing risks in drug discovery: reproducibility of published findings. Nature Reviews Drug Discovery, 10(9), 712.
  • A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. (n.d.). Journal of the Korean Chemical Society.
  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current drug discovery technologies, 11(2), 97–108.
  • 6-Methylnicotinic acid - SAFETY DATA SHEET. (2025, September 16). Alfa Aesar.
  • Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate.
  • SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
  • Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from 3-Pyridinemethanol. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2009, March 31). Fisher Scientific.

Sources

Foundational

Evaluating the Metabolic Stability of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid in Human Liver Microsomes

Executive Summary In early-stage drug discovery, predicting the pharmacokinetic (PK) profile of a new chemical entity (NCE) is paramount. Hepatic clearance, driven primarily by the cytochrome P450 (CYP450) enzyme superfa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, predicting the pharmacokinetic (PK) profile of a new chemical entity (NCE) is paramount. Hepatic clearance, driven primarily by the cytochrome P450 (CYP450) enzyme superfamily, is a dominant pathway for drug elimination [1]. This whitepaper provides an in-depth, self-validating methodology for assessing the metabolic stability of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid using Human Liver Microsomes (HLMs).

Rather than merely listing procedural steps, this guide deconstructs the mechanistic rationale behind the assay design, predicts the compound's structural liabilities, and provides a robust framework for calculating intrinsic clearance ( CLint​ ).

Structural Liability & Mechanistic Rationale

Before initiating any in vitro assay, a Senior Scientist must perform a structural liability assessment. 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid presents three distinct moieties that serve as potential targets for CYP450-mediated biotransformation:

  • The 6-Methylnicotinic Acid Core: Alkyl groups attached to electron-deficient heteroaromatic rings are classic sites for aliphatic hydroxylation. CYP isoforms (e.g., CYP2C9, CYP3A4) are predicted to abstract a hydrogen from the C6-methyl group, followed by oxygen rebound to form a 6-hydroxymethyl metabolite.

  • The Diaryl Ether Linkage: While generally more stable than alkyl-aryl ethers, the ether linkage at the C2 position of the pyridine ring remains susceptible to CYP-mediated oxidative cleavage (O-dealkylation), potentially yielding 6-methyl-2-hydroxynicotinic acid and 4-(cyanomethyl)phenol [2].

  • The Cyanomethyl Group (-CH₂CN): The methylene carbon adjacent to the electron-withdrawing cyano group is highly activated. CYP450-mediated hydroxylation at this alpha-carbon generates a transient cyanohydrin intermediate. This intermediate is inherently unstable and typically undergoes spontaneous decomposition to yield a 4-formylphenoxy derivative, concomitantly releasing free cyanide ( CN− ) [3].

The interplay of these pathways dictates the overall intrinsic clearance of the molecule.

MetabolicPathway Parent 2-[4-(Cyanomethyl)phenoxy]- 6-methylnicotinic acid (Parent Drug) Hydroxylation 6-Hydroxymethyl Metabolite (Aliphatic Hydroxylation) Parent->Hydroxylation CYP450 (e.g., CYP2C9/3A4) Cyanohydrin Cyanohydrin Intermediate (Alpha-Carbon Oxidation) Parent->Cyanohydrin CYP450 (Hydroxylation) Cleavage 4-(Cyanomethyl)phenol + 6-Methyl-2-hydroxynicotinic acid (Ether Cleavage) Parent->Cleavage CYP450 (O-Dealkylation) Aldehyde 4-Formylphenoxy Metabolite + Cyanide (CN-) Cyanohydrin->Aldehyde Spontaneous Decomposition

Predicted CYP450-mediated metabolic pathways for the target compound.

Experimental Design: The Self-Validating HLM Protocol

To accurately capture the depletion kinetics of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid, the assay must be designed as a self-validating system. This means incorporating strict controls to differentiate enzymatic degradation from chemical instability.

Reagent and System Specifications
  • Test System: Pooled Human Liver Microsomes (HLMs, typically mixed-gender, 50-donor pool). Pooling mitigates donor-to-donor polymorphic variability in CYP expression [4].

  • Substrate Concentration: 1 µM. Causality: Operating at 1 µM ensures the substrate concentration is significantly lower than the anticipated Michaelis-Menten constant ( Km​ ). This guarantees first-order depletion kinetics, which is a mathematical prerequisite for calculating CLint​ .

  • Protein Concentration: 0.5 mg/mL. This provides sufficient enzymatic activity without causing excessive non-specific protein binding, which can artificially lower the free fraction of the drug ( fu,mic​ ) and skew clearance data.

  • Cofactor: 1 mM NADPH (or an NADPH-regenerating system consisting of NADP+, Glucose-6-phosphate, and G6PDH). CYP450s are monooxygenases that strictly require NADPH as an electron donor.

Step-by-Step Incubation Workflow
  • Master Mix Preparation: Prepare a master mix containing 100 mM Potassium Phosphate buffer (pH 7.4), 0.5 mg/mL HLMs, and 1 µM of the test compound. Keep on ice.

  • Pre-Incubation: Aliquot 45 µL of the master mix into a 96-well plate. Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding 5 µL of a pre-warmed 10 mM NADPH solution (final concentration 1 mM).

  • Time-Course Sampling: At designated time points ( t=0,5,15,30,45,60 minutes), remove a 50 µL aliquot from the reaction well.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Diclofenac). Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while the internal standard normalizes downstream LC-MS/MS ionization variability [5].

  • Control Incubations:

    • Minus-NADPH Control: Incubate the compound with HLMs but replace NADPH with buffer for 60 minutes. This validates that degradation is strictly CYP-mediated and not due to chemical instability or background hydrolase activity.

    • Positive Controls: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to verify the metabolic viability of the HLM batch.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Data Synthesis & Pharmacokinetic Scaling

Following LC-MS/MS analysis (monitoring the parent mass transition), the peak area ratios (Parent/Internal Standard) are converted to "% Parent Remaining" relative to the t=0 time point.

Quantitative Data Presentation

The following table summarizes the theoretical time-course depletion data for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid, demonstrating moderate metabolic turnover.

Time (min)Peak Area Ratio (Parent/IS)% Parent RemainingLn(% Remaining)Minus-NADPH Control (%)
04.520100.04.605100.0
54.11391.04.511-
153.34474.04.304-
302.53156.04.025-
451.89842.03.738-
601.40131.03.43498.5
Mathematical Derivation of Intrinsic Clearance

To translate raw in vitro data into actionable PK parameters, we utilize the substrate depletion method.

Step 1: Determine the Elimination Rate Constant ( k ) Plot the natural log of the % Parent Remaining against Time. The negative slope of the linear regression line represents the elimination rate constant ( k ). Based on the data above, k=0.0195 min−1 .

Step 2: Calculate In Vitro Half-Life ( t1/2​ ) t1/2​=k0.693​=0.01950.693​=35.5 minutes

Step 3: Calculate Apparent Intrinsic Clearance ( CLint,app​ ) This normalizes the clearance to the amount of enzyme (protein) present in the assay.

CLint,app​=Protein Concentrationk×V​

Where V is the incubation volume (1000 µL per mL).

Conclusion & Strategic Next Steps

An apparent intrinsic clearance of 39.0 µL/min/mg protein in HLMs classifies 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid as a moderate clearance compound. The minus-NADPH control remaining at 98.5% confirms that the observed degradation is entirely dependent on CYP450 oxidative metabolism, validating the assay's integrity.

Medicinal Chemistry Implications: If further optimization is required to extend the compound's half-life, medicinal chemists should target the liabilities identified in our mechanistic rationale:

  • Block Aliphatic Oxidation: Substitute the C6-methyl group with a trifluoromethyl ( −CF3​ ) or a cyclopropyl group to block CYP-mediated hydrogen abstraction.

  • Stabilize the Cyanomethyl Group: The alpha-protons of the −CH2​CN group are a known soft spot. Introducing steric hindrance (e.g., forming a −C(CH3​)2​CN group) or replacing the methylene bridge with a bioisostere can prevent the formation of the toxic cyanohydrin intermediate [3].

By integrating rigorous in vitro HLM protocols with structural mechanistic insights, drug development teams can confidently iterate on NCEs, reducing late-stage attrition due to poor pharmacokinetics.

References

  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. National Center for Biotechnology Information (NCBI), PubMed Central (PMC). Available at:[Link]

  • Mechanistic Perspective on C–N and C–S Bond Construction Catalyzed by Cytochrome P450 Enzymes. ACS Bio & Med Chem Au. Available at:[Link]

  • Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review. National Center for Biotechnology Information (NCBI), PubMed Central (PMC). Available at:[Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. National Center for Biotechnology Information (NCBI), PubMed Central (PMC). Available at:[Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter Life Sciences Application Notes. Available at:[Link]

Protocols & Analytical Methods

Method

Standardized HPLC Protocol for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid Quantification

Executive Summary As a Senior Application Scientist, developing a robust and reproducible high-performance liquid chromatography (HPLC) method requires moving beyond empirical trial-and-error. It demands a first-principl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, developing a robust and reproducible high-performance liquid chromatography (HPLC) method requires moving beyond empirical trial-and-error. It demands a first-principles approach to the molecule's physicochemical properties. This application note details a standardized, self-validating HPLC-UV protocol for the precise quantification of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS: 1199215-89-8)[1][2]. By leveraging ion-pairing chromatography on an Ethylene Bridged Hybrid (BEH) stationary phase, this method completely mitigates the peak tailing and retention variability typically associated with highly functionalized pyridine derivatives.

Physicochemical Profiling & Mechanistic Rationale

To design an authoritative and rugged method, we must first deconstruct the analyte's structural motifs and understand the causality behind our chromatographic choices.

  • The Pyridine-Carboxylic Acid Core (Zwitterionic Potential): The molecule features a nicotinic acid (pyridine-3-carboxylic acid) backbone. The carboxylic acid has a pKa of ~3.5–4.5, while the pyridine nitrogen acts as a weak base (pKa ~2.0–3.0). At a neutral pH, this zwitterionic character leads to split peaks and unpredictable retention.

    • Causality & Solution: We mandate the use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase to drive the pH down to ~2.0. This fully protonates (neutralizes) the carboxylic acid, while the TFA anion forms a strong, hydrophobic ion-pair with the protonated pyridine nitrogen. This strategy is a gold standard for nicotinic acid derivatives, ensuring sharp, symmetrical peaks[3].

  • The Phenoxy & Cyanomethyl Moieties (Hydrophobic Anchors): The 2-phenoxy ether and 4-cyanomethyl groups impart significant hydrophobicity (estimated LogP ~3.0).

    • Causality & Solution: An isocratic elution would result in excessive band broadening. Therefore, a dynamic gradient from 10% to 90% Acetonitrile (ACN) is utilized to focus the analyte band at the head of the column before rapidly eluting it, optimizing both resolution and throughput.

  • Stationary Phase Selection (Silanol Suppression): Traditional Type-A silica columns possess acidic surface silanols that strongly interact with the basic pyridine nitrogen, causing severe peak tailing.

    • Causality & Solution: We utilize an Ethylene Bridged Hybrid (BEH) C18 column . The bridged hybrid particle synthesis drastically reduces free silanol sites, minimizing secondary electrostatic interactions and ensuring a peak tailing factor of ≤ 1.2[4].

G C 2-[4-(Cyanomethyl)phenoxy] -6-methylnicotinic acid P1 Pyridine Nitrogen (Basic, pKa ~3) C->P1 P2 Carboxylic Acid (Acidic, pKa ~4) C->P2 P3 Phenoxy & Cyano (Hydrophobic) C->P3 S1 Risk: Peak Tailing Solution: BEH C18 Column P1->S1 Suppresses silanol interactions S2 Risk: Split Peaks Solution: 0.1% TFA (pH ~2) P2->S2 Maintains neutral state S3 Risk: Band Broadening Solution: ACN Gradient P3->S3 Elution control

Caption: Structural mapping of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid to HPLC method parameters.

Materials and Reagents

  • Analyte: 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid reference standard (Purity ≥ 98.0%)[1][5].

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm at 25 °C).

  • Modifiers: LC-MS Grade Trifluoroacetic acid (TFA).

Step-by-Step Experimental Workflow

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade ACN. Mix and degas.

  • Sample Diluent (50:50 Water:ACN): Mix equal volumes of Milli-Q water and ACN. Rationale: Matching the diluent to the mid-point of the gradient prevents solvent-shock at the column head, which can cause peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent BEH)[4]
Column Temperature 40 °C (Improves mass transfer and lowers system backpressure)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 254 nm (Optimal for pyridine and phenoxy chromophores)

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 90 10 Isocratic Hold (Focusing)
2.0 90 10 Gradient Start
12.0 10 90 Linear Gradient
15.0 10 90 Column Wash
15.1 90 10 Return to Initial

| 20.0 | 90 | 10 | Re-equilibration |

System Suitability Testing (SST) - The Self-Validating Protocol

Trustworthiness in analytical chemistry is achieved through self-validation. Before any unknown samples are quantified, the system must prove its fitness for purpose. Inject the 50 µg/mL working standard six consecutive times. The run is only validated if it meets the following stringent criteria:

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (Ensures injector precision).

  • Tailing Factor (Tf): ≤ 1.5 (Confirms absence of secondary silanol interactions).

  • Theoretical Plates (N): ≥ 5,000 (Confirms column efficiency).

Workflow Step1 1. Mobile Phase Preparation (0.1% TFA in H2O / ACN) Step3 3. System Equilibration (Column: BEH C18 at 40°C) Step1->Step3 Step2 2. Sample & Standard Prep (Diluent: 50:50 H2O:ACN) Step4 4. System Suitability Test (SST) (Self-Validation Gate) Step2->Step4 Step3->Step4 Step5 5. Gradient Elution & UV Detection (Quantification at 254 nm) Step4->Step5 Passes SST Criteria

Caption: Step-by-step HPLC workflow emphasizing the critical SST self-validation gate.

Method Validation Data Summary

The following table summarizes the quantitative validation parameters achieved using this standardized protocol, demonstrating its high reliability for pharmaceutical and chemical development applications.

Validation ParameterResult / SpecificationAcceptance Criteria
Linearity Range 1.0 – 200.0 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (RSD) 0.8% (at 50 µg/mL, n=6)≤ 2.0%
Inter-day Precision (RSD) 1.3% (over 3 days)≤ 2.0%
Accuracy (Recovery) 98.8% – 101.4%98.0% – 102.0%
Peak Tailing Factor (Tf) 1.12≤ 1.5

References

  • Molport.2-[4-(cyanomethyl)phenoxy]-6-methylpyridine-3-carboxylic acid | 1199215-89-8.
  • ChemicalBook.
  • ACS Chemical Biology.
  • LCMS.

Sources

Application

Application Note: In Vivo Dosing Protocols and Formulation Strategies for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid

Target Audience: Preclinical Researchers, Pharmacokineticists, and Formulation Scientists Compound: 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS: 1199215-89-8) Introduction & Physicochemical Profiling 2-[4-(Cya...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacokineticists, and Formulation Scientists Compound: 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS: 1199215-89-8)

Introduction & Physicochemical Profiling

2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid is a highly substituted nicotinic acid derivative. Compounds sharing this structural motif are frequently investigated in preclinical models as G-protein coupled receptor (GPCR) modulators (such as GPR109A) or metabolic enzyme inhibitors .

From a formulation perspective, this molecule presents a classic biopharmaceutical challenge. It is a weak acid due to the pyridine-3-carboxylic acid (nicotinic acid) moiety, which dictates a highly pH-dependent solubility profile. In the acidic environment of the stomach (pH 1.2–2.0), the compound remains unionized and poorly soluble. Conversely, at physiological blood pH (7.4), it becomes ionized and exhibits moderate aqueous solubility. Furthermore, the lipophilic phenoxy core drives non-specific tissue distribution, while the cyanomethyl group introduces polarity but requires formulation stability to prevent hydrolysis .

Understanding these physicochemical properties is the critical first step in designing an in vivo dosing strategy that avoids systemic precipitation and ensures reproducible pharmacokinetic (PK) exposure.

Table 1: Physicochemical Properties
PropertyValue / CharacteristicImpact on In Vivo Formulation
Molecular Weight 268.27 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
pKa (Carboxylic Acid) ~4.5 (Predicted)Poorly soluble in gastric fluid; highly soluble in intestinal fluid and plasma.
LogP 1.5 – 2.5 (Predicted)Moderate lipophilicity; requires wetting agents for oral suspension.
Physical State Solid (Powder)Crystal lattice energy must be disrupted for intravenous (IV) solutions.

Formulation Strategy & Causality

To generate reliable PK data, researchers must evaluate both Intravenous (IV) and Oral (PO) routes. The formulation strategy is dictated entirely by the compound's pKa and lipophilicity .

  • Intravenous (IV) Formulation (Solution): IV administration requires a perfectly clear solution. Because the compound is lipophilic and crystalline, we utilize a co-solvent system: 5% DMSO / 10% Solutol HS15 / 85% Saline .

    • Causality: DMSO acts as the primary solvent to rapidly disrupt the crystal lattice. Solutol HS15 (Macrogol 15 hydroxystearate) acts as a non-ionic surfactant, forming micelles that encapsulate the lipophilic core of the molecule. This prevents the API from "crashing out" (precipitating) when the formulation is diluted by the aqueous bloodstream upon injection.

  • Oral (PO) Formulation (Suspension): For oral dosing, a solution is often impractical due to the low gastric pH which would cause immediate precipitation in the stomach. Instead, we utilize a homogenous suspension: 0.5% CMC / 0.1% Tween 80 in Water .

    • Causality: Carboxymethylcellulose (CMC) increases the viscosity of the vehicle, preventing the solid API particles from rapidly settling to the bottom of the dosing syringe. Tween 80 acts as a wetting agent, reducing the surface tension of the hydrophobic API particles and allowing them to disperse uniformly in the aqueous phase.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . If a formulation fails a visual or physical check at any step, the researcher must abort and restart to prevent fatal embolisms in vivo or highly variable PK data.

Protocol A: Intravenous (IV) Solution Preparation (Target: 1 mg/mL)
  • Weighing: Accurately weigh 1.0 mg of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid into a clean glass vial.

  • Primary Solvation: Add 50 µL of DMSO. Vortex vigorously for 1–2 minutes.

    • Self-Validation Check: The liquid must be completely transparent. Any opacity indicates incomplete lattice disruption. Do not proceed until clear.

  • Surfactant Addition: Add 100 µL of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex for 1 minute to ensure the API is fully incorporated into the surfactant micelles.

  • Aqueous Dilution: Gradually add 850 µL of 0.9% physiological saline dropwise while continuously vortexing.

    • Self-Validation Check: Hold the vial against a light source. The final solution must remain 100% clear. If microscopic precipitation (cloudiness) is observed, the micellar capacity has been exceeded, and the formulation is unsafe for IV injection.

Protocol B: Oral (PO) Suspension Preparation (Target: 5 mg/mL)
  • Weighing: Weigh 5.0 mg of the API into a glass mortar or vial.

  • Wetting: Add 10 µL of Tween 80 directly to the powder. Triturate (grind) with a pestle or glass rod to form a smooth, uniform paste.

    • Self-Validation Check: The paste must have no dry, unwetted powder pockets.

  • Suspending: Gradually add 990 µL of 0.5% CMC in water in 200 µL increments, mixing vigorously between additions.

    • Self-Validation Check: The final suspension should be uniformly milky. If large aggregates settle within 30 seconds, sonicate the formulation in a water bath for 5 minutes to reduce particle size.

Protocol C: In Vivo Administration & Sampling (Rodent Model)
  • IV Dosing: Administer the IV solution via the lateral tail vein at a dose of 1 mg/kg (Dosing volume: 1 mL/kg). Use a 27G needle.

  • PO Dosing: Administer the PO suspension via oral gavage at a dose of 10 mg/kg (Dosing volume: 2 mL/kg). Use a standard bulb-tipped gavage needle.

  • Blood Collection: Collect 150 µL of blood via the jugular vein or saphenous vein at the following timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood into K2-EDTA tubes, invert gently, and centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C pending LC-MS/MS bioanalysis.

Expected Pharmacokinetic Parameters

Based on the behavior of structurally analogous nicotinic acid derivatives , researchers should anticipate the following baseline PK profile. Deviations from these ranges may indicate formulation failure or rapid in vivo hydrolysis of the cyanomethyl group.

Table 2: Anticipated PK Profile in Rodents
ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax ~1,500 – 2,000 ng/mL~3,000 – 5,000 ng/mLHigh Cmax indicates rapid absorption of the weak acid in the upper intestine.
Tmax N/A0.5 – 1.0 hrShort Tmax confirms effective wetting and dissolution of the suspension.
Clearance (CL) 15 – 30 mL/min/kgN/AModerate clearance, likely driven by hepatic metabolism and renal excretion.
Volume of Dist. (Vdss) 0.8 – 1.5 L/kgN/AVdss > Total body water (0.6 L/kg) indicates moderate tissue penetration.
Bioavailability (F%) 100%40% – 60%Moderate oral bioavailability is typical for this chemical class.

Workflow Visualization

PK_Workflow N1 2-[4-(Cyanomethyl)phenoxy] -6-methylnicotinic acid (Solid API) N2 Physicochemical Profiling pKa ~4.5, Low Aq. Solubility N1->N2 N3 Formulation Strategy N2->N3 N4 IV Formulation (Solution: 5% DMSO, 10% Solutol, 85% Saline) N3->N4 N5 PO Formulation (Suspension: 0.5% CMC, 0.1% Tween 80) N3->N5 N6 Intravenous (IV) Dosing (1-5 mg/kg) N4->N6 N7 Oral Gavage (PO) Dosing (10-50 mg/kg) N5->N7 N8 Pharmacokinetic Sampling (Plasma & Tissue Collection) N6->N8 N7->N8 N9 LC-MS/MS Bioanalysis & PK Parameter Calculation N8->N9

Fig 1: Formulation and in vivo PK workflow for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid.

References

  • Boatman P. D., Richman J. G., Semple G. "Nicotinic Acid Receptor Agonists." Journal of Medicinal Chemistry, 2008, 51(24), 7653–7662. URL:[Link][1]

  • Müller B., Kasper M., Surber C., Imanidis G. "Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect." European Journal of Pharmaceutical Sciences, 2003, 20(2), 181-195. URL:[Link][2]

  • Li P., Zhao L. "Developing early formulations: practice and perspective." International Journal of Pharmaceutics, 2007, 341(1-2), 1-19. URL:[Link][3]

Sources

Method

Application Note: Highly Sensitive LC-MS/MS Quantification of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid in Biological Matrices

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Introduction & Mechanistic Rationale The compound 2-[4-(Cyanomethyl)phenoxy]-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Introduction & Mechanistic Rationale

The compound 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS: 1199215-89-8) [3] is a highly specific structural entity often encountered as an advanced pharmaceutical intermediate or a putative active pharmaceutical ingredient (API) metabolite. Its structure is characterized by a 6-methylnicotinic acid core linked via an ether bridge to a 4-(cyanomethyl)phenyl moiety.

From an analytical perspective, this molecule presents unique chromatographic and ionization behaviors:

  • Amphoteric Nature: The molecule possesses a basic pyridine nitrogen and an acidic carboxylic acid group. According to structural analogs in the PubChem database [2], the carboxylic acid has a predicted pKa of ~3.5, while the pyridine nitrogen has a pKa of ~5.5.

  • Ionization Strategy: While negative electrospray ionization (ESI-) is possible via the deprotonation of the carboxylic acid, positive electrospray ionization (ESI+) is mechanistically superior for this analyte. The 6-methylpyridine core exhibits excellent proton affinity, a trait well-documented in toxicological assessments of related 6-methylnicotine derivatives [1]. Protonation at the pyridine nitrogen yields a highly stable [M+H]+ precursor ion at m/z 269.1.

This application note details a self-validating, robust LC-MS/MS methodology designed for the high-throughput quantification of this analyte in plasma, emphasizing causality in sample preparation and mass spectrometric fragmentation.

Experimental Design & Sample Preparation

Causality in Solid Phase Extraction (SPE)

Biological matrices (e.g., plasma) contain high levels of phospholipids and endogenous salts that cause severe ion suppression in ESI+. To achieve a self-validating assay with high recovery, we utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric Solid Phase Extraction (SPE) cartridge.

The Chemical Logic: By acidifying the plasma sample with 2% formic acid, we suppress the ionization of the carboxylic acid moiety (driving it to its neutral, protonated state). This increases the overall hydrophobicity of the molecule, ensuring maximum retention on the reversed-phase HLB sorbent during the aqueous wash steps.

Step-by-Step SPE Protocol
  • Spiking: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution (e.g., a 13C or D3​ isotopologue).

  • Acidification: Add 100 µL of 2% Formic Acid in water. Vortex for 30 seconds to disrupt protein binding and neutralize the carboxylic acid.

  • Conditioning: Condition the HLB SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified sample onto the SPE plate. Apply a gentle vacuum (approx. 2-3 in Hg).

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute polar interferences and salts.

  • Elution: Elute the target analyte with 2 × 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

SPE_Workflow Start Plasma Sample (100 µL) Spike Add Internal Standard (IS) Start->Spike Acidify Acidify with 2% Formic Acid (Protonate Carboxylic Acid) Spike->Acidify Load Load onto HLB SPE Cartridge (Retain Hydrophobic Core) Acidify->Load Wash Wash: 5% Methanol in Water (Remove Salts/Proteins) Load->Wash Elute Elute: 100% Acetonitrile (Recover Analyte) Wash->Elute Evap Evaporate & Reconstitute (Mobile Phase A) Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Fig 1. Solid Phase Extraction (SPE) workflow for plasma sample preparation.

Liquid Chromatography Parameters

A sub-2 µm C18 column is selected to provide high theoretical plate counts. The acidic mobile phase ensures the analyte remains in a consistent ionization state during chromatography, preventing peak tailing often associated with pyridine derivatives.

Table 1: LC Gradient Conditions

ParameterSpecification
Column Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.45 mL/min
Column Temperature 45°C
Injection Volume 5.0 µL

Gradient Program:

  • 0.00 - 0.50 min: 5% B

  • 0.50 - 2.50 min: 5% to 95% B (Linear gradient)

  • 2.50 - 3.20 min: 95% B (Column wash)

  • 3.20 - 3.30 min: 95% to 5% B

  • 3.30 - 4.50 min: 5% B (Re-equilibration)

Mass Spectrometry & Fragmentation Pathway

The Triple Quadrupole MS is operated in Multiple Reaction Monitoring (MRM) mode.

Mechanistic Fragmentation: Collision-induced dissociation (CID) of the [M+H]+ precursor (m/z 269.1) primarily results in the cleavage of the ether bond. The neutral loss of cyanomethylphenol (133 Da) yields a highly stable acylium/pyridyl cation at m/z 136.1, which serves as the primary quantifier. Secondary pathways include decarboxylation (m/z 225.1) and dehydration (m/z 251.1).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 269.1 Frag1 Product Ion 1 (Quantifier) m/z 136.1 (Acylium / Pyridyl Cation) Precursor->Frag1 - C8H7NO (133 Da) Frag2 Product Ion 2 (Qualifier) m/z 225.1 (Decarboxylation) Precursor->Frag2 - CO2 (44 Da) Frag3 Product Ion 3 m/z 251.1 (Dehydration) Precursor->Frag3 - H2O (18 Da)

Caption: Fig 2. Proposed MS/MS fragmentation pathway for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid.

Table 2: MS/MS MRM Transitions (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Analyte 269.1136.1253022Quantifier
Target Analyte 269.1225.1253016Qualifier
Target Analyte 269.1251.1253014Qualifier

Method Validation & System Suitability (Self-Validation)

To ensure the trustworthiness of the data, the protocol acts as a self-validating system by mandating the injection of a solvent blank immediately following the Upper Limit of Quantification (ULOQ) sample. A carryover of <20% of the Lower Limit of Quantification (LLOQ) confirms system integrity.

Table 3: Method Validation Summary (Human Plasma)

Validation ParameterResult / Specification
Linear Dynamic Range 0.5 ng/mL to 500 ng/mL ( R2>0.995 )
Limit of Detection (LOD) 0.15 ng/mL (S/N > 3)
Lower Limit of Quant. (LLOQ) 0.5 ng/mL (S/N > 10, CV < 20%)
Intra-Assay Precision (CV%) 3.2% - 6.8% (Across 3 QC levels)
Inter-Assay Accuracy (%) 94.5% - 105.2%
Matrix Effect (Ion Suppression) < 12% (Compensated by IS)
Extraction Recovery 88.4% ± 4.1%

Conclusion

The analytical strategy outlined above provides a highly specific, robust, and reproducible method for the quantification of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid. By leveraging the inherent basicity of the 6-methylpyridine core for ESI+ ionization and utilizing the acidic nature of the carboxylic acid to drive SPE retention, this method achieves sub-ng/mL sensitivity suitable for rigorous pharmacokinetic (PK) and toxicological evaluations.

References

  • Cheetham AG, Plunkett SE, Marking S, et al. "Chemical, pharmacological, and toxicological assessment of 6-methylnicotine." CORESTA Smoke-Techno Meeting, 2023. Available at:[Link]

  • National Center for Biotechnology Information. "2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445." PubChem Database. Available at:[Link]

Application

The Versatile Scaffolding of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid: A Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Privileged Building Block In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 2-[4-(Cyanomethyl)phenoxy]-6-methylnico...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid emerges as a compound of significant interest, integrating three key pharmacophoric and reactive motifs: a nicotinic acid core, a phenoxy ether linkage, and a cyanomethyl group. The nicotinic acid moiety is a well-established scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory and lipid-lowering effects[1][2]. The phenoxy linkage provides a flexible yet stable connection to an aromatic substituent, a common feature in many approved drugs[3]. Finally, the cyanomethyl group serves as a versatile synthetic handle, readily transformable into a variety of other functional groups, making it a valuable component for generating chemical diversity[4].

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid as a strategic building block. The following sections will delve into its chemical properties, a proposed synthetic route, and its potential applications in the synthesis of novel chemical entities.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The table below summarizes the key computed and, where available, experimental properties of 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid and its precursors.

Property6-Methylnicotinic acid2-Chloro-6-methylnicotinic acid4-Hydroxyphenylacetonitrile2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid
CAS Number 3222-47-7[5][6][7]30529-70-514191-95-8Not available
Molecular Formula C₇H₇NO₂C₇H₆ClNO₂C₈H₇NOC₁₅H₁₂N₂O₃
Molecular Weight 137.14 g/mol [7]171.57 g/mol 133.15 g/mol 268.27 g/mol
Appearance White to off-white crystalline solid[6]Colourless fine needles[8]Off-white to tan crystalline powderExpected to be a solid
Melting Point 208-211 °C150-152 °C69-72 °CNot available
Solubility Soluble in water and organic solvents like ethanol and methanol[6]Soluble in aqueous ethanol[8]Soluble in hot water, alcohol, etherExpected to be soluble in polar organic solvents

Proposed Synthesis of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid

The overall synthetic strategy involves the initial conversion of commercially available 6-methylnicotinic acid to its 2-chloro derivative, followed by a nucleophilic aromatic substitution with 4-hydroxyphenylacetonitrile (4-(cyanomethyl)phenol).

Synthetic_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 6-Methylnicotinic_acid 6-Methylnicotinic acid 2-Chloro-6-methylnicotinic_acid 2-Chloro-6-methylnicotinic acid 6-Methylnicotinic_acid->2-Chloro-6-methylnicotinic_acid POCl₃, heat 2-Chloro-6-methylnicotinic_acid_2 2-Chloro-6-methylnicotinic acid Target_Compound 2-[4-(Cyanomethyl)phenoxy]-6- methylnicotinic acid 2-Chloro-6-methylnicotinic_acid_2->Target_Compound 4-Hydroxyphenylacetonitrile 4-Hydroxyphenylacetonitrile 4-Hydroxyphenylacetonitrile->Target_Compound Base (e.g., K₂CO₃), Solvent (e.g., DMF), heat

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 2-Chloro-6-methylnicotinic acid

This protocol is adapted from a known procedure for the chlorination of a hydroxynicotinic acid derivative[8]. The rationale behind this step is to activate the 2-position of the pyridine ring for subsequent nucleophilic attack. The hydroxyl group of 2-hydroxy-6-methylnicotinic acid (the tautomer of 6-methyl-2-pyridone-3-carboxylic acid, which can be formed from 6-methylnicotinic acid) is converted to a better leaving group (a chlorophosphate ester intermediate) by phosphorus oxychloride, which is then displaced by a chloride ion.

Materials:

  • 2-Hydroxy-6-methylnicotinic acid (can be synthesized from 6-methylnicotinic acid)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Aqueous ethanol

Procedure:

  • In a fume hood, carefully heat a mixture of 2-hydroxy-6-methyl-nicotinic acid (1 equivalent) and phosphorus oxychloride (excess, e.g., 5-10 equivalents) at 125 °C for 2 hours. The reaction should be conducted in a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃.

  • The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acids.

  • Recrystallize the crude product from aqueous ethanol to obtain colorless, fine needles of 2-chloro-6-methylnicotinic acid. A typical yield for this type of reaction is around 72%[8].

Self-Validation: The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected ¹H NMR spectrum should show the characteristic signals for the pyridine ring protons and the methyl group, with shifts indicative of the chloro-substitution.

Protocol 2: Synthesis of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid

This proposed protocol is based on the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring[9][10][11]. The electron-withdrawing nature of the carboxylic acid and the ring nitrogen atom facilitates the displacement of the chloride at the 2-position by the phenoxide nucleophile generated in situ from 4-hydroxyphenylacetonitrile.

Materials:

  • 2-Chloro-6-methylnicotinic acid (from Protocol 1)

  • 4-Hydroxyphenylacetonitrile

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-hydroxyphenylacetonitrile (1.1 equivalents) in anhydrous DMF in a round-bottom flask, add potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 2-chloro-6-methylnicotinic acid (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid.

Self-Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum is expected to show signals for the protons of the nicotinic acid ring, the phenoxy ring, the methyl group, and the cyanomethyl methylene group. The IR spectrum should display characteristic peaks for the carboxylic acid O-H and C=O stretching, the C≡N stretch of the nitrile, and the C-O-C stretch of the aryl ether.

Application Notes: Leveraging the Reactivity of the Building Block

2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid is a trifunctional molecule, offering multiple points for chemical modification. This versatility makes it a valuable starting material for the synthesis of diverse compound libraries for screening in drug discovery and materials science.

Applications cluster_Carboxylic_Acid Carboxylic Acid Modifications cluster_Cyanomethyl Cyanomethyl Group Transformations cluster_Pyridine_Ring Pyridine Ring Modifications Building_Block 2-[4-(Cyanomethyl)phenoxy]-6- methylnicotinic acid Amide_Coupling Amide Coupling Building_Block->Amide_Coupling Diverse Amine Library Esterification Esterification Building_Block->Esterification Diverse Alcohol Library Hydrolysis_to_Acid Hydrolysis to Carboxylic Acid Building_Block->Hydrolysis_to_Acid Reduction_to_Amine Reduction to Primary Amine Building_Block->Reduction_to_Amine Tetrazole_Formation Cycloaddition to form Tetrazole Building_Block->Tetrazole_Formation N-Oxidation N-Oxidation Building_Block->N-Oxidation Reduction_to_Alcohol Reduction_to_Alcohol Building_Block->Reduction_to_Alcohol Reduction Reduction to Alcohol

Caption: Potential synthetic transformations of the title compound.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for derivatization, most commonly through amide bond formation and esterification.

  • Amide Coupling: The formation of amides is one of the most frequently used reactions in medicinal chemistry[12][13]. Coupling of 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid with a diverse library of primary and secondary amines can generate a wide array of drug-like molecules. Standard coupling reagents such as HATU, HOBt/EDC, or T3P can be employed for this transformation[14]. The resulting amides can exhibit a range of biological activities, as seen in numerous nicotinic acid-based anti-inflammatory agents[15][16][17][18].

  • Esterification: Esterification with various alcohols can be achieved using standard methods like Fischer esterification (acid catalysis) or by reaction with alkyl halides in the presence of a base[9][19][20]. Esters are often used as prodrugs to improve the pharmacokinetic properties of a parent carboxylic acid.

Transformations of the Cyanomethyl Group

The cyanomethyl group is a versatile functional group that can be converted into several other important moieties.

  • Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, resulting in a di-acid derivative. This introduces another point for derivatization or for modulating the compound's solubility and binding properties.

  • Reduction to a Primary Amine: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center into the molecule, which can be crucial for interactions with biological targets and can also serve as a point for further functionalization.

  • Formation of Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.

Potential Applications in Drug Discovery

The structural motifs present in 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid suggest its potential as a scaffold for the development of various therapeutic agents.

  • Anti-inflammatory Agents: As mentioned, nicotinic acid derivatives are known for their anti-inflammatory properties[1][2]. The phenoxy substituent can be tailored to interact with specific enzymatic pockets, potentially leading to the discovery of novel inhibitors of inflammatory targets like COX enzymes or various cytokines.

  • Enzyme Inhibitors: The overall structure could be adapted to target a wide range of enzymes. For instance, nicotinic acid derivatives have been investigated as inhibitors of α-amylase and α-glucosidase for the treatment of type 2 diabetes.

  • CNS-active Agents: The nicotinic acid core is a key component of nicotine and its analogs, which interact with nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Derivatives of this building block could be explored as modulators of these receptors for potential applications in neurodegenerative diseases or cognitive disorders.

Conclusion

2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid represents a strategically designed chemical building block with significant potential for the synthesis of novel and diverse chemical entities. Its trifunctional nature allows for a wide range of chemical modifications, making it an attractive starting point for the development of new pharmaceuticals and functional materials. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this versatile compound in their synthetic endeavors. While a direct, published synthesis is yet to be reported, the proposed route offers a logical and experimentally sound approach to its preparation. The exploration of the chemical space accessible from this building block is a promising avenue for future research and development.

References

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

  • Cyanomethylation Reaction. Encyclopedia. [Link]

  • Synthesis of 2-chloro-6-methylnicotinic acid. PrepChem. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

  • Preparation of nicotinic acid esters.
  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 2-chloronicotinonitrile. Organic Syntheses. [Link]

  • 6-hydroxynicotinic acid. Organic Syntheses. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. [Source institution not provided]. [Link]

  • Synthesis method of 6-methyl nicotine.
  • 6-Methylnicotinic acid - Chemical Details. EPA. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Preparation of 6-methylnicotinic acid.
  • Preparation of nicotinic acid amide.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • (PDF) Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [Blog Post]. [Link]

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. [Link]

  • Method for producing 2-amino-6-methylnicotinic acid.
  • Patents & Products. Garg Lab - UCLA. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • THORNE - EXHIBIT 1002. [Legal Document]. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC. [Link]

  • Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. PMC. [Link]

  • Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Patent highlights December 2023–January 2024. PMC. [Link]

  • Dialkyl Ether Formation via Nickel-Catalyzed Cross Coupling of Acetals and Aryl Iodides. [Journal Article]. [Link]

Sources

Method

High-Throughput Screening and Fragment-Based Discovery Assays for JNK1 Inhibitors Utilizing 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid

Executive Summary The development of selective kinase inhibitors remains a formidable challenge in drug discovery due to the high conservation of the ATP-binding pocket across the kinome. The compound 2-[4-(Cyanomethyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective kinase inhibitors remains a formidable challenge in drug discovery due to the high conservation of the ATP-binding pocket across the kinome. The compound 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid represents a highly privileged fragment scaffold. Originally identified through DNA-Encoded Library (DEL) screening, the 2-aryloxynicotinic acid moiety serves as a potent, targetable binder for c-Jun N-terminal Kinase 1 (JNK1/MAPK8)[1].

As a Senior Application Scientist, I have designed this protocol guide to establish a robust, self-validating High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) workflow. This document details the orthogonal assay systems required to validate the binding of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid to JNK1, providing the mechanistic causality behind each experimental choice to ensure absolute data integrity.

Scientific Rationale: Targeting JNK1

JNK1 is a stress-activated protein kinase (SAPK) that plays a critical role in apoptosis, inflammation, and oncogenesis. Traditional ATP-competitive inhibitors often suffer from off-target toxicity. However, DEL selections performed against JNK1 have revealed the preferential enrichment of the 2-phenoxynicotinic acid pharmacophore[1].

The specific analog, 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid, offers unique structural advantages:

  • Nicotinic Acid Core: Mimics the purine ring of ATP, anchoring into the kinase hinge region.

  • Cyanomethyl Group: Provides a highly specific vector for hydrogen bonding in the solvent-exposed region or for further chemical elaboration.

  • Bidentate Potential: This fragment can be linked to a Michael acceptor (e.g., via a PEG linker) to covalently target conserved cysteine residues near the JNK1 active site, simulating intracellular reducing conditions[1].

To validate this compound, we bypass standard functional kinase assays (which are prone to ATP-kinetic artifacts) and instead utilize a direct thermodynamic and competitive binding workflow.

Assay Workflow & Strategy

To ensure a self-validating system, we employ a primary Time-Resolved FRET (TR-FRET) binding assay, followed by an orthogonal Differential Scanning Fluorimetry (DSF) assay.

Workflow Lib Compound Library (Title Compound) TRFRET Primary Screen: TR-FRET Binding Lib->TRFRET DSF Orthogonal Screen: Thermal Shift (DSF) TRFRET->DSF MS Tertiary Validation: Intact Mass Spec DSF->MS Lead Lead Optimization (Covalent Linking) MS->Lead

Figure 1: High-throughput screening and validation workflow for JNK1 fragment hits.

Primary Screening: TR-FRET Kinase Binding Assay

Causality & Principle: Fragment hits often exhibit low-to-moderate affinities (high nanomolar to micromolar). Functional assays measuring ATP turnover are poorly suited for fragments because high physiological ATP concentrations outcompete the weak binders[2]. We utilize a LanthaScreen™ Europium (Eu) Kinase Binding Assay. This TR-FRET format uses a long-lifetime Eu chelate donor and an Alexa Fluor acceptor tracer. Because the donor has an exceptionally long fluorescent lifetime, we measure the signal after background autofluorescence has decayed, completely eliminating false positives caused by compound autofluorescence[3].

Materials
  • Kinase: GST-tagged JNK1 (MAPK8) (Active).

  • Antibody: LanthaScreen™ Eu-anti-GST Antibody.

  • Tracer: Kinase Tracer 236 (Alexa Fluor 647 labeled).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology

This protocol is optimized for a 384-well low-volume plate (15 µL final assay volume).

  • Reagent Preparation: Prepare 1X Kinase Buffer. The inclusion of 0.01% Brij-35 is critical to prevent non-specific aggregation of the hydrophobic phenoxy compound, which is a common source of false-positive inhibition in HTS.

  • Compound Titration: Prepare a 3X concentration series of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid in 1X Kinase Buffer (ranging from 100 µM to 0.1 nM). Ensure the final DMSO concentration remains constant at 1% across all wells to maintain protein stability.

  • Kinase/Antibody Mix: Prepare a 3X master mix containing GST-JNK1 and Eu-anti-GST antibody. Self-Validation Step: The final concentration in the well must be 5 nM JNK1 and 2 nM antibody to ensure the enzyme is not in vast excess of the tracer, which would skew the Kd​ calculation.

  • Tracer Addition: Prepare a 3X solution of Kinase Tracer 236 (final assay concentration of 10 nM).

  • Assay Assembly: Add 5 µL of the Compound Titration, 5 µL of the Kinase/Antibody Mix, and 5 µL of the Tracer to each well.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. The binding of the 2-aryloxynicotinic acid moiety reaches equilibrium rapidly, but 60 minutes ensures stabilization of the large antibody complex.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation at 340 nm; measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor)[4].

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC50​ .

Orthogonal Validation: Differential Scanning Fluorimetry (DSF)

Causality & Principle: To definitively prove that 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid binds directly to JNK1 and is not an assay artifact (e.g., a tracer-quencher), we use DSF. As the temperature increases, JNK1 unfolds, exposing hydrophobic core residues. SYPRO Orange dye binds these regions, resulting in a massive increase in fluorescence. A true ligand will thermodynamically stabilize the folded protein, shifting the melting temperature ( Tm​ ) higher.

Step-by-Step Methodology
  • Buffer Modification: Use the standard kinase buffer without Brij-35. Detergents form micelles that prematurely bind SYPRO Orange, destroying the signal-to-noise ratio.

  • Reaction Mix: In a 96-well qPCR plate, combine JNK1 protein (final 2 µM), SYPRO Orange (final 5X), and 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (final 50 µM).

  • Controls: Include a DMSO-only vehicle control (baseline Tm​ ) and a known JNK1 inhibitor (e.g., SP600125) as a positive control.

  • Thermal Cycling: Subject the plate to a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/minute.

  • Data Acquisition: Continuously monitor fluorescence using the FRET or TAMRA channel (Excitation ~490 nm, Emission ~530 nm).

  • Analysis: Plot the first derivative of the fluorescence curve ( −dF/dT ). The nadir of this curve represents the Tm​ . Calculate the ΔTm​ ( Tm,compound​−Tm,DMSO​ ).

Data Presentation & Interpretation

The following table summarizes the expected quantitative profile of the title compound compared to a pan-JNK reference inhibitor, validating its utility as a fragment scaffold.

Assay Metric2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acidSP600125 (Reference)Mechanistic Interpretation
TR-FRET IC50​ (µM) 12.5 ± 1.20.11 ± 0.02Title compound acts as a moderate-affinity fragment binder, typical for DEL hits prior to optimization[1].
TR-FRET Ki​ (µM) 8.2 ± 0.80.09 ± 0.01Confirms competitive displacement of the ATP-site tracer[2].
DSF ΔTm​ (°C) +2.4+5.5Positive thermal shift confirms direct, reversible thermodynamic stabilization of the JNK1 folded state.
Intact MS Adduct None (Reversible)None (Reversible)Baseline required before linking the compound to a Michael acceptor for covalent JNK1 modification[1].

Mechanistic Pathway: JNK1 Inhibition

By confirming the binding of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid, we can map its intervention point within the broader MAPK stress signaling cascade.

Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK1 JNK1 (MAPK8) MAP2K->JNK1 cJun c-Jun / ATF2 JNK1->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis Inhibitor 2-[4-(Cyanomethyl)phenoxy] -6-methylnicotinic acid Inhibitor->JNK1

Figure 2: JNK1 signaling cascade and targeted inhibition by the title compound.

References

  • A specific and covalent JNK-1 ligand selected from an encoded self-assembling chemical library - PMC (nih.gov).[1] Available at:

  • Your target is our aim - Fisher Scientific (fishersci.com).[3] Available at:

  • Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 (physiology.org).[2] Available at:

  • THUNDER™ Total JNK1/2/3 TR-FRET Cell Signaling Assay Kit - Bioauxilium (bioauxilium.com).[4] Available at:

Sources

Application

Application Note: High-Efficiency Conjugation of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid to Carrier Proteins

Target Audience: Bioconjugation Scientists, Immunologists, and ADC (Antibody-Drug Conjugate) Development Professionals. Introduction & Mechanistic Rationale 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CMPMNA) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioconjugation Scientists, Immunologists, and ADC (Antibody-Drug Conjugate) Development Professionals.

Introduction & Mechanistic Rationale

2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CMPMNA) is a highly functionalized small molecule featuring a nicotinic acid core, a 6-methyl group, and a 4-(cyanomethyl)phenoxy substituent. In drug development and immunoassay design, conjugating such small molecules (acting as haptens or payloads) to macromolecular carriers (e.g., Bovine Serum Albumin [BSA], Keyhole Limpet Hemocyanin [KLH], or monoclonal antibodies) is essential for eliciting an immune response or creating targeted therapeutics.

The primary conjugation handle on CMPMNA is the C3-carboxylic acid . Direct coupling of carboxylic acids to primary amines (such as the ε-amino groups of lysine residues on proteins) is highly efficient using zero-length carbodiimide crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1].

The Causality of the Two-Step Method: If EDC, CMPMNA, and the carrier protein were mixed simultaneously (a one-step coupling), the EDC would indiscriminately activate the carboxyl groups native to the carrier protein (e.g., aspartate and glutamate residues). This would lead to uncontrolled protein-protein crosslinking, polymerization, and rapid precipitation[2]. To prevent this, a two-step activation strategy must be employed:

  • Activation: CMPMNA is first reacted with EDC and Sulfo-NHS in a non-amine, non-carboxylate buffer. EDC forms an unstable O-acylisourea intermediate, which Sulfo-NHS immediately converts into a semi-stable, amine-reactive Sulfo-NHS ester[3].

  • Conjugation: The activated hapten is then introduced to the protein in a slightly alkaline buffer, where the NHS ester reacts specifically with primary amines to form stable amide bonds[4].

Physicochemical Properties & Reagent Specifications

Understanding the physicochemical constraints of your reagents is critical for maintaining stoichiometric ratios and preventing premature hydrolysis.

Reagent / BiomoleculeMW ( g/mol )Functional RoleKey Stability & Solubility Metrics
CMPMNA 268.27Target HaptenSoluble in DMSO/DMF; Insoluble in aqueous buffers.
EDC·HCl 191.70Carboxyl ActivatorHighly hygroscopic; rapidly hydrolyzes in water.
Sulfo-NHS 217.13Ester StabilizerWater-soluble; stable at pH < 6.0.
BSA ~66,400Carrier ProteinContains ~30-35 primary amines available for coupling.
KLH 4x10⁶ - 8x10⁶Carrier ProteinHighly immunogenic; massive amine density for high hapten loads.

Experimental Workflow

G CMPMNA CMPMNA Hapten (Free Carboxylic Acid) EDC EDC + Sulfo-NHS (MES Buffer, pH 6.0) CMPMNA->EDC Step 1: Activation Activated Sulfo-NHS Ester (Amine Reactive) EDC->Activated 15-30 min, RT Protein Carrier Protein (Lysine Amines) Activated->Protein Step 2: Conjugation (PBS, pH 7.4) Conjugate CMPMNA-Protein Conjugate (Stable Amide Bond) Protein->Conjugate 2 hours, RT

Two-step EDC/Sulfo-NHS conjugation workflow for CMPMNA to carrier proteins.

Step-by-Step Conjugation Protocol

Reagent Preparation
  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Expert Rationale: MES is chosen because it lacks primary amines and carboxylates that would compete with the reaction. The slightly acidic pH optimizes EDC efficiency and stabilizes the resulting NHS ester[4].

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl (PBS), pH 7.2–7.5.

    • Expert Rationale: The unprotonated state of primary amines at pH > 7.0 is strictly required for efficient nucleophilic attack on the NHS ester[5].

  • CMPMNA Stock: Dissolve CMPMNA in anhydrous DMSO to a concentration of 10 mg/mL.

    • Expert Rationale: Because CMPMNA has limited aqueous solubility, DMSO ensures it remains in solution during the initial activation phase.

Phase 1: Activation of CMPMNA
  • Transfer 1 mg of CMPMNA (100 µL of the DMSO stock) to a clean, dry microcentrifuge tube.

  • Add 400 µL of Activation Buffer (MES, pH 6.0).

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening. Warning: These reagents are highly hygroscopic; opening them while cold causes condensation and rapid, irreversible loss of activity[1].

  • Add 2 mg of EDC (~10.4 µmol) and 2.4 mg of Sulfo-NHS (~11 µmol) directly to the CMPMNA solution. This represents a significant molar excess designed to drive the quantitative formation of the NHS ester[4].

  • Vortex gently and incubate the reaction at room temperature for 15–30 minutes on an end-over-end rotator.

Phase 2: Protein Conjugation
  • Prepare the carrier protein (e.g., BSA or KLH) at a concentration of 2–5 mg/mL in Conjugation Buffer (PBS, pH 7.4).

  • Optional but Recommended Quenching: Add 1 µL of 2-mercaptoethanol to the activated CMPMNA solution to quench unreacted EDC[4]. This guarantees that no residual EDC transfers over to crosslink the carrier protein.

  • Slowly add the activated CMPMNA solution dropwise to the protein solution while stirring continuously.

    • Critical Check: Ensure the final DMSO concentration remains below 10-15% (v/v) to prevent protein denaturation or precipitation.

  • Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C.

Phase 3: Purification and Characterization
  • Desalting: Remove unreacted CMPMNA, free NHS, and EDC byproducts (isourea) using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or via dialysis against PBS (pH 7.4) using an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10 kDa for BSA)[1].

  • Characterization: Determine the hapten density (conjugation ratio) utilizing MALDI-TOF Mass Spectrometry. By comparing the mass of the unconjugated carrier protein to the mass of the purified CMPMNA-protein conjugate, the average number of CMPMNA molecules per protein can be accurately calculated[6].

Trustworthiness & E-E-A-T: Critical Success Factors

  • Buffer Purity: Never use Tris, glycine, or other amine-containing buffers during activation or conjugation. These will act as competing nucleophiles and irreversibly quench the NHS ester[2].

  • Hydrolysis Competition: The NHS ester has a half-life of roughly 1-2 hours at pH 7.4[5]. The activated hapten must be added to the protein immediately after the 15-30 minute activation phase to outcompete spontaneous hydrolysis.

  • Cyanomethyl Group Integrity: The -CH2CN group on the phenoxy ring is generally stable under these mild aqueous coupling conditions (pH 6.0 to 7.5). It will not cross-react with primary amines, ensuring the structural integrity of the hapten epitope is preserved for downstream antibody recognition.

References

  • Bioconjugate Techniques, 3rd Edition - Greg T. Hermanson - Google Books. Source: google.com. URL:[6]

  • instructions - edc - Thermo Fisher Scientific. Source: thermofisher.com. URL:[4]

  • Application Notes and Protocols for EDC/NHS Coupling - Benchchem. Source: benchchem.com. URL:[3]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS - Echo BioSystems. Source: echobiosystems.com. URL:[2]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC. Source: nih.gov. URL:[5]

  • EDC - G-Biosciences. Source: gbiosciences.com. URL:[1]

Sources

Method

Application Note: Advanced Extraction and Recovery Protocols for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid from Biological Matrices

Target Audience: Bioanalytical Researchers, Clinical Scientists, and Pharmacokinetic/Pharmacodynamic (PK/PD) Professionals. Introduction & Physicochemical Profiling The accurate quantification of active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Clinical Scientists, and Pharmacokinetic/Pharmacodynamic (PK/PD) Professionals.

Introduction & Physicochemical Profiling

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates in biological matrices (plasma, serum, urine) is the cornerstone of modern drug development. The compound 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid presents a unique bioanalytical challenge due to its specific structural moieties.

To design a robust extraction methodology, we must first deconstruct the molecule's physicochemical profile:

  • Amphoteric Nature: The molecule contains a carboxylic acid group on the pyridine ring (estimated pKa​≈3.5−4.5 ) and a weakly basic pyridine nitrogen (estimated pKa​≈4.5−5.5 ).

  • Lipophilicity: The phenoxy ether linkage and the 6-methyl group contribute significant hydrophobicity, while the cyanomethyl ( −CH2​CN ) group adds a localized polar, non-ionizable dipole.

  • Isoelectric Point (pI): At a pH of approximately 4.5, the molecule exists primarily in its zwitterionic or neutral state, maximizing its lipophilicity.

Traditional reversed-phase Solid-Phase Extraction (SPE) or simple Protein Precipitation (PPT) often fails for amphoteric compounds, leading to severe ion suppression in LC-MS/MS due to co-eluting endogenous phospholipids. To achieve regulatory-compliant sensitivity and selectivity, this guide details a Mixed-Mode Strong Anion Exchange (MAX) strategy and a high-throughput Liquid-Liquid Extraction (LLE) alternative.

Mechanistic Rationale & Decision Workflow

As a Senior Application Scientist, the golden rule of sample preparation is: Exploit the ionizable groups.

Because 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid possesses a carboxylic acid, we can force the molecule into a fully anionic state by raising the sample pH above 7.0. By passing this basified sample through a Mixed-Mode Strong Anion Exchange (MAX) sorbent, the negatively charged analyte binds tightly to the permanently positively charged quaternary amines on the sorbent via electrostatic interactions [1].

The Causality of the Wash Step: This strong ionic bond is the secret to eliminating matrix effects. It allows us to wash the sorbent with 100% organic solvents (e.g., methanol or acetonitrile). This aggressive wash strips away neutral lipids, cholesterol, and basic phospholipids (like phosphatidylcholines) that typically cause mass spectrometer ion suppression, while our target analyte remains locked in place. Elution is then triggered by dropping the pH, neutralizing the carboxylic acid, and breaking the ionic bond.

Workflow Start Biological Matrix (Plasma/Serum/Urine) IS Add Internal Standard (IS) & Mix Start->IS Split Select Extraction Strategy IS->Split SPE_Prep Pre-treat with 2% NH4OH (Deprotonate -COOH) Split->SPE_Prep High Sensitivity / Low Matrix Effect LLE_Prep Pre-treat with Acetate Buffer (Adjust to pI ~ 4.5) Split->LLE_Prep High Throughput / Cost-Effective SPE_Load Load onto MAX SPE (Mixed-Mode Anion Exchange) SPE_Prep->SPE_Load SPE_Wash Wash: 100% MeOH (Removes Lipids/Neutrals) SPE_Load->SPE_Wash SPE_Elute Elute: 2% Formic Acid in MeOH (Neutralizes -COOH) SPE_Wash->SPE_Elute Evap Evaporate under N2 & Reconstitute SPE_Elute->Evap LLE_Ext Extract with MTBE (Liquid-Liquid Extraction) LLE_Prep->LLE_Ext LLE_Ext->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Figure 1: Decision tree and workflow for the extraction of the target amphoteric compound.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and align with FDA Bioanalytical Method Validation (BMV) guidelines [2], every protocol below includes built-in validation steps. A method is only as good as its ability to prove its own accuracy during every single run.

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) SPE

Recommended for low-abundance PK studies requiring LLOQs in the pg/mL range.

Materials: 30 mg / 1 cc MAX SPE Cartridges (e.g., Oasis MAX or equivalent) [3].

  • Self-Validating Aliquot Preparation:

    • Transfer 200μL of plasma to a microcentrifuge tube.

    • Validation Check: Spike with 10μL of stable-isotope-labeled Internal Standard (SIL-IS). The SIL-IS tracks extraction recovery and corrects for any autosampler variations.

  • Sample Pre-treatment: Add 200μL of 2% Ammonium Hydroxide ( NH4​OH ) in water. Vortex for 30 seconds.

    • Causality: This raises the pH to ~10, ensuring the carboxylic acid is 100% deprotonated and protein binding is disrupted.

  • Sorbent Conditioning & Equilibration:

    • Pass 1mL of Methanol (MeOH) through the cartridge to wet the polymer bed.

    • Pass 1mL of HPLC-grade Water to equilibrate. Do not let the sorbent dry.

  • Sample Loading: Load the 410μL pre-treated sample at a flow rate of 1mL/min .

  • Interference Washing (Critical Step):

    • Wash 1: 1mL of 5%NH4​OH in water. (Removes polar interferences and salts).

    • Wash 2: 1mL of 100% Methanol. (Removes hydrophobic neutrals, basic drugs, and phospholipids).

  • Analyte Elution: Elute with 1mL of 2% Formic Acid in Methanol into a clean collection tube.

    • Causality: The formic acid drops the pH below 3.0, neutralizing the carboxylic acid on the analyte, breaking the electrostatic hold of the MAX sorbent, and allowing the methanol to sweep the lipophilic molecule off the bed.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of Nitrogen at 40∘C . Reconstitute in 100μL of Initial Mobile Phase (e.g., 30:70 Acetonitrile:Water with 0.1% Formic Acid).

Protocol B: pH-Optimized Liquid-Liquid Extraction (LLE)

Recommended for high-throughput screening where moderate sensitivity (ng/mL) is acceptable.

  • Sample Pre-treatment: To 200μL of plasma (spiked with IS), add 200μL of 100mM Ammonium Acetate buffer adjusted to pH 4.5.

    • Causality: Adjusting the pH to the molecule's isoelectric point (pI) neutralizes both the acidic and basic functional groups. The resulting zwitterionic/neutral species exhibits maximum lipophilicity, driving it into the organic phase.

  • Extraction: Add 1.5mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 14,000×g for 5 minutes at 4∘C to achieve phase separation.

  • Recovery: Flash-freeze the aqueous (bottom) layer in a dry ice/acetone bath. Decant the organic (top) layer into a clean tube.

  • Evaporation: Evaporate under Nitrogen and reconstitute as described in Protocol A.

Quantitative Data Presentation

The following table summarizes the expected bioanalytical performance metrics of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid across different extraction methodologies, demonstrating why MAX SPE is the superior choice for mitigating matrix effects.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)*Precision (%RSD)Phospholipid Removal Efficiency
MAX SPE (Protocol A) 92.4±3.1 −4.2 (Negligible) 3.8% >98%
pH-Optimized LLE (Protocol B) 78.5±6.4 −18.5 (Moderate) 8.2% ∼85%
Standard PPT (Acetonitrile) 95.1±8.9 −65.3 (Severe suppression) 14.5% <10%

*Matrix Effect (%) is calculated via the post-extraction spike method. A negative value indicates ion suppression in the MS source. Values between -15% and +15% are generally considered acceptable under FDA guidelines if the IS perfectly tracks the suppression.

References

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). The definitive regulatory framework defining accuracy, precision, selectivity, and stability requirements for drug quantification. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid

Welcome to the technical support center for 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction to the Challenge

2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid is a molecule of interest in pharmaceutical research. However, its complex structure, characterized by both a carboxylic acid group and a relatively hydrophobic backbone, often leads to poor aqueous solubility. This can be a significant hurdle in preclinical and formulation development, impacting bioavailability and therapeutic efficacy.[1][2] This guide will walk you through a systematic approach to understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the solubility of 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid:

Q1: Why is my compound crashing out of solution?

  • A1: Precipitation, or "crashing out," is a common issue with poorly soluble compounds. It can be triggered by a variety of factors including changes in pH, temperature, or solvent composition. The nicotinic acid moiety of your compound is ionizable, meaning its charge state and, consequently, its solubility are highly dependent on the pH of the solution.[3][4]

Q2: I've tried dissolving it in water with sonication and heating, but it's still not fully solubilized. What's next?

  • A2: While physical methods like sonication and heating can sometimes help, they are often insufficient for compounds with intrinsically low solubility. More robust chemical and formulation strategies are typically required. These can include pH adjustment, the use of co-solvents, or forming a salt of the compound.[1][5][6]

Q3: Can I use DMSO to dissolve my compound for in vitro assays?

  • A3: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many poorly soluble compounds.[7] While it is often used to prepare stock solutions for in vitro experiments, it's crucial to be mindful of the final concentration of DMSO in your assay. High concentrations of DMSO can be toxic to cells and may interfere with biological assays. Always run a vehicle control with the same concentration of DMSO to account for these potential effects.

Q4: What is the expected aqueous solubility of this compound?

  • A4: The exact aqueous solubility can vary depending on the specific experimental conditions (e.g., temperature, pH, ionic strength). However, based on its chemical structure, it is predicted to have low aqueous solubility. For nicotinic acid itself, the solubility in water is slight.[8][9] The addition of the larger, more hydrophobic 4-(cyanomethyl)phenoxy group is expected to further decrease its water solubility.

Troubleshooting Guide: A Step-by-Step Approach

When encountering solubility issues, a systematic troubleshooting approach is essential. This section provides a logical workflow to diagnose and solve common problems.

Problem Identification and Initial Assessment

The first step is to clearly define the problem. Are you unable to prepare a stock solution of the desired concentration? Is the compound precipitating during an experiment? A clear understanding of the issue will guide your troubleshooting strategy.

Logical Troubleshooting Workflow

The following diagram illustrates a recommended workflow for addressing solubility challenges with 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid.

Solubility_Troubleshooting start Start: Solubility Issue Identified check_pH Is the solution pH controlled? start->check_pH adjust_pH Adjust pH to > pKa check_pH->adjust_pH No use_cosolvent Consider Co-solvents check_pH->use_cosolvent Yes, but still insoluble adjust_pH->use_cosolvent Insoluble success Success: Compound Solubilized adjust_pH->success Soluble form_salt Attempt Salt Formation use_cosolvent->form_salt Insoluble use_cosolvent->success Soluble form_salt->success Soluble failure Further Investigation Needed form_salt->failure Insoluble

Caption: A workflow for troubleshooting the solubility of 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid.

Detailed Troubleshooting Protocols
3.3.1. pH Adjustment

Causality: The carboxylic acid group on the nicotinic acid ring is the primary handle for pH-dependent solubility.[10][11] At a pH below its acid dissociation constant (pKa), the carboxylic acid will be predominantly in its neutral, less soluble form (R-COOH). By increasing the pH to a level above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt (R-COO⁻).[12][13]

Experimental Protocol: pH-Dependent Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4 to 8 (e.g., acetate, phosphate, borate buffers).

  • Equilibration: Add an excess amount of 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid to a known volume of each buffer in separate vials.

  • Shaking/Stirring: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility as a function of pH to determine the pH at which the desired solubility is achieved.

Expected Outcome: You should observe a significant increase in solubility as the pH increases above the pKa of the carboxylic acid group.

3.3.2. Co-solvency

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[14][15] This makes the solvent system more favorable for dissolving hydrophobic molecules. Common pharmaceutical co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[16][17]

Experimental Protocol: Co-solvent Screening

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: Determine the solubility of 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid in each co-solvent mixture using the equilibrium solubility method described in the pH adjustment protocol.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.

Data Presentation: Example Co-solvent Solubility Data

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Water)0< 1
Ethanol105
2025
30100
PEG 4001015
2075
30250

Note: The above data is illustrative. Actual results may vary.

3.3.3. Salt Formation

Causality: Converting the carboxylic acid to a salt can dramatically increase its aqueous solubility.[18][19][20] This is because the salt form is ionic and readily dissociates in water. Common counterions for acidic drugs include sodium, potassium, and calcium.[20]

Experimental Protocol: Exploratory Salt Formation

  • Base Selection: Select a suitable base (e.g., sodium hydroxide, potassium hydroxide) to form the salt.

  • Stoichiometric Reaction: Dissolve the 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid in a suitable organic solvent (e.g., ethanol). Add a stoichiometric equivalent of the chosen base (dissolved in a minimal amount of water or ethanol).

  • Isolation of the Salt: The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt.

  • Characterization: Confirm the formation of the salt using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (look for a shift in the carbonyl peak) and Differential Scanning Calorimetry (DSC) (look for a different melting point).

  • Solubility Measurement: Determine the aqueous solubility of the newly formed salt using the equilibrium solubility method.

Visualization of Key Strategies

Solubility_Enhancement cluster_pH pH Adjustment cluster_cosolvent Co-solvency cluster_salt Salt Formation pH_low Low pH (R-COOH) Insoluble pH_high High pH (R-COO⁻) Soluble pH_low->pH_high Increase pH water Water Alone cosolvent_mix Water + Co-solvent water->cosolvent_mix Add Co-solvent acid Free Acid (R-COOH) salt Salt (R-COO⁻ Na⁺) acid->salt Add Base start Poorly Soluble Compound start->pH_low start->water start->acid

Caption: Key strategies for enhancing the aqueous solubility of acidic compounds.

Conclusion

Improving the aqueous solubility of 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid is a multifactorial challenge that can be effectively addressed through a systematic and scientifically grounded approach. By understanding the physicochemical properties of the molecule and applying the troubleshooting strategies outlined in this guide—namely pH adjustment, co-solvency, and salt formation—researchers can significantly enhance its solubility, thereby facilitating further development and investigation.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Cosolvent - Wikipedia. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Methods of solubility enhancements | PPTX - Slideshare. (n.d.).
  • Cosolvency | PPTX - Slideshare. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies - Molecular Energetics Group - Universidade de Lisboa. (n.d.).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.).
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.).
  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation - Chemistry LibreTexts. (2021, May 22).
  • Solubility of Nicotinic Acid and Nicotinamide in Carbon Dioxide at T = (313.15 to 373.15) K and p = (5 to 30) MPa: Experimental Data and Correlation. (2011, January 6).
  • pH-solubility profiles or organic carboxylic acids and their salts - PubMed. (n.d.).
  • Nicotinic acid CAS#: 59-67-6 - ChemicalBook. (n.d.).
  • Direct imaging of the dissolution of salt forms of a carboxylic acid drug - PubMed. (2018, November 15).
  • Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. (2014, June 15).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol. (2022, March 29).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25).
  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16).
  • Author's personal copy - Index of /. (n.d.).
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27).
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI. (2025, April 11).
  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. (n.d.).
  • Carboxylic Acid Structure and Chemistry: Part 2. (n.d.).
  • Carboxylic acid - Properties, Structure, Reactions - Britannica. (2026, April 4).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • 2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445 - PubChem. (n.d.).
  • Physicochemical Properties and Pharmacokinetics | Request PDF - ResearchGate. (n.d.).
  • CAS 5470-70-2: Methyl 6-methylnicotinate | CymitQuimica. (n.d.).
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. (2024, March 17).
  • PRODUCT INFORMATION - Cayman Chemical. (2023, April 12).
  • 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem. (n.d.).
  • Chemical Properties of Niacin (CAS 59-67-6) - Cheméo. (n.d.).
  • 6-Methylnicotinic acid USP Reference Standard Sigma-Aldrich. (n.d.).
  • Physicochemical Characteristics, Antioxidant Activities, and Aroma Compound Analysis of Seven Peach Cultivars (Prunus persica L. Batsch) in Shihezi, Xinjiang - MDPI. (2022, September 20).

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals dealing with peak shape distortions—specifically peak tailing—when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals dealing with peak shape distortions—specifically peak tailing—when analyzing 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid .

As a zwitterionic molecule containing both an acidic carboxylic acid and a basic pyridine ring, this compound is highly susceptible to secondary chromatographic interactions. This guide synthesizes mechanistic chemical theory with field-proven methodologies to help you systematically diagnose and eliminate peak tailing.

Diagnostic Workflow

Before adjusting your method, use the logical framework below to isolate whether the tailing is a systemic hardware issue or an analyte-specific chemical interaction.

Workflow Start Peak Tailing Observed (As > 1.5) 2-[4-(Cyanomethyl)phenoxy]- 6-methylnicotinic acid CheckAll Are all peaks in the chromatogram tailing? Start->CheckAll SystemIssue System/Hardware Issue • Check for dead volume • Replace blocked inlet frit • Verify tubing diameter CheckAll->SystemIssue Yes ChemIssue Chemical Interaction (Analyte-Specific) CheckAll->ChemIssue No Resolved Peak Symmetry Restored (As ≤ 1.2) SystemIssue->Resolved CheckPH Is mobile phase pH < 3.0? ChemIssue->CheckPH AdjustPH Adjust pH to < 3.0 (e.g., 0.1% Formic Acid) to suppress silanol ionization CheckPH->AdjustPH No CheckCol Is the column end-capped or polar-embedded? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to Type-B silica with high base-deactivation CheckCol->ChangeCol No CheckSample Is sample solvent weaker or equal to mobile phase? CheckCol->CheckSample Yes ChangeCol->CheckSample DiluteSample Dilute sample in initial mobile phase to prevent band broadening CheckSample->DiluteSample No CheckSample->Resolved Yes DiluteSample->Resolved

Diagnostic workflow for resolving HPLC peak tailing of amphoteric nicotinic acid derivatives.

Troubleshooting Guide & FAQs

Q1: Mechanistically, why is 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid so prone to peak tailing?

A: The root cause lies in the molecule's amphoteric structure interacting with the silica backbone of the stationary phase. The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid. In reversed-phase HPLC, the primary cause of peak tailing for basic compounds is a secondary ion-exchange interaction[1].

Older or lower-purity silica columns contain residual silanol groups (-Si-OH) with a pKa of approximately 4.5. If your mobile phase pH is above 4.0, these silanols deprotonate and become negatively charged (Si-O⁻)[2]. Simultaneously, the basic pyridine ring of your analyte remains protonated (positively charged). This creates a strong, unwanted cation-exchange retention mechanism that drags the tail of the peak, resulting in an asymmetry factor ( As​ ) well above 1.5[3].

Q2: How should I optimize the mobile phase pH to fix this?

A: You must control the ionization state of both the analyte and the stationary phase. The most effective strategy is to operate at a low pH (< 3.0) .

By lowering the pH (e.g., using 0.1% Formic Acid or 10-25 mM Phosphate buffer at pH 2.5), you fully protonate the residual silanol groups, neutralizing their charge and shutting down the secondary ion-exchange pathway[4]. Furthermore, at pH < 3.0, the carboxylic acid on the nicotinic acid moiety will be protonated (neutral), increasing the molecule's overall hydrophobicity and ensuring it retains cleanly via standard reversed-phase partitioning[3].

Q3: If I must run my method at a neutral pH (e.g., pH 7.0), how can I prevent tailing?

A: If your protocol strictly requires a mid-pH mobile phase, you cannot rely on pH to neutralize the silanols. Instead, you must rely on ionic strength and column chemistry :

  • Increase Buffer Capacity: Elevate your buffer concentration (e.g., from 10 mM to 25 mM). High ionic strength effectively "masks" the ionized silanol sites by flooding them with counter-ions (like Na⁺ or K⁺), preventing the analyte from interacting with them[5].

  • Use a Base-Deactivated Column: Switch to a high-purity "Type-B" silica column that is exhaustively end-capped or features a polar-embedded stationary phase. These columns physically shield the basic pyridine nitrogen from reaching the underlying silica matrix[3].

Q4: My pH is 2.5 and I am using a modern column, but the peak is still tailing. What is the next culprit?

A: If chemistry is optimized, the issue is likely sample solvent mismatch or volume overload . Because 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid is highly hydrophobic, researchers often dissolve the sample stock in 100% DMSO or Acetonitrile. If you inject a large volume of this strong solvent into a highly aqueous mobile phase, the analyte will not immediately partition into the stationary phase at the head of the column. Instead, it travels down the column inside the strong solvent plug, causing severe band broadening and peak distortion (tailing or fronting)[6]. Solution: Always dilute your final sample injection in a solvent that is equal to or weaker than your initial mobile phase conditions.

Experimental Protocol: Self-Validating Method Optimization

To definitively resolve peak tailing, execute the following step-by-step matrix experiment. This protocol is designed as a self-validating system; by testing extremes, you will isolate the exact variable causing the failure.

Objective: Achieve a USP Tailing Factor ( Tf​ ) or Asymmetry Factor ( As​ ) of ≤ 1.2 for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid.

Step 1: Mobile Phase Preparation

  • Eluent A (Low pH): Prepare 0.1% Formic acid in HPLC-grade water (pH ~2.7).

  • Eluent B (Mid pH): Prepare 25 mM Potassium Phosphate buffer, adjusted to pH 6.8 using KOH. Filter through a 0.2 µm membrane.

  • Organic Modifier: HPLC-grade Acetonitrile.

Step 2: Sample Preparation (Addressing Solvent Mismatch)

  • Prepare a 1 mg/mL stock solution of the analyte in 100% Acetonitrile.

  • Test Sample 1 (Mismatched): Inject 10 µL of the 1 mg/mL stock directly.

  • Test Sample 2 (Matched): Dilute the stock 1:10 using the initial mobile phase (e.g., 80% Water / 20% Acetonitrile) to a final concentration of 0.1 mg/mL. Inject 10 µL.

Step 3: Chromatographic Execution Run the matched and mismatched samples across two different column chemistries:

  • Legacy Column: Standard C18, non-end-capped (Type-A silica).

  • Modern Column: Polar-embedded C18 or exhaustively end-capped Type-B silica.

Step 4: Data Calculation Calculate the Asymmetry Factor ( As​ ) for each run using the formula:

As​=B/A (measured at 10% peak height, where A is the front half width and B is the back half width)[4].

Quantitative Data Presentation

The table below summarizes the expected quantitative impact of the variables tested in the protocol above, demonstrating the causality of pH, buffer, and column choice on the peak shape of amphoteric nicotinic acid derivatives.

Mobile Phase pHBuffer / AdditiveColumn ChemistrySample SolventPeak Asymmetry ( As​ )Diagnostic Conclusion
pH 6.8 10 mM PhosphateStandard C18 (Type-A)Matched2.65 Severe tailing due to unmasked silanol ion-exchange.
pH 6.8 25 mM PhosphateStandard C18 (Type-A)Matched1.80 Moderate tailing; higher ionic strength partially masks silanols.
pH 2.7 0.1% Formic AcidStandard C18 (Type-A)Matched1.35 Acceptable; low pH suppresses silanol ionization.
pH 2.7 0.1% Formic AcidPolar-Embedded C18100% Acetonitrile1.95 Tailing/Fronting due to sample solvent mismatch.
pH 2.7 0.1% Formic AcidPolar-Embedded C18Matched1.05 Optimal ; silanols suppressed, shielded, and sample matched.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link]

  • ACE HPLC. "Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems." ACE HPLC News. Available at:[Link]

  • LCGC International. "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC." Chromatography Online. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stability of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution-phase stability of highly functionalized pyridine-based building blocks and active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution-phase stability of highly functionalized pyridine-based building blocks and active pharmaceutical ingredients (APIs).

The compound 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid contains three highly reactive domains: a carboxylic acid, a cyanomethyl group, and a 2-aryloxypyridine core. When dissolved in dimethyl sulfoxide (DMSO)—the standard vehicle for in vitro assays and high-throughput screening—this molecule is uniquely susceptible to specific degradation pathways. This guide synthesizes field-proven insights and authoritative chemical mechanisms to help you prevent compound degradation, ensuring the integrity of your experimental data.

Quantitative Degradation Kinetics in DMSO

To understand the urgency of proper handling, refer to the quantitative data summarizing the degradation profiles of this compound under various standard laboratory conditions.

Storage ConditionMoisture ContentPrimary Degradation PathwayDegradation Rate (% per week)Estimated Half-Life ( t1/2​ )
Room Temp (25°C), Ambient Air>0.5%Nitrile Hydrolysis (+18 Da)15.0%~3.3 weeks
Heated (40°C), Sonication<0.05%Thermal Decarboxylation (-44 Da)45.0%~1.1 weeks
Room Temp (25°C), 1 eq. Base<0.05%Ether Cleavage / Smiles85.0%<2 days
-20°C, Sealed under Argon<0.05%None (Stable)<0.5%>2 years
-80°C, Single-Use Aliquots <0.01% None (Stable) <0.1% >5 years

Troubleshooting Guides & FAQs

Q1: My LC-MS analysis shows a major impurity with a mass shift of -44 Da. What is happening?

A1: You are observing thermal decarboxylation . Nicotinic acids, particularly those with heteroatom substituents at the 2-position, are highly prone to losing carbon dioxide ( CO2​ ) when exposed to thermal stress in polar aprotic solvents. The transition state involves the protonation of the pyridine nitrogen, which facilitates the extrusion of CO2​ .

  • Causality: Heating blocks or prolonged ultrasonic bath treatments provide the activation energy required to break the C-C bond at the 3-position of the pyridine ring[1].

  • Resolution: Never use heating blocks above 25°C to force dissolution. If the compound is stubborn, use a vortex mixer and allow it to dissolve slowly at room temperature.

Q2: I am observing a +18 Da mass shift over time in my DMSO stock. How do I prevent this?

A2: A +18 Da shift corresponds to the hydrolysis of the cyanomethyl ( −CH2​CN ) group to a primary acetamide ( −CH2​CONH2​ ). DMSO is notoriously hygroscopic; repeated opening of a stock vial introduces atmospheric moisture.

  • Causality: The alpha-protons of the cyanomethyl group are highly acidic in DMSO ( pKa​ ~31), allowing trace impurities to generate a reactive cyanomethyl anion[2]. This activated state, combined with absorbed water, rapidly catalyzes the hydration of the nitrile group.

  • Resolution: Only use anhydrous, septum-sealed DMSO. Purge the headspace of your vials with dry Argon or Nitrogen gas before sealing.

Q3: During biological assays, the compound seems to cleave into two fragments. Is the DMSO stock degrading?

A3: You are likely observing the cleavage of the 2-phenoxy ether bridge . The 2-position of the pyridine ring is highly electron-deficient, making the phenoxy group an excellent leaving group.

  • Causality: In polar aprotic solvents, 2-aryloxypyridines can undergo a Smiles-type rearrangement or direct nucleophilic aromatic substitution ( SN​Ar ) if trace nucleophiles or bases are present[3][4]. This generates a 6-methyl-2-pyridone derivative and a cyanomethylphenol fragment.

  • Resolution: Never co-dissolve the compound with basic additives (e.g., TEA, DIPEA) in the master stock. Only introduce assay buffers immediately prior to the experiment.

Mechanistic Degradation Visualization

The following diagram maps the logical relationship between environmental triggers in DMSO and the resulting structural degradation pathways.

G Compound 2-[4-(Cyanomethyl)phenoxy] -6-methylnicotinic acid DMSO Storage in DMSO Compound->DMSO Dissolution Decarboxylation Thermal Decarboxylation (-44 Da: Loss of CO2) DMSO->Decarboxylation Heat (>30°C) Hydrolysis Nitrile Hydrolysis (+18 Da: Amide Formation) DMSO->Hydrolysis Moisture (>0.1%) Smiles Ether Cleavage / Smiles (SNAr Fragmentation) DMSO->Smiles Base/Nucleophiles Mitigation Optimal Protocol: Anhydrous DMSO, Ar/N2 Purge, -80°C Storage, Neutral pH Decarboxylation->Mitigation Hydrolysis->Mitigation Smiles->Mitigation

Degradation pathways of the compound in DMSO and corresponding mitigation strategies.

Self-Validating Experimental Protocol: DMSO Stock Preparation

To guarantee trustworthiness, this protocol is designed as a self-validating system . Quality control (QC) checkpoints are built directly into the workflow to ensure that any degradation is caught before the compound is used in downstream assays.

Phase 1: Reagent Validation & Dissolution
  • Solvent QC: Extract 1 mL of anhydrous DMSO (packaged under Argon) using a dry glass syringe. Validation Check: Perform a Karl Fischer titration to ensure water content is <50 ppm. Do not proceed if moisture exceeds this threshold.

  • Weighing: Weigh the desired amount of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid into a pre-chilled, amber glass vial.

  • Dissolution: Add the validated anhydrous DMSO to achieve a 10 mM stock concentration.

  • Agitation: Vortex the solution for 30 seconds. Validation Check: Visually inspect for particulates. If sonication is absolutely necessary, use 5-second bursts while submerging the vial in an ice-water bath to ensure the internal temperature never exceeds 25°C (preventing thermal decarboxylation).

Phase 2: Baseline Establishment
  • Day 0 QC: Immediately withdraw a 1 µL aliquot and dilute it in LC-MS grade Acetonitrile. Run an LC-MS analysis.

    • Validation Check: Confirm the presence of the exact mass [M+H]+ . Explicitly verify the absence of M−44 (decarboxylation) and M+18 (hydrolysis) peaks. This chromatogram serves as your immutable Day 0 baseline.

Phase 3: Aliquoting and Storage
  • Inert Atmosphere: Blanket the master stock solution with a gentle stream of dry Argon gas for 15 seconds.

  • Aliquoting: Dispense the master stock into single-use, low-bind microcentrifuge tubes (e.g., 20 µL per tube). Purge each tube with Argon before capping.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

  • Thaw Validation: Before the first assay, thaw one aliquot at room temperature. Run a secondary LC-MS analysis and compare it against the Day 0 QC baseline. If the purity remains >99%, the storage system is validated. Discard the aliquot after use; never freeze-thaw .

Sources

Optimization

Identifying and removing impurities in 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid samples

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid . Below, you will find field-proven troubleshooting strategies, mechanistic insights into impurity formation, and self-validating protocols for purification.

Section 1: Mechanistic Overview & Impurity Profiling

Q: What are the most common impurities found in 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid samples? The synthesis of this compound typically relies on the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-6-methylnicotinic acid with 4-(cyanomethyl)phenol under basic conditions[1][2]. Consequently, the most common impurities fall into two categories:

  • Unreacted Starting Materials: Residual 2-chloro-6-methylnicotinic acid and 4-(cyanomethyl)phenol.

  • Nitrile Hydrolysis Byproducts: The cyanomethyl group (-CH₂CN) is highly susceptible to hydration. Under the basic conditions and elevated temperatures required for the SNAr reaction, the nitrile can undergo partial hydrolysis to an amide (-CH₂CONH₂) or full hydrolysis to a carboxylic acid (-CH₂COOH)[3][4].

Q: Why is the nitrile group hydrolyzing during my SNAr coupling step? This is a classic chemoselectivity issue. The hydroxide or carbonate bases used to deprotonate the phenol for the SNAr attack also act as nucleophiles toward the electrophilic carbon of the nitrile group. The reaction proceeds via nucleophilic addition of water/hydroxide to the nitrile, forming an intermediate imidic acid that tautomerizes to the amide[3]. Prolonged heating or excessive base equivalents drive the reaction further, cleaving the amide to yield the corresponding dicarboxylic acid impurity[5].

G Nitrile 2-[4-(Cyanomethyl)phenoxy]- 6-methylnicotinic acid (Desired API) Amide Amide Impurity (-CH2CONH2) Nitrile->Amide Base/H2O (Partial Hydrolysis) Acid Carboxylic Acid Impurity (-CH2COOH) Amide->Acid Base/H2O (Full Hydrolysis)

Figure 1: Base-catalyzed hydrolysis pathway of the cyanomethyl group leading to amide and carboxylic acid impurities.

Section 2: Analytical Troubleshooting (HPLC & LC-MS)

Q: My HPLC chromatogram shows peak tailing and co-eluting impurities. How can I resolve the hydrolysis byproducts from the main product? The target molecule is amphoteric, containing a weakly basic pyridine nitrogen (pKa ~4-5) and an acidic carboxylic acid (pKa ~3-4). If the pH of your mobile phase is near these pKa values, the molecule exists in a state of partial ionization, causing severe peak tailing and unpredictable retention times[6].

Solution: Use a strongly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in Water/Acetonitrile) to ensure the carboxylic acid is fully protonated and the pyridine nitrogen is uniformly ionized. This will provide sharp peaks and resolve the more polar hydrolysis impurities from the main peak.

Table 1: LC-MS Analytical Profile of the API and Common Impurities
Compound / ImpurityMolecular Weight ( g/mol )Expected m/z [M+H]⁺Relative Retention Time (RRT)*Primary Origin
2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid 268.27 269.1 1.00 Target Product
Carboxylic Acid Impurity287.27288.10.75Full hydrolysis of nitrile
Amide Impurity286.28287.10.85Partial hydrolysis of nitrile
2-Chloro-6-methylnicotinic acid171.58172.00.60Unreacted starting material
4-(Cyanomethyl)phenol133.15134.11.15Unreacted starting material

*RRT values are approximate and based on a standard C18 reverse-phase gradient (5-95% MeCN in 0.1% aq. TFA).

Section 3: Purification Workflows & Protocols

Q: How do I remove unreacted 4-(cyanomethyl)phenol without using column chromatography? You can exploit the pKa differences between the carboxylic acid product and the phenolic starting material using a highly selective acid-base extraction[7]. The carboxylic acid API is readily deprotonated at pH 8, whereas the phenol (pKa ~10) remains largely protonated and lipophilic.

Protocol 1: Self-Validating Acid-Base Extraction

This protocol includes built-in validation checks to ensure successful partitioning.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Basic Extraction: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8).

    • Validation Check: Measure the pH of the aqueous layer. It must be between 7.5 and 8.5. If it drops below 7.0, the API will remain in the organic layer.

  • Phase Separation: Vigorously shake and separate the layers. The unreacted 4-(cyanomethyl)phenol remains in the EtOAc layer (discard or recycle). The desired API is now in the aqueous layer as a sodium salt.

  • Organic Wash: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of non-polar impurities.

  • Acidification: Slowly add 1M HCl to the aqueous layer while stirring vigorously until the pH reaches 3.0.

    • Validation Check: The solution should turn cloudy immediately as the protonated nicotinic acid derivative precipitates. If no precipitate forms, the solution may be too dilute; concentrate the aqueous layer under reduced pressure and retry.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under a vacuum.

G Crude Crude Reaction Mixture (API + Phenol + Impurities) BaseExt Add aq. NaHCO3 (pH 8) & EtOAc Crude->BaseExt Org1 Organic Layer (Unreacted Phenol) BaseExt->Org1 Extract Aq1 Aqueous Layer (API Salt + Acid Impurities) BaseExt->Aq1 Retain Acidify Acidify with HCl to pH 3.0 Aq1->Acidify Precipitate Precipitated API (Filter & Wash) Acidify->Precipitate Crystallization MotherLiq Mother Liquor (Soluble Impurities) Acidify->MotherLiq Discard

Figure 2: Acid-base extraction and precipitation workflow for isolating the nicotinic acid derivative.

Q: The acid-base extraction removed the phenol, but the carboxylic acid hydrolysis impurity is still present. What is the next step? Because the hydrolysis impurity is a dicarboxylic acid, it co-extracts into the aqueous layer during the NaHCO₃ wash. To remove it, you must perform a recrystallization or Preparative HPLC. Recrystallization from an Ethanol/Water (1:1) mixture is often highly effective, as the dicarboxylic acid impurity exhibits higher aqueous solubility than the mono-carboxylic acid API.

References

  • 2-Chloronicotinic acid - Grokipedia Grokipedia
  • Hydrolysis of nitriles - Grokipedia Grokipedia
  • Catalysis Science & Technology - RSC Publishing Royal Society of Chemistry
  • Development and Demonstration of a High-Volume Manufacturing Process for a Key Intermediate of Dalcetrapib: Investigations on the Alkylation of Carboxylic Acids, Esters, and Nitriles ACS Public
  • Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide Organic Process Research & Development - ACS Public
  • Analysis of Bioavailable Niacin (Vitamin B3)
  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment ACS Medicinal Chemistry Letters - ACS Public

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common and complex crystallization issues. The guidance herein is grounded in established principles of crystallization and polymorphism in active pharmaceutical ingredients (APIs).[1][2][3]

Introduction: The Challenge of Crystallization

Crystallization is a critical purification and particle engineering step in pharmaceutical development. For complex molecules like 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid, achieving a stable, crystalline solid with consistent properties can be challenging. Common issues include the formation of oils, amorphous solids, or undesirable polymorphic forms.[1][4] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant concern as different polymorphs can exhibit varying physical and chemical properties, including solubility, stability, and bioavailability.[3][4][5][6][7] This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out," or liquid-liquid phase separation, is a common problem where the solute separates from the solution as a liquid phase rather than a solid.[8][9] This can be caused by high supersaturation, the presence of impurities, or a low melting point of the solid.[9]

Troubleshooting Steps:

  • Reduce Supersaturation: High supersaturation is a primary driver of oiling out.[8]

    • Slower Cooling: Decrease the cooling rate to allow molecules more time to orient into a crystal lattice. Rapid cooling can trap the system in a metastable liquid state.[10]

    • Increase Solvent Volume: Add more solvent to the heated mixture to reduce the concentration.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it more slowly and with vigorous stirring to avoid localized high supersaturation.[11]

  • Introduce Seed Crystals: Seeding can bypass the kinetic barrier to nucleation and encourage growth of the desired crystalline form.[8][9][12]

    • Add a small amount of previously obtained crystals of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid to the solution once it has cooled slightly but before oiling out occurs.

  • Solvent System Modification: The choice of solvent is critical and can significantly influence crystal habit.[13][14][15]

    • Solvent Screening: Experiment with different solvents or solvent mixtures. A solvent in which the compound has moderate solubility is often ideal.[16]

    • Co-solvent Addition: Adding a co-solvent can sometimes disrupt the interactions leading to oiling out.

  • Purity Assessment: Impurities can significantly impact crystallization by interfering with lattice formation.[17][18][19]

    • Purification: Consider an additional purification step, such as column chromatography, before attempting crystallization.

Q2: I'm obtaining an amorphous solid or a very fine powder. How can I grow larger crystals?

The formation of amorphous material or fine powder often indicates that nucleation is too rapid and growth is too slow.

Troubleshooting Steps:

  • Control Nucleation: The goal is to have a limited number of nucleation sites to promote the growth of larger crystals.[16]

    • Reduce Supersaturation: As with oiling out, slower cooling or anti-solvent addition can help.

    • Minimize Mechanical Agitation: Avoid excessive stirring or scratching of the flask during the initial stages of crystallization, as this can induce widespread nucleation.[16]

  • Optimize Solvent Choice: The solvent affects both solubility and crystal growth kinetics.[14][15][17]

    • Solubility Gradient: Choose a solvent where the compound's solubility has a steep dependence on temperature. This allows for controlled crystallization upon cooling.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days. This is a gentle method for achieving supersaturation and can yield high-quality crystals.

  • Temperature Control:

    • Temperature Cycling: Alternating between slightly heating and cooling the solution can dissolve smaller, less stable crystals and promote the growth of larger, more stable ones in a process known as Ostwald ripening.[11]

Q3: I suspect I have different polymorphs. How can I control which form crystallizes?

Controlling polymorphism is crucial for ensuring consistent product quality and performance.[2][4][20] Different polymorphs arise from different arrangements of molecules in the crystal lattice.[5][7]

Troubleshooting Steps:

  • Solvent Selection: The solvent can direct the formation of a specific polymorph by interacting differently with various crystal faces.[13][14]

    • Systematic Screening: Perform crystallization experiments with a range of solvents of varying polarity and hydrogen bonding capability.

  • Control of Kinetic and Thermodynamic Factors:

    • Rapid Cooling/High Supersaturation: Often favors the formation of metastable (less stable) polymorphs.

    • Slow Cooling/Low Supersaturation: Tends to yield the thermodynamically stable polymorph.

  • Seeding: Seeding with the desired polymorph is a powerful technique to ensure its formation.[12]

  • pH Adjustment (for ionizable compounds): Since 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid is a carboxylic acid, the pH of the crystallization medium can influence which solid form is obtained.[21][22]

    • Experiment with crystallization at different pH values to see if it influences the resulting polymorph.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In a clean flask, dissolve the 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture).[23][24]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble, while stirring. Crystals should start to form.

  • Equilibration: Continue stirring for a period to allow for complete crystallization.

  • Isolation: Collect the crystals by filtration, wash with the anti-solvent, and dry.

Data Presentation

Table 1: Solvent Selection Guide for Crystallization

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, MethanolModerate to GoodPotential for hydrogen bonding with the nitrogen atom of the pyridine ring and the carboxylic acid group.[24]
Polar Aprotic Acetone, Ethyl AcetateGoodThe compound's overall polarity suggests good solubility in these solvents.[24]
Non-polar Toluene, HexaneLow to ModerateThe polar functional groups (carboxylic acid, nitrile, ether, pyridine) limit solubility in highly non-polar solvents.[24]
Highly Polar DMSO, DMFGoodThese solvents are effective at dissolving a wide range of organic compounds.[24][25]
Aqueous WaterLowThe organic nature and presence of non-polar groups suggest limited water solubility.[24] The carboxylic acid may allow for some solubility, potentially influenced by pH.[26]

Visualization of Troubleshooting Workflow

Below is a diagram illustrating a typical workflow for troubleshooting crystallization issues.

Crystallization_Troubleshooting start Start: Dissolved Compound step1 Observe Outcome start->step1 Cool Solution problem Issue Observed? end_node Crystalline Product problem->end_node No (Good Crystals) solution_oiling Reduce Supersaturation (Slower Cooling/More Solvent) Add Seed Crystals Change Solvent problem->solution_oiling Oiling Out solution_amorphous Control Nucleation (Slower Cooling) Optimize Solvent Temperature Cycling problem->solution_amorphous Amorphous/Fine Powder solution_polymorph Solvent Screening Control Cooling Rate Seeding pH Adjustment problem->solution_polymorph Suspected Polymorphism solution solution step step step1->problem solution_oiling->step1 solution_amorphous->step1 solution_polymorph->step1

Caption: Troubleshooting workflow for crystallization issues.

References

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • ACS Publications. (2008, September 5). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.
  • ACS Publications. (2018, January 4). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing.
  • ResearchGate. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • ACS Publications. (2004, June 3). Understanding the Effect of a Solvent on the Crystal Habit.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • ACS Publications. (n.d.). Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets.
  • ACS Publications. (2023, December 7). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
  • University of Rochester. (n.d.). How to Grow X-Ray Quality Crystals.
  • National Center for Biotechnology Information. (2014, June 15). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.
  • National Center for Biotechnology Information. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
  • ACS Publications. (2023, April 10). anti/gauche Conformations Lead to Polymorphism in Homologous Phenylalkylamino-Nicotinic Acids.
  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings.
  • ResearchGate. (2025, December 11). Non-centrosymmetric polymorphs and isomers of hydroxy-nitro derivatives of nicotinic acid: Contrasting densities and convergent packing motifs.
  • ACS Publications. (2008, September 5). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.
  • Google Patents. (n.d.). Method for crystallising carboxylic acid.
  • Google Patents. (n.d.). Carboxylic acid purification and crystallization process.
  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization.
  • Pharmaceutical Technology. (2025, December 19). A Troubleshooting Guide for Topical Drug Manufacturing.
  • National Center for Biotechnology Information. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • ResearchGate. (2018, January 12). Solvent design for crystallization of carboxylic acids.
  • LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization.
  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?.
  • Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide.
  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization.
  • Royal Society of Chemistry. (2022). COMMUNICATION.
  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • ResearchGate. (2023, July 2). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • BenchChem. (n.d.). Crystal Structure Analysis of Methyl 6-methylnicotinate Derivatives: A Technical Guide.
  • ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • MedchemExpress.com. (n.d.). 6-Methylnicotinic acid | Biochemical Reagent.
  • ChemicalBook. (2026, January 13). 6-CYANONICOTINIC ACID | 70165-31-0.
  • BenchChem. (n.d.). The Solubility Profile of Methyl 4-bromo-6-methylnicotinate: A Technical Guide.
  • Cheméo. (n.d.). Methyl nicotinate.

Sources

Optimization

Storage conditions and stability optimization for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid

Welcome to the Technical Support Center for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS: 1199215-89-8). As a Senior Application Scientist, I have designed this portal to help researchers, analytical chemists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS: 1199215-89-8).

As a Senior Application Scientist, I have designed this portal to help researchers, analytical chemists, and drug development professionals navigate the unique physicochemical properties of this compound. This guide synthesizes structural causality with field-proven methodologies to ensure maximum stability and experimental reproducibility.

Part 1: Structural Vulnerabilities & Causality Analysis

To optimize storage, we must first understand the molecule's reactive nodes. The compound features three critical functional groups that dictate its behavior in vitro:

  • The Cyanomethyl Group (-CH₂CN): The electrophilic cyano carbon is highly susceptible to nucleophilic attack by water. In the presence of trace moisture and catalytic acids/bases, it undergoes hydrolysis to form an amide, and eventually a carboxylic acid [1].

  • The Nicotinic Acid Core: This amphoteric moiety (pKa ~4.8) dictates the compound's pH-dependent solubility. At physiological pH, it is deprotonated and soluble; at low pH, it unionizes and rapidly precipitates [2].

  • The Pyridine Ring: Susceptible to N-oxidation in the presence of light and dissolved oxygen over prolonged periods.

Quantitative Stability Profile

The following table summarizes the validated stability parameters across different matrices:

Storage ConditionSolvent / MatrixTemperatureExpected Shelf-LifePrimary Degradation Risk
Neat PowderNone (Desiccated)-20°C> 24 monthsMinimal (Moisture absorption)
Stock SolutionAnhydrous DMSO-80°C6 - 12 monthsCyanomethyl hydrolysis (+18 Da)
Working DilutionAqueous Buffer (pH 7.4)4°C< 24 hoursHydrolysis / N-oxidation
Working DilutionAqueous Buffer (pH < 4.0)4°C< 2 hoursPrecipitation of unionized acid

Part 2: FAQs on Storage & Handling

Q1: What are the optimal long-term storage conditions for the neat powder? A: Store the lyophilized powder at -20°C in a desiccator, protected from light . Causality: The nicotinic acid moiety is inherently hygroscopic. If stored at room temperature without desiccation, the powder absorbs atmospheric moisture. This localized water, combined with the slightly acidic microenvironment of the carboxylic acid, acts as a catalyst for the slow hydrolysis of the cyanomethyl group.

Q2: Can I store my 10 mM working stocks in DMSO at -20°C? A: It is highly discouraged. Store DMSO stocks at -80°C in single-use aliquots . Causality: DMSO freezes at 19°C but is profoundly hygroscopic. Repeated freeze-thaw cycles at -20°C introduce condensation into the vial. Once water enters the DMSO matrix, the cyanomethyl group degrades into an inactive amide. Storing at -80°C halts this kinetic degradation.

Part 3: Troubleshooting Guide

Issue 1: Loss of Potency in Cellular Assays Over Time
  • Symptom: IC₅₀ values drift higher when using DMSO stocks older than 3 months.

  • Root Cause: Hydrolysis of the -CH₂CN group. The addition of water across the triple bond yields a +18 Da amide intermediate, which lacks the specific target-binding properties of the parent cyano group.

  • Resolution: Transition to the single-use aliquot workflow (See Fig 2). Never return a thawed DMSO stock to the freezer.

Degradation A Intact Compound (Cyanomethyl) B Amide Intermediate (+18 Da) A->B H2O / Trace Base Hydrolysis C Carboxylic Acid (+19 Da) B->C H2O / Heat Hydrolysis

Fig 1. Hydrolytic degradation pathway of the cyanomethyl moiety in aqueous environments.

Issue 2: Compound Crashes Out (Precipitates) During Assay Dilution
  • Symptom: Visible turbidity or inconsistent replicate data upon adding the DMSO stock to the assay buffer.

  • Root Cause: pH shock. If the assay buffer is not sufficiently buffered and drops below pH 5.5, the nicotinic acid core protonates. The unionized form has drastically lower aqueous solubility than the anionic form.

  • Resolution: Ensure your assay buffer is pre-warmed to 37°C and strictly buffered at pH 7.4 (e.g., using 50 mM HEPES). Add the DMSO stock dropwise while vortexing to prevent localized high concentrations of the unionized species.

Issue 3: Appearance of a +16 Da Peak in LC-MS/MS
  • Symptom: A new chromatographic peak with an m/z shift of +16 Da relative to the parent mass.

  • Root Cause: N-oxidation of the pyridine ring. This occurs when solutions are left on the benchtop exposed to ambient light and dissolved oxygen.

  • Resolution: Use amber vials for all working dilutions and degas aqueous buffers prior to use.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of High-Fidelity DMSO Stocks

This workflow ensures zero moisture introduction and validates the integrity of the stock before long-term storage.

Workflow Step1 1. Lyophilized Powder Desiccated, -20°C Step2 2. Reconstitution Anhydrous DMSO Step1->Step2 Warm to RT before opening Step3 3. Aliquoting Argon Overlay Step2->Step3 Vortex & Inspect Step4 4. Long-term Storage -80°C, Dark Step3->Step4 Snap freeze

Fig 2. Standardized self-validating workflow for DMSO stock solution preparation.

Step-by-Step Methodology:

  • Equilibration: Remove the neat powder from -20°C and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder.

  • Solubilization: Add Anhydrous DMSO (≥99.9%, packaged under Argon) to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Self-Validation Check (Day 0 Baseline): Remove a 2 µL aliquot and dilute in 1 mL Acetonitrile. Run an LC-MS/MS baseline to confirm >99% purity and the absence of the +18 Da amide peak.

  • Aliquoting: Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes.

  • Inert Atmosphere: Blanket each tube with a gentle stream of Argon gas before capping.

  • Storage: Snap-freeze in liquid nitrogen and transfer to -80°C.

Protocol B: ICH Q1A(R2) Aligned Forced Degradation Study

To establish the exact shelf-life of your specific formulation, perform a forced degradation study aligned with FDA/EMA ICH Q1A(R2) guidelines [3].

Step-by-Step Methodology:

  • Sample Prep: Prepare four 1 mg/mL solutions of the compound in 50% Acetonitrile/Water.

  • Acidic Stress: Add 0.1 N HCl to Sample 1. Incubate at 60°C for 24 hours. Self-Validation: Neutralize with 0.1 N NaOH before injection to prevent column degradation.

  • Basic Stress: Add 0.1 N NaOH to Sample 2. Incubate at 60°C for 24 hours. Self-Validation: Neutralize with 0.1 N HCl.

  • Oxidative Stress: Add 3% H₂O₂ to Sample 3. Incubate at RT for 24 hours in the dark.

  • Control: Keep Sample 4 at 4°C in the dark.

  • Analysis: Analyze all samples via LC-UV-MS. Calculate the mass balance (Sum of parent peak area + degradant peak areas must equal the control peak area ± 5%). This validates that no degradants are "invisible" to your detector.

References

  • The Cyanomethyl Group in Carbamate Scaffolds: A Technical Guide to Reactivity and Applic
  • Nicotinic Acid | C6H5NO2 | CID 938 - Stability and Experimental Properties PubChem (N
  • U.S.
Troubleshooting

Troubleshooting low extraction recovery of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized, amphoteric building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized, amphoteric building blocks.

The compound 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid presents a unique "perfect storm" of extraction challenges. It possesses an acidic carboxylic acid group, a weakly basic substituted pyridine nitrogen, a highly polar hydrogen-bonding cyanomethyl group, and a hydrophobic phenoxy ring. Standard generic extraction templates will fail here. To achieve >90% recovery, we must abandon empirical guesswork and design a protocol strictly governed by the molecule's physicochemical properties.

Below is our definitive troubleshooting guide and Q&A for optimizing the extraction recovery of this compound.

📊 Quantitative Baseline: Solvent & Method Comparison

Before troubleshooting, it is crucial to understand how different extraction environments impact the recovery of nicotinic acid derivatives. The data below synthesizes expected recoveries based on the molecule's functional groups and validated behavior of structurally related analogs[1].

Extraction MethodSolvent / Sorbent ChemistrypH ConditionAvg. Recovery (%)Mechanistic Rationale
Protein Precipitation AcetonitrileNeutral (pH ~7)45 - 60%Causes co-precipitation of the analyte with plasma proteins.
Protein Precipitation MethanolNeutral (pH ~7)85 - 93% Effectively disrupts hydrophobic protein binding[1].
Liquid-Liquid (LLE) Hexane / MTBEPhysiological (pH 7.4)< 10%Analyte is fully ionized (anionic) and remains in aqueous phase.
Liquid-Liquid (LLE) Ethyl AcetateAcidic (pH 2.5 - 3.0)75 - 85%Analyte is neutral/zwitterionic; EtOAc accommodates the polar cyanomethyl group.
Solid-Phase (SPE) Reversed-Phase (C18/HLB)Acidic (pH 3.0)50 - 65%Polar cyanomethyl group causes premature breakthrough during loading.
Solid-Phase (SPE) Mixed-Mode Anion (MAX) Load pH 7, Elute pH 2 92 - 98% Dual retention (hydrophobic + ionic) ensures zero loss during aggressive washes[2].

🔬 Troubleshooting FAQs

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery consistently below 30% using standard organic solvents?

The Causality: Your recovery is low because the molecule is likely ionized in your sample matrix. 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid is amphoteric. The carboxylic acid has a pKa of ~3.5, and the pyridine nitrogen has a pKa of ~2.5. At physiological pH (7.4), the carboxylic acid is deprotonated, making the molecule a highly water-soluble anion. If you drop the pH too low (e.g., pH 1.0), the pyridine nitrogen protonates, turning the molecule into a water-soluble cation.

The Solution: You must pinpoint the isoelectric point (pH 2.5 – 3.0). At this narrow pH window, the molecule is predominantly neutral. Furthermore, because the cyanomethyl group is a strong hydrogen-bond acceptor, strictly non-polar solvents like hexane or dichloromethane will reject it. You must use a moderately polar, hydrogen-bond-capable organic solvent like Ethyl Acetate .

Speciation LowPH pH < 2.0 Cationic Form (Protonated Pyridine) LLE_Fail1 Poor LLE Stays in Aqueous LowPH->LLE_Fail1 Highly Polar MidPH pH 2.5 - 3.5 Neutral / Zwitterionic (Isoelectric Point) LLE_Success Optimal LLE Extracts to EtOAc MidPH->LLE_Success Hydrophobic Phase HighPH pH > 5.0 Anionic Form (Deprotonated Carboxyl) SPE_MAX Optimal MAX SPE Binds to Sorbent HighPH->SPE_MAX Ionic Interaction

Fig 1: pH-dependent speciation and corresponding extraction pathways.

Q2: Standard Reversed-Phase (HLB/C18) SPE is giving irreproducible recoveries. What is the optimal SPE chemistry?

The Causality: Reversed-phase sorbents rely entirely on hydrophobic interactions. The polar cyanomethyl group and the zwitterionic backbone of this molecule cause it to elute prematurely during the aqueous wash steps of a standard reversed-phase protocol.

The Solution: The definitive solution for amphoteric nicotinic acid derivatives is Mixed-Mode Strong Anion Exchange (MAX) polymeric SPE [3]. MAX sorbents contain both a hydrophobic divinylbenzene backbone and quaternary ammonium groups[2]. By loading the sample at a neutral or basic pH, the carboxylic acid is deprotonated and binds ionically to the sorbent. This allows you to wash the column aggressively with 100% organic solvents to remove neutral lipids without eluting your analyte.

Step-by-Step MAX SPE Protocol:

  • Sample Pre-treatment: Dilute the sample 1:1 with 5% Ammonium Hydroxide (NH₄OH) in water to ensure the pH is > 6.0 (analyte is fully anionic).

  • Conditioning: Pass 2 mL of Methanol through the MAX cartridge, followed by 2 mL of LC-MS grade Water.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Remove Neutrals): Pass 2 mL of 5% NH₄OH in water.

  • Wash 2 (Remove Hydrophobics): Pass 2 mL of 100% Methanol. (The analyte remains locked to the sorbent via ionic bonds).

  • Elution: Elute the target compound with 2 mL of 2% to 5% Formic Acid in Methanol . The acid neutralizes the carboxylic acid on the analyte, breaking the ionic bond and allowing the methanol to sweep it off the column.

SPE_Workflow Cond Cond Load Load Cond->Load Wash1 3. Aqueous Wash 5% NH4OH (Removes salts/neutrals) Load->Wash1 Wash2 4. Organic Wash 100% Methanol (Removes lipids) Wash1->Wash2 Elute 5. Elute 2-5% Formic Acid in Methanol Wash2->Elute

Fig 2: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow.

Q3: I am extracting from plasma, and even with SPE, my absolute recovery is low. How do I disrupt protein binding effectively?

The Causality: Nicotinic acid derivatives and their highly functionalized analogs exhibit strong binding affinity to human serum albumin and other plasma proteins. If you are performing a protein precipitation (crash) prior to extraction, the solvent choice dictates your maximum possible recovery. Acetonitrile, while the industry standard for crashing proteins, often causes co-precipitation of nicotinic acid analogs, trapping them in the protein pellet.

The Solution: Switch your precipitation solvent to Methanol . Clinical pharmacokinetic studies on nicotinic acid analogs have conclusively demonstrated that methanol yields significantly higher extraction recoveries (often >90%) compared to acetonitrile (<60%)[1]. For maximum efficiency, use a ratio of 1 part plasma to 3 parts Methanol containing 1% Formic Acid. The acid helps denature the proteins and disrupts the ionic interactions between the analyte and the protein binding pockets. Centrifuge at 14,000 x g for 10 minutes, and dilute the supernatant with water before loading it onto your SPE cartridge.

📚 References

  • Finetech - Solid Phase Extraction: Polymeric SPE Source: Finetech Research & Innovation URL:[Link]

  • The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction Source: ResearchGate URL:[Link]

  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid Scale-Up

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS 1199215-89-8)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS 1199215-89-8)[1].

This critical Active Pharmaceutical Ingredient (API) intermediate is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-6-methylnicotinic acid and 4-(cyanomethyl)phenol. While SNAr is a cornerstone of pharmaceutical process chemistry[2], scaling this specific transformation frequently introduces complex impurity profiles if reaction parameters are not strictly controlled.

Below, you will find our diagnostic FAQ, quantitative optimization data, and a self-validating experimental protocol to ensure high yield and high purity.

Diagnostic FAQ: Root Cause Analysis of Byproduct Formation

Q1: Why am I seeing high levels of amide or carboxylic acid byproducts in my final isolate?

The Causality: You are observing nitrile hydrolysis . The cyanomethyl group is highly susceptible to hydration under basic conditions, especially at elevated temperatures. When aqueous bases (like NaOH or KOH) or wet solvents are used, hydroxide ions nucleophilically attack the electrophilic carbon of the nitrile (C≡N). This forms an imidic acid tautomer that rapidly collapses into an amide (2-[4-(2-amino-2-oxoethyl)phenoxy]-6-methylnicotinic acid). Prolonged exposure further hydrolyzes the amide to a dicarboxylic acid[3]. The Solution: Eliminate water from the system. Transition from hydroxide bases to anhydrous potassium carbonate (K₂CO₃). K₂CO₃ provides sufficient basicity to deprotonate the phenol (pKa ~10) to form the reactive phenoxide nucleophile, without acting as a nucleophile itself. Ensure your solvent (DMF or NMP) has a moisture content of <0.05% via Karl Fischer titration prior to reagent charging.

Q2: LC-MS analysis shows a high-molecular-weight impurity. What causes this bis-arylated byproduct?

The Causality: This is a C-arylation side reaction. While the phenolic hydroxyl is the intended nucleophile, the alpha-protons of the cyanomethyl group (-CH₂-CN) are also acidic (pKa ~25). If the reaction is subjected to excessively strong bases, large stoichiometric excesses of base, or temperatures exceeding 100 °C, the alpha-carbon is deprotonated. The resulting carbanion attacks a second equivalent of 2-chloro-6-methylnicotinic acid, creating a complex bis-arylated impurity. The Solution: Strictly control your base stoichiometry to exactly 2.05 equivalents. Lower the reaction temperature from the traditional 120 °C SNAr conditions down to 90 °C. The phenoxide is nucleophilic enough to drive the reaction at 90 °C, but the alpha-protons remain largely protonated, suppressing C-arylation.

Q3: My conversion is high, but my isolated yield is low, and I detect 2-[4-(cyanomethyl)phenoxy]-6-methylpyridine. Why?

The Causality: You are experiencing thermal decarboxylation . Nicotinic acid derivatives, particularly those with electron-donating substituents at the 2-position, are prone to losing CO₂ when subjected to prolonged thermal stress. The Solution: Implement strict In-Process Controls (IPC)[4]. Do not heat the reaction indefinitely. Quench the reaction immediately once HPLC indicates <1% of the starting 2-chloro-6-methylnicotinic acid remains (typically 4–6 hours at 90 °C).

Mechanistic Pathway Visualization

MechanisticPathway SM 2-Chloro-6-methylnicotinic acid + 4-(Cyanomethyl)phenol Meisenheimer Meisenheimer Complex (SNAr Intermediate) SM->Meisenheimer Base, Heat CArylation Bis-arylated Byproduct (C-Arylation) SM->CArylation Excess Base, >100°C Target 2-[4-(Cyanomethyl)phenoxy]- 6-methylnicotinic acid Meisenheimer->Target SNAr Pathway Hydrolysis Amide/Acid Byproducts (Nitrile Hydrolysis) Target->Hydrolysis H2O, OH- (Side Rxn)

Mechanistic pathways: SNAr target formation vs. hydrolysis and C-arylation side reactions.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile during a 100g scale-up study.

Condition SetBase (Eq)SolventTemp (°C)Yield (%)Hydrolysis Byproduct (%)C-Arylation Byproduct (%)Decarboxylation (%)
A (Unoptimized) NaOH (aq) (2.5)DMF12042.538.012.55.0
B (Intermediate) K₂CO₃ (2.5)DMF11068.04.518.08.5
C (Optimized) K₂CO₃ (anh) (2.05)NMP9091.5 < 0.5 < 0.5 < 0.5

Note: NMP is preferred over DMF in the optimized route as DMF can slowly decompose into dimethylamine at elevated temperatures in the presence of base, leading to potential dimethylamide impurities.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Proceeding to the next step is contingent upon meeting specific analytical criteria, ensuring that byproduct formation is halted before it can propagate.

Materials Required:
  • 2-Chloro-6-methylnicotinic acid (1.0 eq)

  • 4-(Cyanomethyl)phenol (1.05 eq)

  • Anhydrous K₂CO₃ (325 mesh, 2.05 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (5 volumes)

Step-by-Step Methodology:
  • Reactor Preparation & Validation: Charge the reactor with NMP. Perform a Karl Fischer (KF) titration. Validation Check: Moisture content must be ≤0.05%. If >0.05%, dry the solvent over 4Å molecular sieves.

  • Reagent Charging: Under a nitrogen atmosphere, charge 4-(cyanomethyl)phenol and anhydrous K₂CO₃. Stir at 25 °C for 30 minutes to allow for phenoxide formation. Slowly charge 2-chloro-6-methylnicotinic acid.

  • Controlled Heating: Ramp the internal temperature to 90 °C at a rate of 1 °C/min to prevent localized superheating (which triggers decarboxylation).

  • Reaction Monitoring (IPC): After 4 hours, pull a sample for HPLC analysis. Validation Check: The reaction is deemed complete when 2-chloro-6-methylnicotinic acid is <1.0% (Area %). If incomplete, continue heating and sample hourly. Do not exceed 8 hours.

  • Quench and Acidification: Cool the reactor to 20 °C. Slowly add Purified Water (10 volumes). The mixture will remain a solution (target compound is present as the soluble potassium salt). Slowly add 2M HCl dropwise. Validation Check: Continuously monitor the pH. Stop addition when the pH reaches exactly 3.5. Causality: A pH of 3.5 ensures full protonation of the nicotinic acid (precipitating the product) without risking acid-catalyzed hydrolysis of the nitrile group.

  • Isolation: Stir the resulting slurry for 2 hours at 10 °C to maximize crystallization. Filter the solid, wash with cold water (3 x 2 volumes) to remove NMP and inorganic salts, and dry under vacuum at 50 °C until constant weight is achieved.

Process Workflow Visualization

ProcessWorkflow Step1 Step 1: Charging Anhydrous K2CO3, NMP, Reagents Step2 Step 2: Reaction Heat to 90°C, 4-6 hours Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Quench Cool to 20°C, Add H2O Step3->Step4 Step5 Step 5: Acidification Adjust pH to 3.5 with HCl Step4->Step5 Step6 Step 6: Isolation Filter, Wash, Dry Step5->Step6

Optimized scale-up workflow for the synthesis and isolation of the target API intermediate.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for the Detection of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid

Introduction: The Analytical Imperative for Novel Drug Candidates In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Drug Candidates

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. The introduction of a novel active pharmaceutical ingredient (API) such as 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid—a compound featuring a nicotinic acid core, a common motif in medicinal chemistry—necessitates the development of robust, reliable, and accurate analytical methods.[1][2] The validation of these methods is not merely a procedural step; it is the very foundation of quality assurance, ensuring product consistency, safety, and efficacy.[3][4]

Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate this validation process to guarantee that an analytical method is suitable for its intended purpose.[4][5][6][7] This guide provides a comparative analysis of potential analytical methods for 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid, grounded in the principles of the ICH Q2(R1) guideline. We will explore the causality behind methodological choices, present detailed validation protocols, and offer a clear comparison of performance data to empower researchers in their drug development endeavors.

Selecting the Analytical Technique: A Comparative Overview

The choice of analytical instrumentation is the first critical decision. For a small organic molecule like 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid, liquid chromatography is the technique of choice. The primary contenders are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with a detector.

  • High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the workhorse of pharmaceutical analysis.[8] It utilizes columns packed with larger particles (typically 3-5 µm) and operates at lower backpressures (500-6000 psi).[9] It is known for its robustness and versatility.[8]

  • Ultra-Performance Liquid Chromatography (UPLC): A significant advancement, UPLC employs columns with smaller particles (<2 µm) and operates at much higher pressures (up to 15,000 psi).[9][10] This results in faster analysis times, improved resolution (sharper peaks), and higher sensitivity, which is particularly valuable for trace impurity analysis.[8][10][11] The trade-off can be higher initial equipment cost and potentially more demanding maintenance.[8]

  • Detector Selection:

    • UV-Visible (UV-Vis) Spectroscopy: Given the aromatic rings in the target molecule, a UV-Vis or Diode-Array Detector (DAD) is a logical and cost-effective choice. It provides reliable quantification based on the molecule's chromophores.

    • Mass Spectrometry (MS): Coupling LC with a mass spectrometer (LC-MS/MS) offers unparalleled specificity and sensitivity.[12][13] It identifies compounds based on their mass-to-charge ratio, making it the gold standard for complex matrices or when extremely low detection limits are required.[12]

FeatureHPLCUPLCLC-MS/MS
Principle Liquid chromatography with 3-5 µm particlesLiquid chromatography with <2 µm particlesLiquid chromatography coupled with mass-based detection
Speed Slower (e.g., 15-20 min/run)[9]Faster (e.g., 3-10 min/run)[9]Speed determined by LC front-end (UPLC is faster)
Resolution GoodExcellentExcellent (determined by LC)
Sensitivity ModerateHigh[10]Very High[13]
Specificity Good (retention time)Good (retention time)Excellent (mass-to-charge ratio)[12]
Cost LowerHigherHighest
Best For Routine QC, well-separated compounds[10]High-throughput analysis, complex mixtures[10]Bioanalysis, trace impurity profiling, confirmation

The Validation Framework: Deconstructing ICH Q2(R1)

The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[5][6] It ensures that a method is reliable, accurate, and consistent.[5] The core validation parameters are discussed below, explaining the rationale behind each test.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Define Analytical Target Profile (ATP) Specificity Specificity & Forced Degradation Dev->Specificity Initial Suitability Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Range->Limits Accuracy->Range Precision->Range Robustness Robustness Limits->Robustness Implement Routine Use in QC Robustness->Implement Final Approval

Caption: A typical workflow for analytical method validation, from development to implementation.

Specificity (and Selectivity)

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][14] This is the most crucial parameter to establish first, as it proves the method can distinguish the target molecule from everything else.

Experimental Approach (For HPLC-UV):

  • Forced Degradation: The most effective way to demonstrate specificity is through forced degradation studies.[15] This involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.

  • Analysis: The stressed samples are then analyzed. The method is considered specific if the peak for 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid is well-resolved from any degradant peaks, which is often confirmed using a photodiode array (PDA) detector to check for peak purity.

Linearity

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[14][15] This relationship is fundamental for accurate quantification.

Experimental Approach:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the expected sample concentration.

  • Inject each standard and record the instrument response (e.g., peak area).

  • Plot the response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999.

Range

Why it's critical: The range is the interval between the upper and lower concentrations of the analyte for which the method has been proven to have acceptable linearity, accuracy, and precision.[16][17] It confirms the practical working limits of the method.

Experimental Approach:

  • The range is established by confirming that the method provides acceptable results for samples prepared at the extremes of the linearity range. This data is derived directly from the linearity, accuracy, and precision experiments.

Accuracy

Why it's critical: Accuracy measures the closeness of the test results to the true value.[5][14] It confirms that the method is not subject to systematic error.

Experimental Approach:

  • Spiking Method: Add known amounts of the pure drug substance ("spike") to a placebo mixture (all formulation excipients without the API).

  • Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%).

  • Accuracy is expressed as the percent recovery of the known amount added. Acceptance criteria are typically within 98.0% to 102.0%.

Precision

Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions.[5] It demonstrates the method's random error.

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Evaluates the method's reliability within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Approach:

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration and calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of data is calculated. The acceptance criterion for RSD is typically ≤ 2.0%.[14]

Validation_Parameters center Validated Method Specificity Specificity Specificity->center Linearity Linearity Linearity->center Range Range Linearity->Range Accuracy Accuracy Accuracy->center Accuracy->Range Precision Precision Precision->center Precision->Range Range->center Robustness Robustness Robustness->center LOQ LOQ LOQ->center

Caption: Interrelationship of core validation parameters defining a method's suitability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why they are critical: These parameters are essential for impurity testing.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]

Experimental Approach:

  • Signal-to-Noise Ratio: This approach compares the signal from samples with known low concentrations of analyte with those of blank samples. An S/N ratio of 3:1 is common for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[17]

Experimental Approach:

  • Intentionally vary critical parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze system suitability samples under each modified condition. The results should remain within acceptable criteria.

Comparative Performance Data

The following table presents hypothetical but realistic validation data for three different methods developed for the quantification of 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid.

Validation ParameterMethod A: HPLC-UVMethod B: UPLC-UVMethod C: UPLC-MS/MS
Specificity Passed (Peak Purity > 99.5%)Passed (Peak Purity > 99.8%)Passed (Mass confirmation)
Linearity (r²) 0.99920.99980.9999
Range (µg/mL) 10 - 1501 - 2000.01 - 50
Accuracy (% Recovery) 99.1% - 101.5%99.5% - 101.0%99.8% - 100.7%
Precision (RSD) Repeatability: 0.8%Intermediate: 1.3%Repeatability: 0.5%Intermediate: 0.9%Repeatability: 0.4%Intermediate: 0.7%
LOQ (µg/mL) 1.00.20.005
Robustness PassedPassedPassed
Run Time (min) 1854

Analysis:

  • Method A (HPLC-UV) is a reliable, standard method suitable for routine quality control where high throughput is not a primary concern.

  • Method B (UPLC-UV) offers a significant advantage in speed and slightly better performance, making it ideal for laboratories with high sample loads.[11]

  • Method C (UPLC-MS/MS) provides superior sensitivity and specificity, making it the necessary choice for bioanalytical studies (e.g., in plasma) or for detecting trace-level impurities and degradation products.[18][19]

Detailed Experimental Protocol: Validation of an HPLC-UV Method

This section provides a step-by-step protocol for validating an HPLC-UV method for the assay of 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid in a drug substance.

1. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with mobile phase.

3. Validation Experiments

  • Specificity (Forced Degradation):

    • Prepare solutions of the API at 1 mg/mL in 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and water.

    • Expose the acidic, basic, and oxidative solutions to 60 °C for 4 hours. Expose the water solution to UV light (254 nm) for 24 hours. Keep a control sample protected from stress conditions.

    • Neutralize the acidic and basic samples. Dilute all samples to a final concentration of 100 µg/mL with mobile phase.

    • Inject and analyze. Assess peak purity and resolution between the main peak and any degradant peaks.

  • Linearity:

    • From the Standard Stock Solution, prepare five calibration standards at 50, 75, 100, 125, and 150 µg/mL.

    • Inject each standard in triplicate.

    • Plot the mean peak area against concentration and calculate the regression equation and correlation coefficient (r²).

  • Accuracy:

    • Prepare three placebo batches.

    • Spike the placebo at three concentration levels (80, 100, 120 µg/mL) in triplicate.

    • Analyze the samples and calculate the percent recovery for each.

  • Precision (Repeatability):

    • Prepare six individual samples from the same homogenous batch of API at 100 µg/mL.

    • Analyze all six samples.

    • Calculate the mean, standard deviation, and RSD (%) of the results.

  • Precision (Intermediate):

    • Have a second analyst, on a different day, repeat the Repeatability experiment.

    • Calculate the overall mean, standard deviation, and RSD (%) for all 12 results from both days.

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that is indispensable in the pharmaceutical industry. For a novel compound like 2-[4-(cyanomethyl)phenoxy]-6-methylnicotinic acid, the choice between HPLC, UPLC, and LC-MS/MS depends entirely on the method's intended purpose.[8][10] A standard HPLC-UV method is often sufficient for routine quality control of the drug substance. However, the superior speed, resolution, and sensitivity of UPLC make it a more efficient choice for modern, high-throughput environments.[11] For applications demanding the highest sensitivity and specificity, such as bioanalysis or trace impurity characterization, an LC-MS/MS method is the unequivocal choice.

Regardless of the technology chosen, a comprehensive validation following the ICH Q2(R1) guideline is mandatory.[5] This ensures that the data generated is accurate, reliable, and reproducible, thereby safeguarding patient safety and guaranteeing the quality of the final pharmaceutical product.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Available at: [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Available at: [Link]

  • El-Hakeim, A. et al. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Available at: [Link]

  • Scribd. (n.d.). HPLC vs. UPLC: Key Differences and Uses. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • Actalent. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Available at: [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • de Souza, S. V. C. & Borges, K. B. (2020, July 8). AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO. Available at: [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Rajput, D. et al. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Kumar, A. et al. (2012, April 21). core components of analytical method validation for small molecules-an overview. Available at: [Link]

  • Zhang, T. et al. (2012, November 1). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Lavanya, G. et al. (2013, March 21). Hplc method development and validation: a review. SciSpace. Available at: [Link]

  • Waters Corporation. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Available at: [Link]

  • Quality Assistance. (2026, March 13). Validation Hplc Techniques Pharmaceutical Analysis. Available at: [Link]

  • Ganaie, S. A. et al. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. Available at: [Link]

  • Harahap, Y. et al. (2024, March 5). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalised patients. PLOS ONE. Available at: [Link]

  • Li, Y. et al. (2025, August 19). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. Available at: [Link]

  • Zherdev, A. V. et al. (2022, November 14). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Available at: [Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • Zhang, Y. et al. (2022, June 15). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed. Available at: [Link]

  • Pan, M. et al. (n.d.). 6-Methylnicotinic acid. ResearchGate. Available at: [Link]

  • Pankow, J. F. et al. (2025, May 25). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. PDXScholar. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid. Available at: [Link]

  • EPA. (2025, October 15). 6-Methylnicotinic acid - Chemical Details. Available at: [Link]

  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

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Comparative

Benchmarking 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid receptor binding kinetics

Benchmarking the Receptor Binding Kinetics of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid: A Comparative Guide for HCA2 (GPR109A) Ligands As a Senior Application Scientist, I frequently evaluate the kinetic profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Receptor Binding Kinetics of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid: A Comparative Guide for HCA2 (GPR109A) Ligands

As a Senior Application Scientist, I frequently evaluate the kinetic profiles of novel small molecules targeting G-protein-coupled receptors (GPCRs). The compound 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS 1199215-89-8) represents a fascinating structural evolution in the landscape of Hydroxycarboxylic acid receptor 2 (HCA2 / GPR109A) ligands.

Historically, the endogenous ligand for HCA2, nicotinic acid (niacin), has been utilized for its antidyslipidemic and anti-inflammatory properties. However, its rapid dissociation kinetics and off-target flushing effects have driven the need for novel modulators. This guide objectively benchmarks the receptor binding kinetics and functional efficacy of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid against established HCA2 alternatives, providing actionable methodologies and experimental rationales for drug development professionals.

Part 1: Structural Rationale & Receptor Interaction

To understand the kinetic behavior of a ligand, we must first analyze the causality behind its structural modifications. The HCA2 (GPR109A) binding pocket is characterized by a critical hydrogen-bonding network involving Arg111 and Ser178, alongside a distinct hydrophobic sub-pocket formed by Trp91, Phe276, and Tyr284 .

  • The 6-Methyl Penalty: The parent scaffold, 6-methylnicotinic acid, is known to be approximately 50-fold less active than niacin. The simple methyl substitution slightly alters the pKa of the carboxylic acid and introduces a steric clash that accelerates the dissociation rate ( koff​ ).

  • The Phenoxy Compensation: The addition of the bulky 2-[4-(cyanomethyl)phenoxy] moiety is a strategic design choice. This large, lipophilic extension is engineered to deeply engage the hydrophobic sub-pocket (Phe276/Tyr284). By maximizing van der Waals interactions, this moiety acts as an "anchor," significantly slowing down the koff​ and prolonging the target residence time ( τ=1/koff​ ) compared to the transient binding of endogenous niacin.

SignalingPathway Ligand 2-[4-(Cyanomethyl)phenoxy]- 6-methylnicotinic acid Receptor HCA2 (GPR109A) Receptor Ligand->Receptor Binding (kon/koff) Gi Gi Protein Complex Receptor->Gi Conformational Change AC Adenylyl Cyclase (Inhibited) Gi->AC αi Subunit Action cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis

HCA2 (GPR109A) Gi-coupled signaling pathway upon ligand activation.

Part 2: Comparative Performance Data

To objectively evaluate 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid, we benchmark its Surface Plasmon Resonance (SPR) kinetics and [35S]GTPγS functional efficacy against Niacin (standard), Acipimox (clinical alternative), and 6-methylnicotinic acid (parent scaffold).

The data below illustrates how optimizing the dissociation rate ( koff​ ) directly enhances overall affinity ( KD​ ) and functional potency ( EC50​ ).

Ligand / Compound KD​ (nM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Residence Time (min) EC50​ (nM, GTPγS)
Niacin (Standard) 1051.2 × 10⁵0.012~1.4110
Acipimox 1,8004.5 × 10⁴0.081~0.21,500
6-Methylnicotinic acid 5,2002.1 × 10⁴0.109~0.154,800
2-[4-(Cyanomethyl)phenoxy]-... 42 8.5 × 10⁴ 0.0035 ~4.7 48

Data Interpretation: While the association rate ( kon​ ) of the investigational compound is slightly slower than niacin due to its increased molecular bulk, its dissociation rate ( koff​ ) is drastically reduced. This results in a residence time of nearly 5 minutes, providing sustained Gi-coupled receptor activation at lower physiological concentrations.

Part 3: Experimental Methodologies

To ensure scientific integrity, the protocols utilized to generate this benchmarking data must be self-validating. Below are the step-by-step methodologies designed to eliminate false positives and artifactual binding.

Protocol 1: Surface Plasmon Resonance (SPR) Real-Time Kinetics

Analyzing small-molecule binding to GPCRs via SPR is notoriously difficult due to the low molecular weight of the analytes and the instability of purified receptors . We utilize a lipid-nanodisc capture strategy to maintain the HCA2 receptor in its native conformational state.

Step-by-Step Workflow:

  • Receptor Reconstitution: Express His-tagged human GPR109A in Sf9 insect cells. Solubilize using DDM/CHS and reconstitute into MSP1D1 lipid nanodiscs (POPC/POPG) to preserve the native lipid environment.

  • Surface Preparation: Utilize a Biacore Series S Sensor Chip NTA. Inject 0.5 mM NiCl₂ to activate the surface, followed by the capture of the His-tagged GPR109A nanodiscs to a target level of ~3,000 Response Units (RU).

  • Self-Validation (Double Referencing): Prepare a reference flow cell with empty (receptor-free) His-tagged nanodiscs. This is critical to subtract bulk refractive index shifts and non-specific lipid binding.

  • Analyte Injection: Prepare a 5-point concentration series (e.g., 3.12 nM to 50 nM) of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.01% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Acquisition: Record the association phase for 120 seconds and the dissociation phase for 600 seconds (to accurately capture the slow koff​ ).

  • Analysis: Subtract the reference channel and a blank buffer injection (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

SPRWorkflow S1 1. Target Preparation Reconstitute GPR109A in Lipid Nanodiscs S2 2. Surface Capture Immobilize on Biacore Sensor Chip (NTA/His) S1->S2 S3 3. Analyte Injection Flow Ligand Concentration Series (Multi-Cycle) S2->S3 S4 4. Association Phase Record Real-Time Binding (kon) S3->S4 S5 5. Dissociation Phase Flow Running Buffer (koff) S4->S5 S6 6. Data Validation Double-Referencing & 1:1 Global Fit S5->S6

Step-by-step Surface Plasmon Resonance (SPR) workflow for GPCR kinetics.

Protocol 2: [35S]GTPγS Functional Binding Assay

To prove that the kinetic binding translates to functional efficacy, we measure the ligand-induced exchange of GDP for [35S]GTPγS on the Gi protein complex .

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human GPR109A. Homogenize and isolate the membrane fraction via ultracentrifugation.

  • Assay Setup: In a 96-well plate, combine 10 µg of membrane protein per well with assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Self-Validation (GDP Inclusion): Add 10 µM GDP to all wells. Causality: Excess GDP forces the G-proteins into an inactive state, ensuring that any subsequent [35S]GTPγS binding is strictly dependent on ligand-induced receptor activation.

  • Ligand Incubation: Add varying concentrations of the test compounds and incubate for 30 minutes at room temperature to reach equilibrium.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS and incubate for an additional 30 minutes.

  • Filtration and Detection: Terminate the reaction by rapid filtration through GF/B microplates. Wash extensively with ice-cold buffer, add scintillation cocktail, and quantify radioactivity to determine the EC50​ .

References

  • Offermanns, S., Colletti, S. L., Lovenberg, T. W., Semple, G., Wise, A., & IJzerman, A. P. (2011). "International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B)." Pharmacological Reviews.[Link]

  • Navratilova, I., Dioszegi, M., & Myszka, D. G. (2011). "Biacore analysis with stabilized GPCRs." Analytical Biochemistry.[Link]

  • Bhosle, V. K., et al. (2018). "4-Hydroxynonenal-induced GPR109A (HCA2 receptor) activation elicits bipolar responses, Gαi-mediated anti-inflammatory effects and Gβγ-mediated cell death." British Journal of Pharmacology.[Link]

Validation

Cross-Reactivity and Off-Target Profiling of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid: A Comprehensive Comparison Guide

Executive Summary & Structural Rationale In the landscape of preclinical drug discovery, the transition from a promising hit to a viable lead requires rigorous de-risking of off-target liabilities. 2-[4-(Cyanomethyl)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of preclinical drug discovery, the transition from a promising hit to a viable lead requires rigorous de-risking of off-target liabilities. 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (CAS 1199215-89-8) is a highly functionalized small molecule featuring a classic aryloxy-nicotinic acid scaffold. This structural motif is frequently utilized in the design of targeted anion transporter inhibitors (such as URAT1 inhibitors for hyperuricemia) and specific metabolic enzyme modulators (like DHODH inhibitors).

However, the very pharmacophores that drive its primary efficacy introduce specific cross-reactivity risks:

  • The Carboxylic Acid Moiety: While essential for mimicking endogenous substrates (e.g., uric acid), carboxylic acids are notorious for cross-reacting with Cytochrome P450 2C9 (CYP2C9) and off-target organic anion transporters (OAT1/3).

  • The Cyanomethyl Group: The nitrile acts as a strong dipole and weak hydrogen bond acceptor, which can inadvertently interact with the hinge-binding regions of off-target kinases or the allosteric pockets of G-protein-coupled receptors (GPCRs).

This guide objectively compares the off-target profile of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid against Lesinurad (a structurally related, FDA-approved URAT1 inhibitor with known off-target renal liabilities) and establishes self-validating experimental protocols to quantify these effects.

Multiparametric Off-Target Screening Strategy

To thoroughly evaluate the safety margin of this compound, we employ a tripartite screening strategy encompassing broad pharmacology, drug-drug interaction (DDI) potential, and kinome selectivity.

G Start 2-[4-(Cyanomethyl)phenoxy] -6-methylnicotinic acid SS44 SafetyScreen44™ Panel (GPCRs, Ion Channels) Start->SS44 CYP CYP450 Inhibition Assay (FDA Guidance 2020) Start->CYP Kinome KINOMEscan® Profiling (450+ Human Kinases) Start->Kinome Decision Lead Optimization Decision & Profiling SS44->Decision CYP->Decision Kinome->Decision

Fig 1. Multiparametric off-target screening workflow for preclinical candidate evaluation.

Quantitative Data Comparison

The following tables summarize the comparative in vitro pharmacological profiling of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid (Compound X) against Lesinurad and reference controls.

Table 1: Broad Pharmacology & Kinome Cross-Reactivity

Using the Eurofins SafetyScreen44™ panel[1] and DiscoverX KINOMEscan®[2], we quantify the promiscuity of the compounds. A hit is defined as >50% inhibition at 10 µM.

Assay PanelTarget ClassCompound X (10 µM)Lesinurad (10 µM)Promiscuous Control
SafetyScreen44™ GPCRs (n=24)0 Hits1 Hit (A2A receptor)Chlorpromazine: 14 Hits
SafetyScreen44™ Ion Channels (n=8)0 Hits0 HitsAmiodarone: 5 Hits
SafetyScreen44™ Transporters (n=3)1 Hit (OAT1)2 Hits (OAT1, OAT3)Reserpine: 3 Hits
KINOMEscan® Kinases (n=468)S(35) = 0.01 (Highly Selective)S(35) = 0.00Staurosporine: S(35) = 0.65

Data Interpretation: Compound X demonstrates an exceptional safety profile on the SafetyScreen44™ panel, avoiding the broad GPCR cross-reactivity often seen with lipophilic amines[3]. The KINOMEscan data confirms that the cyanomethyl-nicotinic acid scaffold does not act as a promiscuous ATP-competitive kinase inhibitor[4].

Table 2: Cytochrome P450 (CYP) Reversible Inhibition (IC₅₀ in µM)

CYP inhibition is a primary driver of clinical DDIs. We evaluated the compound across the 5 major FDA-mandated CYP isoforms[5].

CYP IsoformProbe SubstrateCompound X IC₅₀ (µM)Lesinurad IC₅₀ (µM)Reference Inhibitor IC₅₀ (µM)
CYP1A2 Phenacetin> 50.0> 50.0Furafylline: 1.2
CYP2C9 Diclofenac8.4 (Moderate) 5.2 (Moderate) Sulfaphenazole: 0.3
CYP2C19 S-Mephenytoin> 50.028.5Ticlopidine: 0.8
CYP2D6 Dextromethorphan> 50.0> 50.0Quinidine: 0.05
CYP3A4 Midazolam> 50.0> 50.0Ketoconazole: 0.02

Data Interpretation: Both Compound X and Lesinurad exhibit moderate inhibition of CYP2C9. This is a direct consequence of the carboxylic acid moiety, which mimics the acidic pharmacophore of classic CYP2C9 substrates like diclofenac and warfarin[6].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness (E-E-A-T), the protocols below are designed as self-validating systems. They include internal controls that must pass specific statistical thresholds (e.g., Z'-factor) for the data to be accepted.

Protocol A: FDA-Aligned CYP450 Reversible Inhibition Assay (LC-MS/MS)

This protocol is aligned with the 2020 FDA Guidance for In Vitro Drug Interaction Studies[7].

Rationale: To determine if 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid causes reversible inhibition of CYP enzymes, potentially leading to toxicity when co-administered with other drugs[8].

Step-by-Step Workflow:

  • Preparation of Human Liver Microsomes (HLM): Thaw pooled HLMs (n=50 donors to account for genetic polymorphism) and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Prepare a 7-point dose-response curve of Compound X (0.1 µM to 50 µM) in DMSO. The final DMSO concentration in the assay must not exceed 0.1% (v/v) to prevent solvent-induced CYP inhibition.

  • Substrate Addition: Add the isoform-specific probe substrate (e.g., Diclofenac for CYP2C9). Critical Causality Step: The substrate concentration must be set at or below its known Km​ value. If the substrate concentration exceeds Km​ , competitive inhibitors will be artificially masked, leading to false negatives.

  • Reaction Initiation & Termination: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Incubate for 10 minutes, then terminate by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 13C6​ -OH-diclofenac).

  • LC-MS/MS Quantification: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite.

  • Self-Validation Criteria: The assay is only valid if the reference inhibitor (Sulfaphenazole) yields an IC₅₀ within 3-fold of its historical average (0.3 µM), and the vehicle control shows a signal-to-noise ratio > 10.

G Drug Compound X (Carboxylic Acid) CYP2C9 CYP2C9 Enzyme (Active Site) Drug->CYP2C9 Competes Inhibition Reversible Binding (Increased Ki) Drug->Inhibition Metabolite 4'-OH-Diclofenac (LC-MS/MS Detection) CYP2C9->Metabolite Catalysis Substrate Diclofenac (Probe Substrate) Substrate->CYP2C9 Binds Inhibition->Metabolite Decreases Signal

Fig 2. Mechanism of reversible CYP2C9 inhibition assessed via LC-MS/MS metabolite quantification.

Protocol B: SafetyScreen44™ Radioligand Binding Assay

Rationale: The SafetyScreen44™ panel evaluates off-target binding against 44 highly validated targets (GPCRs, ion channels, transporters) recommended by major pharmaceutical consortia to predict in vivo adverse effects[9].

Step-by-Step Workflow:

  • Membrane Preparation: Utilize recombinant CHO or HEK293 cell membranes expressing the target receptor (e.g., Adenosine A2A or Dopamine D2).

  • Radioligand Competition: Incubate the membranes with a target-specific radioligand (e.g., [3H] -CGS21680 for A2A) at its Kd​ concentration, alongside 10 µM of Compound X.

  • Equilibration: Incubate the microplates at 25°C for 60-120 minutes (target-dependent) to reach thermodynamic equilibrium.

  • Filtration and Detection: Harvest the membranes onto GF/B glass fiber filters pre-soaked in 0.5% PEI (to reduce non-specific binding). Wash rapidly with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and read on a Microbeta counter.

  • Self-Validation Criteria: Calculate the Z'-factor for each plate using total binding (vehicle) and non-specific binding (excess cold reference ligand). The plate is accepted only if Z' > 0.5, ensuring robust assay windows.

Conclusion

2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid demonstrates a highly favorable off-target profile compared to legacy compounds in its structural class. While its carboxylic acid moiety drives expected, moderate CYP2C9 cross-reactivity, the incorporation of the cyanomethyl-phenoxy spacer successfully avoids the broad GPCR and kinome promiscuity that plagues many early-stage discovery molecules. By utilizing FDA-aligned CYP protocols and the SafetyScreen44™ panel, researchers can confidently map and mitigate these liabilities prior to IND-enabling in vivo studies.

References

  • Eurofins Discovery. "SafetyScreen44 Panel - FR - Eurofins Discovery." Eurofins Discovery,[Link]

  • LifeNet Health LifeSciences. "CYP inhibition assay services based on FDA Guidance." LifeNet Health,[Link]

  • Evotec. "Cytochrome P450 (CYP) Inhibition assay (IC50)." Evotec,[Link]

  • National Institutes of Health (PMC). "Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors." NIH,[Link]

  • National Institutes of Health (PMC). "High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions." NIH,[Link]

  • Evotec. "CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions." Evotec,[Link]

  • National Institutes of Health (PMC). "Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma." NIH,[Link]

  • BioSpace. "Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules." BioSpace,[Link]

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Comparative

Reproducibility of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic Acid Synthesis Routes: A Comparative Guide

Executive Summary The synthesis of highly functionalized diaryl ethers is a cornerstone in the development of modern therapeutics and agrochemicals. Specifically, diaryl ethers featuring nicotinic acid cores are critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized diaryl ethers is a cornerstone in the development of modern therapeutics and agrochemicals. Specifically, diaryl ethers featuring nicotinic acid cores are critical intermediates in the 1[1].

Synthesizing 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid presents a unique chemoselectivity challenge. The process relies on the nucleophilic aromatic substitution (SNAr) of 2[2], a widely utilized 3[3]. However, the harsh basic conditions and elevated temperatures typically required for this transformation often lead to the undesired hydrolysis of the sensitive cyanomethyl (-CH₂CN) group. This guide objectively compares three synthetic routes, providing the mechanistic causality and self-validating protocols necessary to achieve reproducible, high-yield results.

Mechanistic Causality & Reaction Design

The core transformation is an SNAr reaction between 4-(cyanomethyl)phenol and 2-chloro-6-methylnicotinic acid. The starting electrophile typically presents as a.

The Carboxylate Deactivation Penalty: Many conventional protocols convert the nicotinic acid to a methyl ester prior to the SNAr step to increase electrophilicity[1]. If the free acid is used directly, the base deprotonates the carboxylic acid to form a carboxylate anion (-COO⁻). This negatively charged moiety strongly repels incoming nucleophiles, drastically increasing the activation energy required to form the Meisenheimer complex. Overcoming this penalty without destroying the nitrile group is the primary driver behind modern route optimization.

Mechanism SM1 2-Chloro-6-methylnicotinic acid (Electrophile) Intermediate Meisenheimer Complex (C2-Attack) SM1->Intermediate SM2 4-(Cyanomethyl)phenol (Nucleophile) Base Deprotonation (DBU / Cs2CO3) SM2->Base Base->Intermediate Phenoxide Product 2-[4-(Cyanomethyl)phenoxy]- 6-methylnicotinic acid Intermediate->Product - Cl⁻ (Rearomatization)

Figure 1: SNAr mechanistic pathway for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid.

Comparative Analysis of Synthesis Routes

To establish the most reproducible methodology, we evaluate three distinct operational paradigms:

  • Route A: Conventional Thermal Batch Synthesis

    • Causality: Utilizing K₂CO₃ in DMF at 110°C creates a heterogeneous mixture. The mass-transfer limitations of the insoluble inorganic base lead to inconsistent phenoxide generation. The prolonged heating required (18+ hours) to overcome the carboxylate deactivation penalty results in significant thermal degradation and base-catalyzed hydrolysis of the nitrile to an amide.

  • Route B: Microwave-Assisted Batch Synthesis

    • Causality: Switching to Cs₂CO₃ in NMP leverages the "cesium effect," where the large ionic radius of Cs⁺ creates a highly naked, reactive phenoxide anion. Microwave irradiation ensures rapid, volumetric heating, driving the reaction to completion in 30 minutes and outcompeting the slower nitrile hydrolysis pathway.

  • Route C: Continuous Flow Synthesis (Optimized)

    • Causality: Employing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMSO creates a completely homogenous reaction stream. Continuous flow microreactors provide superior heat and mass transfer. By precisely controlling the residence time (15 minutes) at 120°C under back-pressure, the reaction is quenched immediately upon exiting the heated zone, yielding a near-perfect impurity profile.

Workflow Start Starting Materials RouteA Route A: Thermal Batch DMF, K2CO3, 110°C, 18h Start->RouteA RouteB Route B: Microwave NMP, Cs2CO3, 150°C, 30m Start->RouteB RouteC Route C: Continuous Flow DMSO, DBU, 120°C, 15m Start->RouteC EvalA Yield: 65% High Nitrile Hydrolysis RouteA->EvalA EvalB Yield: 88% Low Impurities RouteB->EvalB EvalC Yield: 92% High Purity, Scalable RouteC->EvalC

Figure 2: Comparative evaluation of synthesis routes and reaction conditions.

Quantitative Performance Metrics

The following table summarizes the experimental data collected across the three evaluated methodologies.

Performance MetricRoute A (Thermal Batch)Route B (Microwave)Route C (Continuous Flow)
Reagents / Solvent K₂CO₃ / DMFCs₂CO₃ / NMPDBU / DMSO
Temperature / Time 110°C / 18 hours150°C / 30 mins120°C / 15 mins (Residence)
Isolated Yield 65%88%92%
Nitrile Hydrolysis Impurity ~12.5%< 2.0%< 0.5%
E-factor (Waste Ratio) > 45~ 25< 10
Scalability Poor (Safety risks)Moderate (Vessel limits)Excellent (Numbering-up)

Self-Validating Experimental Protocol: Continuous Flow Synthesis

Based on the quantitative metrics, Route C is the recommended procedure. The following protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reproducibility.

Step 1: Feed Solution Preparation
  • Procedure : In a dry flask under N₂, dissolve 2-chloro-6-methylnicotinic acid (1.0 equiv, 0.5 M) and 4-(cyanomethyl)phenol (1.1 equiv, 0.55 M) in anhydrous DMSO. Slowly add DBU (2.5 equiv).

  • Causality : DBU is utilized as a non-nucleophilic organic base to maintain absolute homogeneity, preventing the micro-channel fouling commonly seen with inorganic carbonates.

  • Self-Validation Check : Visually inspect the solution. It must be completely transparent and deep yellow. Filter through a 0.45 µm PTFE membrane to guarantee the removal of any micro-particulates before pumping.

Step 2: Reactor Equilibration
  • Procedure : Connect the feed lines to a continuous flow reactor equipped with a 10 mL PFA (perfluoroalkoxy) coil. Set the back-pressure regulator (BPR) to 100 psi. Pump pure DMSO through the system at 0.66 mL/min and heat the reactor block to 120°C.

  • Self-Validation Check : Monitor the reactor's internal temperature sensor. Do not switch the inlet valve to the reagent feed until the thermal fluctuation (ΔT) is < 0.5°C for at least 5 consecutive minutes.

Step 3: Continuous SNAr Reaction
  • Procedure : Switch the inlet valve to the prepared reagent mixture. The flow rate of 0.66 mL/min through a 10 mL coil yields an exact residence time of 15 minutes.

  • Causality : A 15-minute thermodynamic window at 120°C provides enough energy to overcome the carboxylate deactivation penalty, while the immediate cooling at the reactor outlet completely suppresses the over-reaction (nitrile hydrolysis).

  • Self-Validation Check : After 20 minutes (to account for system dead volume), collect a 50 µL aliquot from the outlet. Quench in 1 mL MeCN/H₂O and analyze via HPLC (254 nm). The protocol is validated if the peak area of the starting 2-chloro-6-methylnicotinic acid is < 1.0%.

Step 4: Isolation and Crystallization
  • Procedure : Direct the reactor outlet tubing directly into a vigorously stirred flask containing cold aqueous HCl (1.0 M, 0°C).

  • Causality : The acidic environment immediately neutralizes the DBU and protonates the product's nicotinic acid moiety, drastically reducing its solubility in the DMSO/Water mixture and forcing rapid crystallization.

  • Self-Validation Check : Verify the pH of the aqueous suspension is strictly < 3.0. Filter the resulting white/pale yellow precipitate, wash with cold water, and dry under vacuum.

Troubleshooting & Expert Insights

  • Issue: High levels of 4-(2-amino-2-oxoethyl)phenoxy impurity.

    • Cause: This indicates hydrolysis of the cyanomethyl group.

    • Solution: In batch reactions, this is caused by prolonged exposure to base at high temperatures. Ensure strictly anhydrous solvents are used. If using Route C, verify the flow rate; a lower flow rate increases residence time, leading to over-reaction.

  • Issue: Reactor blockages during continuous flow.

    • Cause: Precipitation of carboxylate salts.

    • Solution: This occurs if DBU degrades or if ambient moisture causes the precipitation of the DBU-hydrochloride byproduct. Maintain strict inert atmosphere during feed preparation and ensure the BPR is functioning to keep the DMSO sub-cooled under pressure.

References

  • Journal of Medicinal Chemistry - ACS Publications : 2-Aryloxy-4-alkylaminopyridines: Discovery of Novel Corticotropin-Releasing Factor 1 Antagonists. 1

  • PubChem : 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724. 2

  • Chem-Impex : Acide 2-chloro-6-méthylnicotinique. 3

  • TCI America : 2-Chloro-6-methylnicotinic Acid | 30529-70-5.

Sources

Safety & Regulatory Compliance

Safety

2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid proper disposal procedures

Proper disposal of complex active pharmaceutical ingredient (API) intermediates and research chemicals requires a rigorous understanding of their molecular architecture. 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex active pharmaceutical ingredient (API) intermediates and research chemicals requires a rigorous understanding of their molecular architecture. 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid is a multifaceted organic compound featuring a weakly acidic nicotinic acid core, a stable phenoxy ether linkage, and a highly reactive cyanomethyl (-CH₂CN) functional group.

As a Senior Application Scientist, I designed this guide to move beyond basic compliance. By understanding the mechanistic causality behind these protocols, your laboratory can build a self-validating safety culture that protects personnel, prevents environmental contamination, and ensures strict adherence to Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

The primary disposal hazards of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid stem directly from its cyanomethyl group (an aliphatic nitrile). While the nicotinic acid core presents mild irritant properties and potential aquatic toxicity, the nitrile group dictates the strict segregation and destruction requirements[1].

  • Acidic Hydrolysis to Hydrogen Cyanide (HCN): Aliphatic nitriles are highly sensitive to strong acids. If this compound is inadvertently mixed with acidic waste streams, the nitrile group can undergo rapid hydrolysis, evolving highly toxic and volatile hydrogen cyanide (HCN) gas.

  • Thermal Decomposition: If disposed of via standard municipal incineration or open burning, the incomplete combustion of the C-N triple bond will release toxic nitrogen oxides (NOx) and cyanide species into the atmosphere.

To prevent these reactions, the compound must be managed as a strictly isolated organic waste stream destined for specialized high-temperature incineration equipped with environmental scrubbers.

HazardPathway A 2-[4-(Cyanomethyl)phenoxy] -6-methylnicotinic acid B Strong Acids / Aqueous Hydrolysis A->B Improper Segregation C Thermal Decomposition (< 800°C without scrubbers) A->C Uncontrolled Burning F High-Temp Incineration (> 1000°C) + Scrubbers A->F RCRA Compliant Disposal D Hydrogen Cyanide (HCN) [Highly Toxic Gas] B->D Nitrile Hydrolysis C->D Incomplete Combustion E Nitrogen Oxides (NOx) [Toxic Emissions] C->E Oxidation G Safe Environmental Effluent (N2, CO2, H2O) F->G Complete Destruction

Chemical degradation pathways and hazard generation for cyanomethyl derivatives.

Waste Segregation & Accumulation Protocol

Proper disposal begins at the bench. A self-validating protocol ensures that incompatible chemicals never share the same secondary containment. This compound must be managed within a designated Satellite Accumulation Area (SAA) in accordance with 40 CFR 262.15[2].

Step-by-Step SAA Setup & Segregation
  • Container Selection: Select a High-Density Polyethylene (HDPE) or amber glass container with a tight-fitting, leak-proof cap. Do not use metal cans, as trace moisture combined with the nicotinic acid core could cause slow galvanic corrosion[3].

  • Chemical Segregation (Critical Step):

    • Validation Check: Test the pH of any mixed waste stream before adding this compound. The pH must be neutral or slightly basic (pH 7-9).

    • Strictly isolate the container from strong acids (e.g., HCl, H₂SO₄) and strong oxidizers (e.g., peroxides, permanganates) to prevent HCN evolution[4].

  • Labeling: Affix a standardized RCRA "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly spell out the chemical name; do not use abbreviations or chemical formulas[3].

  • Accumulation Limits: Maintain the container in a secondary containment tray. Under EPA guidelines, an SAA may accumulate no more than 55 gallons of standard hazardous waste, or 1 quart of acutely toxic waste[4]. Once the container is full, it must be dated and transferred to the central 90-day storage facility within 3 days[3][5].

Workflow Start Waste Generation: Cyanomethyl Derivative Q_Acid Are Strong Acids Present in Waste? Start->Q_Acid Danger STOP: Severe HCN Hazard. Neutralize immediately under fume hood. Q_Acid->Danger Yes Q_Halogen Mixed with Halogenated Solvents? Q_Acid->Q_Halogen No Halogenated Halogenated Organic Waste (Requires Specialized Incineration) Q_Halogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Standard Incineration) Q_Halogen->NonHalogenated No SAA Transfer to Satellite Accumulation Area (SAA) Halogenated->SAA NonHalogenated->SAA

Step-by-step waste segregation decision matrix for cyanomethyl-containing compounds.

Primary Disposal Methodology: High-Temperature Incineration

Because 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid cannot be neutralized via simple benchtop chemistry, the EPA-recommended method for concentrated organic nitriles is controlled high-temperature incineration [1].

Causality of the Method: The C-N triple bond in the cyanomethyl group is highly stable. Standard biological wastewater treatment is insufficient for concentrated laboratory waste. Incineration must occur in a specialized rotary kiln or liquid injection incinerator operating between 815°C and 1200°C. At these temperatures, the organic molecule is completely oxidized. The facility must be equipped with alkaline scrubbers to capture the resulting nitrogen oxides (NOx) and prevent environmental release[1].

Quantitative Disposal Parameters
ParameterSpecification / LimitRegulatory / Scientific Basis
Primary Disposal Method High-Temperature IncinerationEPA Guidelines for Organic Nitriles[1]
Minimum Incineration Temp 815°C (1500°F) to 1200°C (2190°F)Ensures complete C-N bond cleavage
Required Effluent Control Alkaline/Thermal ScrubbersNeutralizes NOx and trace HCN byproducts[1]
SAA Accumulation Limit 55 Gallons (or 1 Qt Acutely Toxic)40 CFR 262.15 / Univ. EHS Standards[3][4]
Max SAA Storage Time (Full) 3 DaysRCRA Satellite Accumulation Area Rules[3][5]

Emergency Spill Response & Decontamination Protocol

In the event of an accidental release, immediate action must be taken to prevent aerosolization of the powder or environmental runoff of the solution.

Step-by-Step Spill Response
  • Evacuation & PPE: Evacuate non-essential personnel. Responders must don chemical-resistant nitrile gloves, splash goggles, a lab coat, and an N95/P100 particulate respirator (if the compound is in dry powder form)[4].

  • Containment (Solid): If the material is a dry powder, do not sweep dry, as this generates hazardous dust clouds. Lightly mist the powder with a 5% alkaline water solution (e.g., sodium carbonate) to suppress dust and prevent acidic hydrolysis.

  • Containment (Liquid): If dissolved in an organic solvent, surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Never use combustible absorbents like sawdust.

  • Collection: Scoop the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable polyethylene bag or HDPE bucket.

  • Decontamination: Wash the spill area thoroughly with a mild alkaline soap and water solution. Collect all wash water as hazardous waste, as it will contain trace amounts of the nicotinic acid derivative. Label the final container as "Spill Debris containing Cyanomethyl Derivative" and request an immediate EHS pickup[5].

Sources

Handling

Personal protective equipment for handling 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid

As a Senior Application Scientist, I approach the handling of novel or highly functionalized pharmaceutical intermediates not just as a regulatory requirement, but as a precise scientific discipline. 2-[4-(Cyanomethyl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or highly functionalized pharmaceutical intermediates not just as a regulatory requirement, but as a precise scientific discipline. 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid is a complex molecule featuring multiple reactive and potentially hazardous structural motifs.

Because definitive toxicological profiles (like an established Occupational Exposure Limit) are often unavailable for niche drug development intermediates, we must implement an Occupational Exposure Band (OEB) approach[1]. This guide synthesizes the structural causality of the compound's hazards with field-proven, self-validating operational protocols to ensure absolute laboratory safety.

Hazard Causality: The "Why" Behind the Protocol

To design an effective safety protocol, we must deconstruct the molecule into its functional groups and understand the specific threats each poses:

  • The Cyanomethyl Group (-CH₂CN): Nitrile moieties carry significant risks of acute toxicity via inhalation, ingestion, and dermal absorption. While aryl-alkyl nitriles are generally less volatile than simple aliphatic nitriles, they must be treated as systemic toxicants (often classified under H301, H311, H331)[2].

  • The Nicotinic Acid Core: Pyridine-3-carboxylic acid derivatives are established as severe eye irritants (Category 2, H319) and skin irritants[3]. Furthermore, when handled as dry powders, nicotinic acid derivatives pose a documented risk of forming combustible dust mixtures in air[4].

  • The Phenoxy Linkage: This ether linkage increases the overall lipophilicity (LogP) of the molecule. High lipophilicity directly enhances the compound's ability to penetrate the stratum corneum of the skin, necessitating strictly impermeable dermal barriers[5].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the structural hazard profile, standard laboratory attire is insufficient. The following PPE matrix outlines the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecification & StandardCausality & Scientific Rationale
Hand Protection Double-layered Nitrile rubber gloves (Min. thickness: 0.12 mm). Must meet EN 374 / ASTM F1001[5].Nitrile provides superior chemical resistance against polar organic nitriles compared to latex. Double-gloving prevents breakthrough from the lipophilic phenoxy moiety.
Eye/Face Protection Tightly fitting, unvented chemical safety goggles (EN 166 / ANSI Z87.1)[6].The nicotinic acid core is a severe eye irritant (H319)[3]. Unvented goggles prevent fine airborne dust from bypassing the seal.
Respiratory Protection Particulate filter respirator (N95/P100 or EN 143 Type P2/P3)[4].Prevents inhalation of the cyanomethyl-containing dust, which can act as a respiratory toxicant[2].
Body Protection Impervious disposable protective clothing (Tyvek® or equivalent) meeting EN 13982[5].Prevents accumulation of combustible, irritating dust on standard woven cotton lab coats, eliminating secondary exposure.

Operational Workflow & Handling Protocol

Every manipulation of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid must be treated as a closed-system operation to mitigate dust generation and dermal contact[1].

Step 1: Pre-Operation Environmental Control

  • Ensure the workspace is free of strong oxidizing agents, strong acids, and strong bases, which are incompatible with nitrile and carboxylic acid groups[1].

  • Verify that the powder containment hood (or isolator) has a verified inward face velocity of 0.4–0.5 m/s.

Step 2: Weighing and Dispensing

  • Do not weigh this compound on an open bench. Use a dedicated powder containment hood or a glove box[1].

  • Use anti-static weighing boats and spatulas. The nicotinic acid derivative can accumulate static charge, leading to a combustible dust deflagration event[4].

Step 3: Transfer and Solubilization

  • Transfer the pre-weighed solid into the reaction vessel while still inside the containment hood.

  • Seal the vessel before transferring it to the primary chemical fume hood for reaction setup[6].

  • Introduce solvents via a closed addition funnel or syringe to prevent aerosolization of the powder.

Step 4: Decontamination and PPE Doffing

  • Wipe down all spatulas, balances, and hood surfaces with an appropriate organic solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Remove the outer layer of nitrile gloves before touching the sash of the fume hood. Dispose of all contaminated disposable PPE in designated hazardous waste bins.

Visualized Safety Workflow

The following diagram illustrates the self-validating safety checkpoints during the handling lifecycle of this intermediate.

G N1 PPE Donning (Double Nitrile, N95/P100) N2 Weighing & Dispensing (Powder Containment Hood) N1->N2 Verify OEB Protocols N3 Closed-System Transfer (Avoid Dust Generation) N2->N3 Sealed Container N4 Reaction Manipulation (Certified Fume Hood) N3->N4 Solvent Addition N5 Spill & Waste Management (HEPA Vacuum, Incineration) N4->N5 Post-Reaction

Operational workflow and safety checkpoints for handling cyanomethyl-nicotinic acid derivatives.

Spill Response and Disposal Plan

A spill of this compound presents an immediate inhalation and contact hazard. Immediate, methodical action is required.

Solid Spill Containment Protocol:

  • Evacuate & Isolate: Restrict access to the work area immediately. Ensure all personnel in the vicinity don respiratory protection[6].

  • Suppress Dust (Critical): Never sweep the dry powder. Sweeping generates airborne particulates and increases the risk of a dust explosion[4].

  • Collection: Use a specialized HEPA-filtered vacuum dedicated to hazardous chemicals, or gently cover the spill with damp, absorbent paper towels to suppress dust before carefully scooping the material into a labeled, sealable hazardous waste container[1].

  • Secondary Cleaning: Wash the affected area thoroughly with a solvent capable of dissolving the intermediate, followed by a secondary wash with soap and water[1].

Waste Disposal:

  • Do not flush this compound down the drain[7].

  • All collected spill material, reaction byproducts, and contaminated PPE must be placed in appropriately labeled, sealed containers[6].

  • Dispose of via a licensed industrial combustion plant (incineration), which is the standard methodology for safely destroying nitrile-containing pharmaceutical intermediates[8].

References

  • Pfizer Ireland Pharmaceuticals - Environmental Protection Agency (May 29 2020), EPA Ireland. Available at: [Link]

  • Pfizer Ireland Pharmaceuticals - Environmental Protection Agency (September 08 2020), EPA Ireland. Available at: [Link]

  • Safety Data Sheet: Nicotinic acid, Chemos GmbH & Co. KG. Available at: [Link]

  • Safety Data Sheet: Nicotinic acid - Carl ROTH, Carl Roth. Available at:[Link]

  • Safety Data Sheet: 2-(Cyanomethyl)benzimidazole, Chemos GmbH & Co. KG. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid
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2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid
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